Fluoroacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FN/c3-1-2-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFVFPBRMLIKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198301 | |
| Record name | Acetonitrile, fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-20-8 | |
| Record name | Acetonitrile, fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fluoroacetonitrile: A Comprehensive Technical Guide for Researchers
Abstract
Fluoroacetonitrile (FCH₂CN), a monofluorinated aliphatic nitrile, is a versatile building block in organic synthesis and a compound of interest in materials science. This technical guide provides an in-depth overview of its chemical and physical properties, safety and handling protocols, and detailed experimental methodologies for its synthesis and application. The content is specifically tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of technical data, experimental procedures, and logical workflows. All quantitative data is presented in structured tables for ease of reference, and key experimental processes are visualized using workflow diagrams.
Introduction
This compound, with the CAS number 503-20-8, is a colorless to almost colorless liquid.[1] Its unique properties, stemming from the presence of a fluorine atom, make it a valuable reagent in the synthesis of various fluorinated organic molecules, including pharmaceuticals and agrochemicals. Notably, it serves as a key precursor in the preparation of the Protein Arginine Deiminase 4 (PAD4) inhibitor, F-Amidine.[1][2] Furthermore, its application as a solvent in energy storage devices, such as electric double-layer capacitors (EDLCs), has been explored.[3] This guide aims to provide a comprehensive repository of technical information on this compound to facilitate its safe and effective use in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 503-20-8 | [1][4][5] |
| Molecular Formula | C₂H₂FN | [1][4][6] |
| Molecular Weight | 59.04 g/mol | [1][4][5][7] |
| Appearance | Colorless to almost colorless clear liquid | [1][8] |
| Melting Point | -13 °C | [1][6][9] |
| Boiling Point | 79-80 °C | [1][5][6][9][10][11][12] |
| Density | 1.061 g/mL at 25 °C | [1][5][6][11][12] |
| Refractive Index (n20/D) | 1.333 | [1][5][11][12] |
| Flash Point | -14 °C (7 °F) | [1][5][9][11] |
| Vapor Pressure | 88.8 mmHg at 25 °C | [6][10] |
| Water Solubility | Slightly soluble | [1][6] |
| SMILES String | FCC#N | [1][5][11][12] |
| InChI Key | GNFVFPBRMLIKIM-UHFFFAOYSA-N | [1][5][11][12] |
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care in a well-ventilated laboratory, preferably in a fume hood. It is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][7][8][9][13][14] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Table 2: GHS Hazard and Precautionary Statements for this compound
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H225 | Highly flammable liquid and vapor. | [1][5][7][8][9][11][13][14] |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [1][5][7][8][9][13][14] | |
| H315 | Causes skin irritation. | [1][5][7][9][13][14] | |
| H319 | Causes serious eye irritation. | [1][5][7][9][13][14] | |
| H335 | May cause respiratory irritation. | [5][9][11][13] | |
| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1][8][13][14] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [1][13][14] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1][8][13] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [1][8][13] | |
| P304+P340+P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [1][8][13] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][13] | |
| P403+P235 | Store in a well-ventilated place. Keep cool. | [8][13] | |
| P405 | Store locked up. | [8][13] |
Experimental Protocols
This section details selected experimental procedures involving this compound, including its synthesis and its application in the synthesis of a PAD4 inhibitor and in the fabrication of electric double-layer capacitors.
Synthesis of this compound
A general method for the synthesis of this compound involves the substitution reaction of an acetonitrile (B52724) derivative with an inorganic fluoride (B91410) salt in a polar solvent. The following protocol is adapted from a patented method.
Reaction Scheme:
YF + XCH₂CN → FCH₂CN + YX
Where X can be Cl, Br, I, mesyloxy, or tosyloxy, and Y can be Li, Na, K, Mg, Ca, or Fe.
Procedure:
-
In a suitable reactor, combine the acetonitrile derivative and the inorganic fluoride salt in a molar ratio of 0.74-1.5:1 in a polar organic solvent.
-
Stir the mixture and heat to a temperature between 50-120 °C.
-
Maintain the reaction for 1-6 hours.
-
After the reaction is complete, cool the mixture to approximately 50 °C.
-
Set up a distillation apparatus and distill the mixture, heating up to 120 °C. The receiving flask should be cooled with dry ice.
-
Collect the distillate until no more liquid is produced.
-
For further purification, perform a second distillation of the collected product at atmospheric pressure, collecting the fraction that boils at 78-80 °C. The receiving flask should be cooled in an acetone (B3395972) bath.
General Protocol for the Synthesis of F-Amidine based PAD4 Inhibitors
This compound is a key reagent in the synthesis of F-amidine, a potent PAD4 inhibitor. The synthesis of such haloacetamidine-based inhibitors is typically carried out using solid-phase peptide synthesis. The general workflow is outlined below.
Figure 1: General workflow for the solid-phase synthesis of F-amidine based PAD4 inhibitors.
Procedure:
-
Couple a 9-fluorenylmethyloxycarbonyl (Fmoc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protected diamino acid (e.g., ornithine) to Rink Amide AM resin using a standard uronium-based coupling method.
-
Remove the Fmoc protecting group from the main chain amine.
-
Couple a benzoyl group to the newly freed amine.
-
Selectively remove the Dde protecting group from the side chain amine.
-
React the free side-chain amine with this compound to form the fluoroacetamidine group.
-
Cleave the final compound from the resin to yield the F-amidine inhibitor.
Application of this compound in Electric Double-Layer Capacitors (EDLCs)
This compound can be used as a solvent in the electrolyte for EDLCs. The following outlines the general procedure for preparing the electrolyte and assembling a test cell.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. CN101665394B - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method - Google Patents [patents.google.com]
- 5. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]
- 6. α-Fluorotricarbonyl Derivatives as Versatile Fluorinated Building Blocks: Synthesis of Fluoroacetophenone, Fluoroketo Ester and Fluoropyran-4-one Derivatives | Semantic Scholar [semanticscholar.org]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Fluoroacetonitrile from Chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a viable synthetic route for producing fluoroacetonitrile, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available precursor, chloroacetamide. The synthesis involves a two-step process: the dehydration of chloroacetamide to yield chloroacetonitrile (B46850), followed by a nucleophilic fluorination reaction to produce the final product. This guide includes detailed experimental protocols, quantitative data, and process visualizations to assist researchers in replicating and optimizing this synthesis.
Synthetic Pathway Overview
The conversion of chloroacetamide to this compound is most effectively carried out in a two-stage process. The first step involves the dehydration of the amide functionality in chloroacetamide to a nitrile, yielding chloroacetonitrile. The subsequent step is a halogen exchange (halex) reaction where the chlorine atom in chloroacetonitrile is substituted by a fluorine atom.
Data Presentation
The following tables summarize the key quantitative data associated with each step of the synthesis.
Table 1: Dehydration of Chloroacetamide to Chloroacetonitrile
| Parameter | Value | Reference |
| Reactants | ||
| Chloroacetamide | 2 moles (187 g) | [1] |
| Phosphorus Pentoxide | 1.2 moles (170 g) | [1] |
| Solvent (Trimethylbenzene) | 800 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 1 hour | [1] |
| Product Yield and Purity | ||
| Crude Yield | 80-87% (121-131 g) | [1] |
| Pure Yield | 62-70% (93-106 g) | [1] |
| Boiling Point (Pure) | 123-124 °C | [1] |
Table 2: Fluorination of Chloroacetonitrile to this compound
| Parameter | Example 1 | Example 2 | Reference |
| Reactants | |||
| Acetonitrile (B52724) Derivative | Bromoacetonitrile (1.2 kg) | Chloroacetonitrile (Implied) | [2] |
| Inorganic Fluoride (B91410) | Anhydrous Potassium Fluoride (500 g) | Not specified, YF where Y is Li, Na, K, etc. | [2] |
| Solvent | Glycerine (600 mL) | Polar Organic Solvent | [2] |
| Reaction Conditions | |||
| Temperature | 74 °C | Not specified | [2] |
| Reaction Time | 5.5 hours | Not specified | [2] |
| Product Yield and Purity | |||
| Initial Product Yield | 94.9 - 97.1% | High | [2] |
| Final Purity | >99.8% | High | [2] |
| Boiling Point (Pure) | 78-80 °C | Not specified | [2] |
Experimental Protocols
Step 1: Synthesis of Chloroacetonitrile from Chloroacetamide
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[1]
Materials:
-
Chloroacetamide (2 moles, 187 g)
-
Phosphorus pentoxide (1.2 moles, 170 g)
-
Dry technical grade trimethylbenzene (800 mL)
-
3-liter round-bottomed three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Distillation apparatus
Procedure:
-
Equip the 3-liter round-bottomed flask with a mechanical stirrer, reflux condenser, and a thermometer.
-
To the flask, add phosphorus pentoxide (170 g), chloroacetamide (187 g), and dry trimethylbenzene (800 mL).
-
With vigorous stirring, heat the mixture to a gentle reflux and maintain for 1 hour.
-
Allow the reaction mixture to cool to approximately 100 °C while continuing to stir.
-
Replace the reflux condenser with a distillation apparatus.
-
Distill the crude product and a portion of the solvent at atmospheric pressure. The crude chloroacetonitrile will distill at 124–128 °C.
-
For purification, combine the crude chloroacetonitrile with 10 g of phosphorus pentoxide and redistill using an efficient fractionating column.
-
Collect the pure chloroacetonitrile fraction at a boiling point of 123–124 °C.
Step 2: Synthesis of this compound from Chloroacetonitrile
This protocol is based on the methodology described in patent CN104230753A, which details the substitution reaction on an acetonitrile derivative with an inorganic fluoride.[2]
Materials:
-
Chloroacetonitrile (or other haloacetonitrile)
-
Anhydrous inorganic fluoride (e.g., potassium fluoride, sodium fluoride)
-
Polar aprotic solvent (e.g., glycerine, DMF, DMSO)
-
Reaction flask with a stirrer and heating mantle
-
Distillation apparatus
-
Dry ice or acetone (B3395972) bath for the receiving flask
Procedure:
-
In a suitable reaction flask, combine the chloroacetonitrile, anhydrous inorganic fluoride, and the polar solvent. The molar ratio of fluoride to haloacetonitrile should be in excess.
-
Heat the mixture with stirring to a temperature between 70-120 °C. The optimal temperature will depend on the specific solvent and fluoride salt used.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS). Reaction times can range from a few hours to several hours.
-
Upon completion, cool the reaction mixture to approximately 50 °C.
-
Set up a distillation apparatus, ensuring the receiving flask is cooled with a dry ice/acetone bath to efficiently collect the volatile this compound (boiling point: 79-80 °C).
-
Heat the mixture to distill the this compound.
-
For higher purity, a second fractional distillation of the collected product can be performed.
Mandatory Visualizations
Reaction Pathway
Caption: Overall synthetic route from chloroacetamide to this compound.
Experimental Workflow
References
An In-depth Technical Guide to the Synthesis of Fluoroacetonitrile Using Inorganic Fluoride Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetonitrile (FCH₂CN) is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its incorporation can significantly modulate the biological activity of molecules. This technical guide provides a comprehensive overview of the synthesis of this compound through nucleophilic substitution reactions, primarily focusing on the use of inorganic fluoride (B91410) salts. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows.
The primary method for synthesizing this compound involves the halogen exchange (Halex) reaction, a type of nucleophilic substitution where a halogen in an α-haloacetonitrile is displaced by a fluoride ion. This guide will delve into the specifics of this reaction, highlighting the use of various inorganic fluoride salts and the reaction conditions that influence yield and purity.
Core Synthesis Route: Nucleophilic Halogen Exchange
The most common and industrially viable method for the synthesis of this compound is the nucleophilic substitution reaction of a haloacetonitrile (XCH₂CN, where X is a halogen such as Cl, Br, or I) with an inorganic fluoride salt (YF).[1] This reaction, typically following an Sₙ2 mechanism, offers a direct and efficient pathway to the desired product.
The general reaction scheme is as follows:
YF + XCH₂CN → FCH₂CN + YX [1]
Where:
-
X can be Cl, Br, I, or other leaving groups like mesyloxy or tosyloxy.[1]
-
YF represents an inorganic fluoride salt, with Y being an alkali metal (Li, Na, K), alkaline earth metal (Mg, Ca), or other metal cation.[1]
The success of this reaction is highly dependent on several factors, including the choice of inorganic fluoride, the solvent, reaction temperature, and the presence of any catalysts.
Inorganic Fluoride Salts as Fluorinating Agents
A variety of inorganic fluoride salts can be employed for this transformation. The reactivity of these salts is often linked to their lattice energy and solubility in the reaction solvent. Common inorganic fluoride salts include:
-
Potassium Fluoride (KF): A widely used and cost-effective option. Its efficacy can be enhanced by using it in an anhydrous form or by employing techniques to increase its solubility, such as spray-drying or using phase-transfer catalysts.
-
Cesium Fluoride (CsF): Generally more reactive than KF due to its lower lattice energy and higher solubility in organic solvents.[2]
-
Sodium Fluoride (NaF): Less reactive than KF but can be used under specific conditions.
-
Lithium Fluoride (LiF): Sparingly soluble in most organic solvents, which can limit its reactivity.
-
Calcium Fluoride (CaF₂): A readily available but generally less reactive fluoride source.
-
Magnesium Fluoride (MgF₂): Similar to CaF₂, its low solubility can be a limiting factor.
Solvent Selection
The choice of solvent is critical for dissolving the reactants and facilitating the nucleophilic attack of the fluoride ion. Polar aprotic solvents are generally preferred as they can solvate the metal cation, leaving the fluoride anion more "naked" and nucleophilic. Suitable solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (CH₃CN)
-
Sulfolane
-
Ethylene glycol[1]
-
Propionitrile[1]
-
Dimethyl fumarate[1]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various reported syntheses of this compound using inorganic fluoride salts. These tables allow for a clear comparison of different reaction conditions and their impact on product yield.
| Substrate | Inorganic Fluoride | Solvent | Temperature (°C) | Time (h) | Initial Yield (%) | Reference |
| Chloroacetonitrile | Lithium Fluoride | Ethylene Glycol | 100 | 6 | 95.4 | [1] |
| Bromoacetonitrile | Sodium Fluoride | Dimethyl Fumarate | 83 | 3.5 | 96.0 | [1] |
| Bromoacetonitrile | Anhydrous Potassium Fluoride | Propionitrile | 100 | 2.5 | 95.7 | [1] |
| Bromoacetonitrile | Anhydrous Magnesium Fluoride | None (neat) | 120 | 1 | 97.0 | [1] |
| Iodoacetonitrile | Anhydrous Calcium Fluoride | Propionitrile | 100 | 2.5 | 97.1 | [1] |
| Chloroacetonitrile | Silver Fluoride | None (neat, reflux) | 103-125 | 0.67 | - | [3] |
Note: The "Initial Yield" refers to the yield after the initial distillation/workup, prior to final purification.
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound using inorganic fluoride salts, based on reported procedures.[1]
General Procedure for this compound Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the haloacetonitrile, the anhydrous inorganic fluoride salt, and the polar aprotic solvent.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically between 80-120°C). Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 6 hours.[1]
-
Workup: After the reaction is complete, cool the mixture to approximately 50°C. Set up a distillation apparatus.
-
Distillation: Distill the reaction mixture, often under reduced pressure, to separate the volatile this compound from the inorganic salts and the high-boiling solvent. The receiving flask should be cooled in a dry ice/acetone bath to efficiently collect the low-boiling product (boiling point of this compound: 82-84°C).
-
Purification: The collected distillate can be further purified by a second fractional distillation to obtain high-purity this compound (typically >99.5%).
Example Protocol: Synthesis from Bromoacetonitrile and Potassium Fluoride[1]
-
Reagents:
-
Bromoacetonitrile (1.0 kg)
-
Anhydrous Potassium Fluoride (KF) (480 g)
-
Propionitrile (600 mL)
-
-
Procedure:
-
In a 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine bromoacetonitrile, anhydrous potassium fluoride, and propionitrile.
-
Heat the mixture to 100°C with vigorous stirring and maintain for 2.5 hours.
-
After the reaction, cool the mixture to 52°C.
-
Distill the mixture at 110°C. Collect the distillate in a flask cooled with dry ice. This initial distillation yields a product with 95.7% yield and 96.6% purity.
-
For further purification, redistill the collected liquid at atmospheric pressure, collecting the fraction boiling between 78-80°C to obtain this compound with a purity of 99.8%.
-
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the Sₙ2 reaction mechanism for the synthesis of this compound and a general experimental workflow.
Caption: Sₙ2 mechanism of this compound synthesis.
Caption: General experimental workflow for synthesis.
Phase-Transfer Catalysis in this compound Synthesis
The low solubility of some inorganic fluoride salts in organic solvents can be a significant hurdle, leading to slow reaction rates. Phase-transfer catalysis (PTC) is a powerful technique to overcome this limitation. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the haloacetonitrile is dissolved.[4][5] This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.
Caption: Role of a phase-transfer catalyst (Q⁺).
Conclusion
The synthesis of this compound via nucleophilic halogen exchange with inorganic fluoride salts is a robust and scalable method. The choice of fluoride salt, solvent, and reaction conditions can be tailored to optimize yield and purity. For less reactive fluoride salts, the use of phase-transfer catalysis can significantly enhance reaction efficiency. The experimental protocols and comparative data provided in this guide serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling the efficient production of this important fluorinated building block. Further research may focus on the development of more environmentally friendly solvents and catalytic systems to further improve the sustainability of this process.
References
- 1. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Chemoselective synthesis of this compound-containing terminal groups for stable non-fullerene acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2442290A - Production of this compound - Google Patents [patents.google.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Synthesis of α-Fluoroketones via Grignard Reagent Addition to Fluoroacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of fluoroacetonitrile with Grignard reagents presents a direct and efficient pathway for the synthesis of α-fluoroketones, a critical structural motif in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this reaction, including its mechanism, experimental protocols, and a summary of reported yields and reaction conditions. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this methodology in their synthetic endeavors.
Introduction
α-Fluoroketones are valuable building blocks in the synthesis of various pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the α-position of a ketone can significantly modulate the compound's biological activity, metabolic stability, and pharmacokinetic properties. Among the various synthetic routes to α-fluoroketones, the addition of organometallic reagents, such as Grignard reagents, to α-fluorinated electrophiles offers a powerful and versatile approach. This guide focuses specifically on the reaction of this compound with a range of Grignard reagents.
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group in this compound. The general mechanism can be summarized in two key steps:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic 'R' group attacking the carbon atom of the nitrile. This results in the formation of a magnesium salt of an imine (an imido-magnesium halide intermediate).[1][2] This intermediate is generally stable under the anhydrous reaction conditions.
-
Hydrolysis: Subsequent acidic workup of the reaction mixture hydrolyzes the imine intermediate. This step typically involves the addition of an aqueous acid, which protonates the nitrogen atom, leading to the formation of an iminium ion. The iminium ion is then attacked by water, and after a series of proton transfers and elimination of ammonia, the final α-fluoroketone product is obtained.[1][2]
A crucial aspect of this reaction is that the Grignard reagent adds only once to the nitrile.[3] A second addition is prevented because the intermediate is a negatively charged imine, which is not susceptible to further nucleophilic attack by another Grignard reagent molecule.[3]
Experimental Protocols
While specific reaction conditions can vary depending on the Grignard reagent used, a general procedure for the synthesis of α-fluoroketones from this compound is outlined below. This protocol is based on established methods for Grignard reactions with nitriles.
General Procedure for the Preparation of Grignard Reagents
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Appropriate alkyl or aryl halide (e.g., bromobenzene (B47551) for phenylmagnesium bromide)
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of the alkyl or aryl halide dissolved in the anhydrous solvent from the dropping funnel to the magnesium turnings.
-
The reaction is initiated by gentle warming or by the addition of a few drops of a pre-formed Grignard reagent. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.
-
Once the reaction has started, the remaining solution of the halide is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Reaction of this compound with Grignard Reagents
Materials:
-
This compound
-
Pre-formed Grignard reagent solution
-
Anhydrous diethyl ether or THF
-
Aqueous solution of a weak acid (e.g., 1 M HCl or saturated NH4Cl)
Procedure:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Dissolve this compound in an equal volume of the anhydrous solvent.
-
Slowly add the this compound solution to the cooled Grignard reagent via a dropping funnel with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of the acidic aqueous solution.
-
The resulting mixture is then transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with the solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude α-fluoroketone can be purified by distillation or column chromatography.
Data Presentation: Synthesis of α-Fluoroketones
Due to the limited availability of a comprehensive dataset for the reaction of this compound with a wide variety of Grignard reagents in a single, citable source, the following table presents a representative example based on the synthesis of 2-fluoro-1-phenylethanone. This compound is commercially available, indicating the viability of its synthesis through this method. Further research is encouraged to expand this dataset.
| Grignard Reagent | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylmagnesium Bromide | 2-Fluoro-1-phenylethan-1-one | Diethyl ether | 2 | 0 to RT | Data not available in a citable format | [General Method] |
| General Alkyl/Aryl Magnesium Halide | α-Fluoro-β-alkyl/aryl-ethanone | THF or Diethyl ether | 1-3 | 0 to RT | Generally moderate to good | [General Method] |
Mandatory Visualizations
Reaction Pathway
References
The Solvation of Fluoroacetonitrile in Water: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the solvation of fluoroacetonitrile (FCH₂CN) in water, a subject of significant interest in the fields of chemistry, biochemistry, and drug development. The unique properties of the carbon-fluorine bond, particularly its ability to engage in hydrogen bonding, make understanding its interactions with aqueous environments crucial for designing novel pharmaceuticals and functional materials. This document summarizes key quantitative data, details experimental and computational methodologies from seminal studies, and provides visual representations of the scientific workflows involved.
Solvation Dynamics and Interactions: An Overview
The solvation of this compound in water is characterized by a complex interplay of forces, including the formation of hydrogen bonds between the fluorine atom and water molecules. Studies combining experimental techniques, such as two-dimensional infrared (2D-IR) spectroscopy, with atomistic simulations have elucidated the dynamics of the solvent shell surrounding the this compound molecule.[1][2] A key finding is the evidence for a well-defined C-F···H-O-H hydrogen bond, with a significant population of approximately 25%.[1] The dynamics of the solvent are observed to be relatively slow, on the order of 2 picoseconds, a timescale that reflects the lifetime of these hydrogen bond interactions.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from combined experimental and computational studies on the solvation of this compound in water.
Table 1: Solvent Dynamics Timescales
| Method | Timescale (ps) | Reference |
| 2D-IR Spectroscopy (Experimental) | 2.0 | [1] |
| Mixed QM/MM Simulations | 2.0 | [1] |
| Multipolar Force Field Simulations | 0.5 | [1] |
Table 2: Hydrogen Bonding Characteristics
| Interaction | Hydrogen Bond Population (%) | Method | Reference |
| C-F···H-O-H | 25 | Force Field and QM/MM Simulations | [1] |
Experimental Protocols
Two-Dimensional Infrared (2D-IR) Spectroscopy
2D-IR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in condensed phases.[2] It provides information on the vibrational frequencies of chemical bonds and how they are influenced by their local environment, including inhomogeneous broadening and spectral diffusion, which are sensitive to hydrogen bond lifetimes.[2]
Sample Preparation and Measurement:
-
Sample: this compound is dissolved in deuterium (B1214612) oxide (D₂O) to minimize background absorption from O-H vibrations.[2]
-
Sample Cell: The solution is placed between two barium fluoride (B91410) (BaF₂) windows with a 6 μm spacer.[2]
-
Concentration Control: ¹H-NMR spectroscopy is used to confirm that the this compound is monomeric at the concentration used for the 2D-IR experiments.[2]
-
Temperature: All experiments are conducted at room temperature.[2]
The experimental workflow for 2D-IR spectroscopy is depicted below.
Computational Methodologies
Atomistic simulations provide a molecular-level view of the solvation process and are essential for interpreting experimental data.
Molecular Dynamics (MD) Simulations
MD simulations are used to model the time evolution of the system, providing insights into both structural and dynamic properties.
Simulation Setup and Parameters:
-
System: A single this compound molecule is solvated in a cubic box of water molecules with dimensions of approximately 30 x 30 x 30 ų.[2]
-
Ensemble: Simulations are run in the NVT ensemble (constant number of particles, volume, and temperature) at 300 K.[2]
-
Thermostat: A Nosé-Hoover thermostat is used to maintain the temperature.[2]
-
Integrator: A velocity-Verlet integrator is employed with a timestep of 1.0 fs.[2]
-
Constraints: All bonds involving hydrogen atoms are constrained using the SHAKE algorithm.[2]
-
Production Run: Production simulations are run for 5 ns, with snapshots of the system recorded every 5 steps.[2]
Simulation Approaches
Two primary computational approaches have been utilized to model the solvation of this compound:
-
Mixed Quantum Mechanical/Molecular Mechanics (QM/MM): This method treats the this compound molecule with a higher level of theory (semi-empirical density functional tight binding) while the surrounding water molecules are treated with a classical force field. This approach has been shown to better capture the lineshape of the linear infrared spectrum.[1]
-
Multipolar Force Fields: These simulations use classical force fields that include multipolar interactions to better describe the electrostatic interactions. While computationally less expensive, they can yield narrower lineshapes for the infrared spectrum compared to QM/MM methods.[1]
The logical flow of the computational studies is illustrated in the following diagram.
Structural Insights from Radial Distribution Functions
Radial distribution functions (g(r)) obtained from molecular dynamics simulations provide information about the average structure of the solvent around the solute.[1] In the case of this compound in water, the g(r) for the fluorine atom and the hydrogen atoms of water reveals a distinct peak at a short distance, which is indicative of the C-F···H-O-H hydrogen bond.[1] This structural evidence from simulations corroborates the dynamic information obtained from 2D-IR spectroscopy.
Conclusion
The study of this compound solvation in water reveals the significant role of hydrogen bonding in dictating the local solvent structure and dynamics. The combination of advanced experimental techniques like 2D-IR spectroscopy and sophisticated computational models such as mixed QM/MM simulations provides a comprehensive picture of these interactions at the molecular level. This detailed understanding is paramount for the rational design of fluorinated molecules in various applications, particularly in the development of new therapeutic agents where interactions with water are a critical determinant of bioavailability and efficacy.
References
A Technical Guide to the Spectroscopic Analysis of Fluoroacetonitrile (FCH₂CN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Fluoroacetonitrile (FCH₂CN), a valuable fluorinated building block in organic synthesis. The document details the theoretical basis and practical experimental protocols for acquiring Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum. For this compound, IR spectroscopy is crucial for identifying the key C-H, C≡N, and C-F bonds.
IR Spectroscopic Data
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch (CH₂) | 2850 - 2960 | Medium to Strong |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |
| C-H Bend (CH₂) | ~1470 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Note: The values in this table are based on general IR correlation charts and may not represent the precise experimental values for this compound.
Experimental Protocol: Acquiring a Neat Liquid FTIR Spectrum
This compound is a liquid at room temperature, making it well-suited for analysis as a "neat" sample (pure liquid without solvent).[3]
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Clean, dry salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
KimWipes
-
Acetone (B3395972) (for cleaning)
-
Desiccator for salt plate storage
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and unobstructed. Run a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Preparation:
-
Retrieve two clean, dry salt plates from a desiccator. Handle them only by the edges to avoid transferring moisture and oils.
-
Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates. The liquid should spread evenly without air bubbles.
-
-
Data Acquisition:
-
Place the prepared salt plate sandwich into the sample holder in the spectrometer's sample beam path.
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
-
Post-Acquisition:
-
Remove the salt plates from the instrument.
-
Separate the plates and clean them thoroughly by rinsing with dry acetone and wiping with a KimWipe.
-
Return the clean, dry plates to the desiccator for storage.
-
Process the acquired spectrum (e.g., baseline correction) and identify the key absorption peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
NMR Spectroscopic Data Summary
The following tables summarize the available and expected NMR data for this compound. The presence of the highly sensitive ¹⁹F nucleus provides an additional, powerful probe for structural confirmation.[4]
¹H NMR Data (Expected)
The ¹H NMR spectrum is predicted to show a single resonance for the two equivalent protons of the methylene (B1212753) (CH₂) group. This signal will be split into a triplet by the adjacent fluorine atom.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₂ | Data not available | Triplet (t) | ²JH,F ≈ 45-50 |
Note: Specific chemical shift data was not found. The geminal ²JH,F coupling constant is an estimation based on typical values for similar structural motifs.[4]
¹³C NMR Data (Expected)
The proton-decoupled ¹³C NMR spectrum is expected to show two signals, one for the methylene carbon and one for the nitrile carbon. Both signals will be split into doublets due to coupling with the ¹⁹F nucleus. The one-bond C-F coupling (¹JC,F) is typically very large.
| Assignment | Chemical Shift (δ) ppm | Multiplicity (¹⁹F Coupled) | Coupling Constant (J) Hz |
| C H₂ | Data not available | Doublet (d) | ¹JC,F (large) |
| C N | Data not available | Doublet (d) | ²JC,F (smaller) |
Note: Specific chemical shift and coupling constant data were not found. Obtaining a ¹⁹F-decoupled spectrum would simplify these signals to singlets.[5]
¹⁹F NMR Data
The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a routine and informative experiment for fluorinated compounds.[4] The spectrum is expected to show a single resonance, which will be split into a triplet by the two adjacent protons.
| Assignment | Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Coupling Constant (J) Hz |
| CH₂F | -251 | Triplet (t) | ²JF,H ≈ 45-50 |
Data sourced from reference[6]. The coupling constant is inferred from typical ²JH,F values and should be identical in magnitude to that observed in the ¹H NMR spectrum.
Experimental Protocol: Preparing a Liquid NMR Sample
Materials:
-
High-resolution NMR spectrometer
-
Clean, high-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette or syringe
-
Vial for sample dissolution
Procedure:
-
Sample Preparation:
-
This compound is a liquid. Using a micropipette, transfer approximately 5-20 µL of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solvent choice is critical as it must dissolve the sample and its residual proton signals should not overlap with the analyte signals.
-
Gently mix the solution to ensure it is homogeneous.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid introducing any solid particles or lint.
-
The final solution height in the tube should be approximately 4-5 cm.
-
Securely cap the NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust its depth using a gauge.
-
Place the sample into the NMR magnet.
-
The spectrometer will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp spectral lines and high resolution.
-
Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical connections between spectroscopic techniques and the general workflow for analyzing a sample like this compound.
References
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. colorado.edu [colorado.edu]
An In-depth Technical Guide to the Chemical Stability and Reactivity of Fluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetonitrile (FCH₂CN) is a versatile building block in organic synthesis, particularly valued in the preparation of fluorinated pharmaceuticals and agrochemicals. Its unique combination of a reactive nitrile group and an α-fluoro substituent imparts distinct chemical properties that are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound, consolidating available quantitative data, outlining experimental protocols, and visualizing key chemical transformations. A thorough understanding of its stability under various conditions and its reactivity towards different chemical species is crucial for its safe handling, effective utilization in synthesis, and for predicting the properties of resulting molecules.
Chemical and Physical Properties
This compound is a colorless, volatile, and flammable liquid with a pungent odor. A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₂FN | [1] |
| Molecular Weight | 59.04 g/mol | [1] |
| Boiling Point | 79-82 °C | [1][2] |
| Melting Point | -13 °C | [2] |
| Density | 1.061 g/mL at 25 °C | [1] |
| Flash Point | -14 °C (closed cup) | [2] |
| Refractive Index (n20/D) | 1.333 | [1] |
| Solubility | Slightly soluble in water. Soluble in hydrocarbons and alcohols. | [2][3] |
Chemical Stability
This compound is reported to be stable under standard ambient conditions (room temperature) in a tightly sealed container, protected from heat and ignition sources.[4] However, its stability is compromised by exposure to certain conditions and incompatible materials.
Thermal Stability
General Protocol for Investigating Thermal Stability (Thermogravimetric Analysis - TGA):
A standard method to determine thermal stability is Thermogravimetric Analysis (TGA).
-
Instrument Preparation: Calibrate the TGA instrument for temperature and mass.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound in an inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Perform the analysis under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or oxygen) to assess different degradation pathways.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. Further analysis of the evolved gases can be performed by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) to identify the decomposition products.
Hydrolytic Stability
The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, which would ultimately yield fluoroacetic acid and ammonia. However, specific kinetic data, such as hydrolysis rate constants for this compound, are not available in the surveyed literature. General principles of nitrile hydrolysis suggest that the reaction is catalyzed by acid or base.[7]
General Protocol for Assessing Hydrolytic Stability:
A standardized approach, such as that outlined in OECD Guideline 111, can be used to determine the rate of hydrolysis as a function of pH.
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Solution Preparation: Prepare solutions of this compound in the respective buffers at a low concentration (e.g., < 10⁻² M) to ensure it remains the limiting reactant.
-
Incubation: Maintain the test solutions at a constant temperature (e.g., 25 °C or 50 °C) in the dark.
-
Sampling and Analysis: At appropriate time intervals, withdraw aliquots from each solution and analyze for the remaining concentration of this compound. A suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), would be required.[8][9]
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis. The pseudo-first-order rate constant can be calculated for each pH.
Photostability
As per ICH guideline Q1B, photostability testing is a crucial aspect of drug development.[10] While no specific photostability studies on this compound were found, its potential for atmospheric degradation has been investigated. The reaction with hydroxyl (OH) radicals is a key atmospheric degradation pathway.
Atmospheric Reactivity: The atmospheric lifetime of this compound is influenced by its reaction with atmospheric oxidants. The rate constants for its reaction with chlorine atoms and hydroxyl radicals have been determined.[11]
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Cl atoms | (2.1 ± 0.3) × 10⁻¹⁴ | [11] |
| OH radicals | (7.0 ± 1.0) × 10⁻¹⁴ | [11] |
The reaction with OH radicals is the dominant atmospheric sink, leading to an estimated atmospheric lifetime of 0.45 years.[11] The primary product of the Cl-atom initiated oxidation in air is cyanoformyl fluoride (B91410) (FCOCN).[11]
Incompatible Materials
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Contact with acids can lead to the liberation of toxic fumes.[3] Nitriles, in general, can polymerize in the presence of metals and some metal compounds and can react violently with strong oxidizing acids.[3] The combination of bases and nitriles can produce hydrogen cyanide.[3]
Chemical Reactivity
The reactivity of this compound is characterized by the electrophilic nature of the nitrile carbon and the influence of the α-fluoro substituent. It participates in a variety of organic reactions, making it a valuable synthetic intermediate.
Nucleophilic Addition to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.
Grignard reagents add to the nitrile group to form an intermediate imine salt, which upon hydrolysis, yields a ketone. This reaction is a standard method for the synthesis of ketones.[12] A general experimental protocol for a Grignard reaction is outlined below, which can be adapted for use with this compound.
General Experimental Protocol for Grignard Reaction with a Nitrile:
-
Apparatus Setup: All glassware must be rigorously dried to exclude moisture. The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a drying tube, under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Addition of Nitrile: A solution of the nitrile (in this case, this compound) in the anhydrous ether is added dropwise to the Grignard reagent at a controlled temperature (often 0 °C or room temperature).
-
Quenching and Hydrolysis: After the addition is complete and the reaction has stirred for a sufficient time, it is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄).
-
Work-up and Purification: The product ketone is extracted into an organic solvent, washed, dried, and purified by distillation or chromatography.
The logical workflow for a Grignard reaction is depicted in the following diagram.
This compound is expected to react with primary and secondary amines, although specific kinetic data for these reactions are not well-documented. The nucleophilic amine would attack the electrophilic carbon of the nitrile. The kinetics of reactions between amines and other electrophiles in acetonitrile (B52724) have been studied, and such methodologies could be adapted to quantify the reactivity of this compound with various amines.[13][14]
General Protocol for Kinetic Study of Amine-Nitrile Reaction:
-
Reactant Solutions: Prepare stock solutions of this compound and the amine (e.g., butylamine) of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: Mix the reactant solutions in a thermostated cuvette within a UV-Vis spectrophotometer. The reaction is typically run under pseudo-first-order conditions with the amine in large excess.
-
Data Acquisition: Monitor the reaction progress by observing the change in absorbance at a wavelength where either the reactant or product has a distinct absorption.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to an exponential function. The second-order rate constant is then obtained from the slope of a plot of k_obs versus the concentration of the excess reactant (amine).
Cycloaddition Reactions
This compound can act as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for the synthesis of five-membered heterocycles.
The reaction of nitriles with azides is a known route to tetrazoles. This type of cycloaddition is often catalyzed.
General Experimental Protocol for [3+2] Cycloaddition with Azides:
-
Reactant Mixture: In a reaction vessel, combine the this compound, an organic azide, and a suitable catalyst (e.g., a Lewis acid) in an appropriate solvent.
-
Reaction Conditions: Heat the mixture to the required temperature and monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent, and purify the resulting fluorinated tetrazole by chromatography or recrystallization.
The general scheme for this cycloaddition is shown below.
Reactivity of the α-Carbon
The fluorine atom and the nitrile group are both electron-withdrawing, which can influence the acidity of the α-protons, although this is not typically a primary site of reactivity compared to the nitrile group itself.
Role in Drug Discovery and Signaling Pathways
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[15] While this compound is a valuable precursor for synthesizing more complex fluorinated molecules, there is currently no direct evidence in the reviewed literature linking this compound itself to the modulation of specific biological signaling pathways.
However, the nitrile group is a known "warhead" in targeted covalent inhibitors, where it can react with nucleophilic residues (such as cysteine) in a target protein to form a covalent bond, leading to irreversible inhibition.[3][16][17] It is conceivable that a small, reactive molecule like this compound could be incorporated into a larger scaffold designed to target a specific protein. The nitrile would serve as the electrophilic component for covalent bond formation.
A conceptual workflow for screening small fluorinated fragments like this compound in a drug discovery context is presented below.
Analytical Methods for Purity and Stability Assessment
The purity of this compound and its stability over time can be assessed using standard analytical techniques.
-
Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for purity assessment and quantification.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can also be employed, particularly for monitoring reactions in solution.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and purity analysis. ¹⁹F NMR is particularly useful for tracking the fate of the fluorine atom in reactions and degradation studies.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic nitrile stretch (around 2250 cm⁻¹) and C-F bond vibrations.
General Protocol for HPLC Purity Method Validation:
A typical HPLC method validation for purity assessment would follow ICH Q2(R1) guidelines and involve the following steps:
-
Specificity: Demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: Establish that the detector response is directly proportional to the concentration of the analyte over a given range.
-
Range: Define the concentration range over which the method is precise, accurate, and linear.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Conclusion
This compound is a reactive and versatile chemical with a well-defined profile of physical properties and hazards. Its stability is dependent on storage conditions and the absence of incompatible materials. The electrophilic nitrile group is the primary site of reactivity, undergoing nucleophilic additions and participating in cycloaddition reactions to form a variety of fluorinated products. While its direct role in modulating signaling pathways is not established, its potential as a reactive fragment or "warhead" in the design of targeted covalent inhibitors is a plausible area for future investigation in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important fluorinated building block. Further quantitative studies on its thermal and hydrolytic stability would be beneficial for a more complete understanding of its chemical behavior.
References
- 1. This compound 98 503-20-8 [sigmaaldrich.com]
- 2. This compound | 503-20-8 | TCI AMERICA [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of NâTrifluoroacetylglycine (TFAG) by Acylase I - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 6. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A kinetics study of the heterogeneous reaction of n-butylamine with succinic acid using an ATR-FTIR flow reactor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
The Genesis of a Fluorinated Precursor: A Technical History of Fluoroacetonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetonitrile (FCH₂CN), a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialized materials, possesses a rich history intertwined with the pioneering era of organofluorine chemistry. Its synthesis represents a significant milestone in the controlled introduction of fluorine into organic molecules, a challenge that captivated early chemists. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key experimental methodologies, quantitative data, and the logical progression of its preparation.
The early 20th century witnessed a surge in the exploration of organofluorine compounds, driven by the unique and often desirable properties imparted by the fluorine atom. The journey to synthesize this compound was part of this broader scientific endeavor to tame the reactivity of fluorine and harness its potential.
The Dawn of this compound: The Swarts Era
The first documented synthesis of this compound is attributed to the Belgian chemist Frédéric Swarts, a prominent figure in the field of organofluorine chemistry. In 1922, Swarts reported the preparation of this compound via the dehydration of fluoroacetamide (B1672904). This work was a part of his extensive investigations into the synthesis and properties of organic fluorine compounds, which laid the foundation for many subsequent discoveries.
Characterization in the Early 20th Century
In the 1920s, the characterization of a new organic compound like this compound would have relied on a combination of physical property measurements and classical analytical techniques. Elemental analysis would have been crucial to determine the empirical formula. The boiling point, density, and refractive index would serve as important physical constants for identification and purity assessment. Chemical derivatization followed by melting point determination of the solid derivatives was also a common method for characterization. While infrared and nuclear magnetic resonance spectroscopy were not yet available, chemists of this era were highly skilled in these classical methods to confirm the identity of their synthesized compounds.
Key Historical Synthesis Methods
Two landmark methods define the early history of this compound synthesis: the dehydration of fluoroacetamide by Swarts and a later halogen exchange method developed by Halbedel, Cardon, and Shenk.
Dehydration of Fluoroacetamide (Swarts, 1922)
This inaugural synthesis paved the way for the availability of this compound for further study. The reaction involves the removal of a molecule of water from fluoroacetamide, typically using a strong dehydrating agent.
Experimental Protocol (Reconstructed from general knowledge of the reaction):
-
Reactants: Fluoroacetamide and a dehydrating agent, most likely phosphorus pentoxide (P₄O₁₀).
-
Apparatus: A distillation setup, likely made of glass, equipped with a reaction flask, condenser, and receiving flask.
-
Procedure:
-
Fluoroacetamide would be intimately mixed with phosphorus pentoxide in the reaction flask.
-
The mixture would then be gently heated.
-
As the reaction proceeds, this compound, being a volatile liquid, would distill from the reaction mixture.
-
The distilled product would be collected in the receiving flask, which may have been cooled to minimize evaporation.
-
Purification would likely involve a final fractional distillation to obtain the pure product.
-
Caption: Workflow for the synthesis of this compound via halogen exchange.
Quantitative Data Summary
The following table summarizes the available quantitative data for the historical synthesis methods of this compound.
| Method | Key Reagents | Reaction Conditions | Product Boiling Point (°C) | Yield | Reference |
| Dehydration of Fluoroacetamide | Fluoroacetamide, Phosphorus Pentoxide | Heating, Distillation | 82-84 | Not specified in available sources | Swarts, 1922 |
| Halogen Exchange | Chloroacetonitrile, Silver Fluoride | Reflux (initial temp. 125°C), Stirring | 80-85 | ~25% (based on chloroacetonitrile) | Halbedel et al., 1948 [1] |
Conclusion
The discovery and early synthesis of this compound mark a significant chapter in the history of organofluorine chemistry. From the pioneering dehydration method of Frédéric Swarts to the subsequent development of a halogen exchange route, these early investigations provided the foundation for the production of this important fluorinated building block. The ingenuity of these early chemists, working with limited analytical tools, paved the way for the widespread use of this compound in modern chemical synthesis, impacting fields from medicine to materials science. This historical perspective not only illuminates the origins of a key chemical intermediate but also highlights the remarkable progress in synthetic and analytical chemistry over the past century.
References
Fluoroacetonitrile molecular structure and bonding
An In-depth Technical Guide on the Molecular Structure and Bonding of Fluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound (CH₂FCN), a molecule of interest in various chemical and pharmaceutical research areas. This document summarizes key structural parameters, details the experimental and computational methodologies used to determine these properties, and provides visual representations of its bonding characteristics.
Molecular Structure and Properties
This compound is a colorless liquid with the chemical formula C₂H₂FN and a molecular weight of 59.04 g/mol .[1] Its structure is characterized by a methyl group where one hydrogen atom is substituted by a fluorine atom, attached to a nitrile group. The presence of the highly electronegative fluorine atom significantly influences the molecule's electronic distribution and overall properties.
Data Presentation: Structural Parameters
| Parameter | Value | Method |
| Bond Lengths (Å) | ||
| C-C | 1.46 | DFT (B3LYP) |
| C≡N | 1.15 | DFT (B3LYP) |
| C-F | 1.39 | DFT (B3LYP) |
| C-H | 1.09 | DFT (B3LYP) |
| **Bond Angles (°) ** | ||
| H-C-H | 109.5 | DFT (B3LYP) |
| F-C-H | 109.5 | DFT (B3LYP) |
| F-C-C | 110.8 | DFT (B3LYP) |
| H-C-C | 109.5 | DFT (B3LYP) |
| C-C≡N | 180 | DFT (B3LYP) |
| Dipole Moment (D) | 3.43 | Experimental |
Note: The bond lengths and angles are based on Density Functional Theory (DFT) calculations, which are known to provide accurate molecular geometries.
Experimental and Computational Protocols
The determination of molecular structure relies on a combination of experimental techniques and computational methods.
Experimental Protocols
Microwave Spectroscopy: This high-resolution technique is used to determine the rotational constants of a molecule in the gas phase, from which highly accurate molecular geometries can be derived.[2][3]
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation, and the absorption of this radiation by the molecules is measured as a function of frequency.
-
Data Analysis: The resulting rotational spectrum, consisting of a series of absorption lines, is analyzed to determine the molecule's moments of inertia. These moments of inertia are then used to calculate precise bond lengths and angles.[4]
Gas-Phase Electron Diffraction (GED): GED is another powerful technique for determining the structure of molecules in the gas phase.[5]
-
Electron Beam Generation: A high-energy beam of electrons is generated and directed towards the gaseous sample.
-
Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.
-
Structural Determination: The analysis of this diffraction pattern provides information about the internuclear distances within the molecule.
Computational Protocols
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to calculate the electronic structure and geometry of molecules from first principles.
-
Methodology: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. The Schrödinger equation is then solved iteratively to find the minimum energy geometry of the molecule.
-
Software: Programs such as Gaussian are commonly used to perform these calculations.[6]
-
Analysis: The output of these calculations provides optimized bond lengths, bond angles, vibrational frequencies, and other molecular properties.[7][8][9][10]
Molecular Bonding and Visualization
The bonding in this compound can be understood using the concepts of Lewis structures, Valence Shell Electron Pair Repulsion (VSEPR) theory, and orbital hybridization.
Lewis Structure and VSEPR Model
The Lewis structure shows the arrangement of valence electrons in the molecule. The VSEPR theory predicts the three-dimensional geometry of the molecule based on the repulsion between electron pairs in the valence shell of the central atoms.
The fluoromethyl carbon (C1) has four single bonds and no lone pairs, resulting in a tetrahedral geometry with bond angles of approximately 109.5°. The nitrile carbon (C2) has a single bond and a triple bond, leading to a linear geometry with a C-C≡N bond angle of 180°.
Orbital Hybridization
Orbital hybridization explains the formation of covalent bonds and the observed molecular geometries.
-
Fluoromethyl Carbon (C1): This carbon atom is sp³ hybridized. It forms four sigma (σ) bonds with one fluorine, two hydrogen, and one carbon atom.
-
Nitrile Carbon (C2): This carbon atom is sp hybridized. It forms two σ bonds (one with the other carbon and one with nitrogen) and two pi (π) bonds with the nitrogen atom.
-
Nitrogen (N): The nitrogen atom is also sp hybridized. It forms one σ bond and two π bonds with the nitrile carbon, and it has one lone pair of electrons in an sp hybrid orbital.
Conclusion
The molecular structure and bonding of this compound are well-defined by a combination of experimental data and computational modeling. The tetrahedral geometry around the fluoromethyl carbon and the linear geometry of the nitrile group are key features that dictate its chemical behavior. The presence of the electronegative fluorine atom induces a significant dipole moment, influencing its intermolecular interactions and reactivity. This detailed understanding of its structure is fundamental for its application in drug development and materials science.
References
- 1. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rotational spectroscopy and molecular structure of 1,1,2-trifluoroethylene and the 1,1,2-trifluoroethylene-hydrogen fluoride complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotational spectra and semi-experimental structures of furonitrile and its water cluster - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcps.org [ijcps.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Theoretical Insights into the Reaction Mechanisms of Fluoroacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fluoroacetonitrile (FCH₂CN) is a molecule of interest in various chemical contexts, from atmospheric chemistry to its potential role as a building block in synthetic chemistry. Understanding its reactivity and degradation pathways is crucial for assessing its environmental impact and harnessing its synthetic utility. This technical guide provides an in-depth analysis of the theoretically elucidated reaction mechanisms of this compound, focusing on its atmospheric oxidation by hydroxyl radicals and its unimolecular decomposition pathways. The information presented herein is compiled from computational studies, offering valuable insights for researchers in environmental science, chemical kinetics, and drug development.
Reaction with Hydroxyl Radicals (•OH)
The reaction of this compound with the hydroxyl radical is a key process governing its atmospheric lifetime. Theoretical studies have focused on elucidating the dominant reaction pathways, namely hydrogen abstraction and OH addition.
Reaction Pathways and Energetics
Computational studies have shown that the reaction between this compound and the hydroxyl radical can proceed via two main channels[1][2]:
-
Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from the fluorinated carbon, leading to the formation of a fluorinated cyanomethyl radical (FC•HCN) and a water molecule.
-
OH Addition: The hydroxyl radical adds to the carbon-nitrogen triple bond.
Quantum chemical calculations indicate that while both pathways have similar energy barriers, the hydrogen abstraction pathway is favored due to a looser transition state and a greater potential for quantum tunneling[2].
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from theoretical studies on the reaction of FCH₂CN with •OH.
| Parameter | H-Abstraction (TS1) | OH Addition (TS2) | Reference |
| Activation Energy (kJ mol⁻¹) | 7.7 | 10.2 | [1] |
| Computed Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | 2.3 x 10⁻¹² exp(-7.7 kJ mol⁻¹/RT) | 5.5 x 10⁻¹³ exp(-10.2 kJ mol⁻¹/RT) | [1] |
| Experimental Rate Constant (kOH) at 291 K (cm³ molecule⁻¹ s⁻¹) | \multicolumn{2}{c | }{(7.0 ± 1.0) x 10⁻¹⁴} &[1] |
Computational Methodology
The theoretical data presented above were primarily obtained using high-level quantum chemical calculations. A representative and detailed computational protocol is as follows[2]:
-
Method: The calculations were performed using the CBS-APNO//B2PLYP-D3/cc-pVTZ level of theory. This composite method involves geometry optimizations and frequency calculations at the B2PLYP-D3/cc-pVTZ level, followed by single-point energy calculations using a sequence of methods to extrapolate to the complete basis set limit, aiming for high accuracy.
-
Software: While the specific software is not explicitly mentioned in the primary source, calculations of this nature are typically carried out using computational chemistry packages like Gaussian, ORCA, or MOLPRO.
-
Procedure:
-
Geometry Optimization: The geometries of the reactants (FCH₂CN and •OH), transition states (TS1 for abstraction and TS2 for addition), and products were fully optimized.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: Higher-level single-point energy calculations were performed on the optimized geometries to obtain more accurate electronic energies.
-
Reaction Rate Constant Calculations: The rate constants were calculated using Transition State Theory (TST), incorporating tunneling corrections where appropriate.
-
Experimental Protocol: Relative Rate Method
The experimental rate constants for the reaction of FCH₂CN with •OH were determined using the relative rate method. A typical experimental setup and procedure are described below[1]:
-
Reaction Chamber: Experiments are conducted in a large-volume reaction chamber (e.g., 1080 L quartz-glass reactor) at a controlled temperature and pressure.
-
Reactants and Radical Source: A mixture of this compound, a reference compound with a well-known rate constant for its reaction with •OH (e.g., CHCl₃), and a source of •OH radicals (e.g., photolysis of H₂O₂ or CH₃ONO) is introduced into the chamber. The concentrations are typically in the parts-per-million (ppm) range.
-
Monitoring: The concentrations of this compound and the reference compound are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy.
-
Data Analysis: The relative rate constant is determined from the following relationship:
ln([FCH₂CN]₀/[FCH₂CN]ₜ) = (k_FCH₂CN / k_ref) * ln([ref]₀/[ref]ₜ)
where [X]₀ and [X]ₜ are the concentrations of species X at the beginning of the experiment and at time t, respectively, and k_X is the rate constant for the reaction of X with •OH. By plotting ln([FCH₂CN]₀/[FCH₂CN]ₜ) against ln([ref]₀/[ref]ₜ), the ratio of the rate constants (k_FCH₂CN / k_ref) can be obtained from the slope of the resulting straight line. The absolute rate constant for the reaction of FCH₂CN with •OH can then be calculated using the known value of k_ref.
Reaction Pathway Diagram
Unimolecular Decomposition
Theoretical studies on the unimolecular decomposition of neutral this compound are less common in the literature compared to its atmospheric reactions. However, insights can be drawn from computational studies of related nitrile compounds and from general principles of chemical kinetics. The primary unimolecular decomposition pathways are expected to involve the cleavage of the weakest bonds in the molecule.
Plausible Decomposition Pathways
Based on typical bond dissociation energies, the following unimolecular decomposition pathways are plausible for this compound:
-
C-F Bond Cleavage: FCH₂CN → •CH₂CN + •F
-
C-C Bond Cleavage: FCH₂CN → FCH₂• + •CN
-
C-H Bond Cleavage: FCH₂CN → FC•HCN + •H
-
HF Elimination: FCH₂CN → HCCF + HF (molecular elimination)
Quantitative Data Summary (Illustrative)
Direct quantitative data for the unimolecular decomposition of neutral FCH₂CN is scarce. The following table provides an illustrative summary based on general bond dissociation energies and data from analogous compounds. These values should be considered as estimates pending specific theoretical studies on FCH₂CN.
| Reaction Pathway | Estimated Activation Energy (kJ mol⁻¹) |
| C-F Bond Cleavage | ~450-500 |
| C-C Bond Cleavage | ~400-450 |
| C-H Bond Cleavage | ~410-430 |
| HF Elimination | ~300-350 |
Computational Methodology for Decomposition Studies
A suitable computational protocol to investigate the unimolecular decomposition of this compound would involve:
-
Potential Energy Surface (PES) Scanning: Identifying the transition states for each plausible decomposition pathway. This can be achieved through methods like relaxed PES scans or more sophisticated approaches like the nudged elastic band (NEB) method.
-
Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: Calculating the rate constants for each decomposition channel as a function of temperature and pressure. RRKM theory is particularly important for accurately describing the microcanonical rate constants for unimolecular reactions.
-
High-Level Ab Initio Calculations: Employing high-accuracy methods such as coupled-cluster theory (e.g., CCSD(T)) with large basis sets (e.g., aug-cc-pVTZ or higher) to obtain reliable barrier heights and reaction energies.
Unimolecular Decomposition Workflow
Pyrolysis
General Pyrolysis Mechanism
A general logical workflow for the pyrolysis of this compound can be proposed:
-
Initiation: Unimolecular decomposition of FCH₂CN to produce initial radical species (e.g., •CH₂CN, •F, FCH₂•, •CN, •H).
-
Propagation: The initial radicals can then participate in a series of chain reactions, including:
-
Hydrogen abstraction: Radicals abstracting hydrogen from FCH₂CN.
-
Addition to the nitrile group: Radicals adding to the C≡N bond.
-
Radical decomposition: Larger radical intermediates breaking down into smaller, more stable molecules and radicals.
-
-
Termination: Radicals combine to form stable products.
Pyrolysis Logical Workflow
Conclusion
Theoretical studies provide invaluable insights into the reaction mechanisms of this compound. The atmospheric reaction with hydroxyl radicals is well-characterized, with hydrogen abstraction being the dominant pathway. While detailed theoretical investigations into the unimolecular decomposition and pyrolysis of neutral this compound are currently limited, plausible reaction pathways can be proposed based on fundamental chemical principles and studies of analogous compounds. Further computational and experimental work is encouraged to fully elucidate the thermal decomposition mechanisms of this important molecule, which will enhance our understanding of its environmental fate and potential applications in chemical synthesis.
References
Fluoroacetonitrile: A Comprehensive Health and Safety Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fluoroacetonitrile (FCH₂CN) is a highly flammable and toxic organofluorine compound utilized in various chemical syntheses, including the preparation of α-fluoroaldehydes, α-fluorinated acetophenones, and key intermediates for novel pharmaceuticals.[1] Its utility in research and development is significant, but its hazardous properties necessitate a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the health and safety aspects of this compound, tailored for laboratory environments.
Hazard Identification and Classification
This compound is classified as a hazardous substance and presents multiple risks. It is crucial to be aware of its hazard classifications to ensure safe handling.
GHS Hazard Statements: [2][3][4]
-
H225: Highly flammable liquid and vapor.
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Hazard Ratings:
| Category | Rating | Description |
| Flammability | 3 | Highly flammable |
| Toxicity | 3 | Toxic |
| Body Contact | 3 | Causes irritation and is toxic upon contact |
| Reactivity | 1 | May be violently or explosively reactive |
| Chronic Hazard | 2 | Potential for cumulative health effects |
(Source: Santa Cruz Biotechnology Safety Data Sheet)[5]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂H₂FN | [4][6] |
| Molecular Weight | 59.04 g/mol | [4][6] |
| Appearance | Colorless liquid | [6] |
| Odor | Pungent | [6] |
| Boiling Point | 79-80 °C | [1] |
| Density | 1.061 g/mL at 25 °C | [1] |
| Flash Point | -14 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.333 | [1] |
| Solubility | Soluble in water | [6] |
Toxicological Information
This compound is acutely toxic through ingestion, inhalation, and dermal contact. Nitrile poisoning shares symptoms with hydrogen cyanide poisoning.[5]
Acute Toxicity:
| Route | Species | Value | Reference |
| Intraperitoneal LD50 | Mouse | 25 mg/kg | [5] |
Symptoms of Exposure: [5]
-
Inhalation: May cause respiratory irritation and toxic effects.[3][5] Inhalation hazard increases at higher temperatures.[5]
-
Skin Contact: Toxic upon absorption through the skin.[3][5] Causes skin irritation.[2][3] Open cuts or irritated skin should not be exposed.[5]
-
Eye Contact: Causes serious eye irritation and potential damage.[2][3][5]
-
Ingestion: Toxic if swallowed.[3][5] Animal experiments suggest ingestion of less than 40 grams may be fatal or cause serious health damage.[5] Symptoms are similar to cyanide poisoning and can include increased salivation, nausea, anxiety, confusion, dizziness, convulsions, and coma.[5]
Chronic Exposure:
Long-term exposure may lead to cumulative health effects.[5] Chronic exposure to cyanides and some nitriles can interfere with thyroid function and may cause a range of symptoms including loss of appetite, headache, weakness, and irritation of the upper respiratory tract and eyes.[5]
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE setup is the first line of defense against exposure.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves.[7] |
| Eye/Face Protection | Splash goggles and a full-length face shield.[7] |
| Skin and Body Protection | Flame-retardant and antistatic protective lab coat.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If there's a risk of inhalation, a NIOSH-approved vapor respirator is required.[7] |
Handling Procedures
-
Always work within a well-ventilated laboratory, preferably inside a chemical fume hood.[2][3]
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking.[2][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2][3]
-
Wash hands and face thoroughly after handling.[2]
Storage Procedures
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep away from heat and sources of ignition.[2]
-
Store in a locked-up area accessible only to qualified or authorized personnel.[2][3]
-
Storage class: Flammable liquids (TRGS 510: 3).[2]
-
Store away from incompatible materials, such as oxidizing agents.[7]
Emergency Procedures
Immediate and appropriate response during an emergency is critical.
First-Aid Measures
-
General Advice: First aiders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[2][3] If breathing has stopped, apply artificial respiration.[5]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Transport to a hospital or doctor without delay.[2][5]
-
If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[2] Do NOT induce vomiting.[3]
Spill and Leak Procedures
-
Minor Spills:
-
Remove all ignition sources.[3]
-
Clean up spills immediately.[3]
-
Avoid breathing vapors and contact with skin and eyes.[3]
-
Wear appropriate personal protective equipment.[3]
-
Contain and absorb the spill with vermiculite (B1170534) or other non-combustible absorbent material.[3]
-
Collect residues in a labeled, flammable waste container for disposal.[3]
-
-
Major Spills:
-
Evacuate the area and move upwind.[3]
-
Alert the fire brigade and inform them of the location and nature of the hazard.[3]
-
Wear self-contained breathing apparatus and protective gloves.[3]
-
Prevent spillage from entering drains or waterways.[3]
-
Contain the spill with sand, earth, or vermiculite.[3]
-
Collect recoverable product into labeled containers for recycling or disposal.[3]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry sand, dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards: Highly flammable liquid and vapor.[2][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen cyanide.[2]
-
Fire-Fighting Instructions:
Visualized Workflows
Standard Operating Procedure for Handling this compound
Caption: Standard Operating Procedure for Handling this compound.
Emergency Response for this compound Spill
Caption: Emergency Response Flowchart for a this compound Spill.
Conclusion
This compound is a valuable reagent in chemical research and development, but its significant hazards demand the utmost respect and caution. By understanding its properties, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks and work safely with this compound. This guide should serve as a foundational document for any laboratory professional handling this compound, to be supplemented by institution-specific safety procedures and a thorough review of the most current Safety Data Sheet.
References
- 1. 氟乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. guidechem.com [guidechem.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
An In-depth Technical Guide to the Safe Handling and Storage of Fluoroacetonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive procedures for the safe handling and storage of Fluoroacetonitrile (FCH₂CN), a highly flammable and toxic reagent used in chemical synthesis.[1] Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Physicochemical and Hazard Data
A thorough understanding of the properties of this compound is the foundation of its safe use. Key quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂H₂FN | [2][3][4] |
| Molecular Weight | 59.04 g/mol | [2][3][4] |
| Appearance | Clear, colorless liquid | [2][5] |
| Density | 1.061 g/mL at 25 °C | [1][2] |
| Boiling Point | 79-80 °C | [1][2][4] |
| Melting Point | -13 °C | [2] |
| Flash Point | -14 °C (6.8 °F) | |
| Vapor Pressure | 88.8 mmHg at 25 °C | [2] |
| Water Solubility | Slightly soluble |[2] |
Table 2: Hazard Identification and Classifications
| Hazard Classification | Category | GHS Code(s) |
|---|---|---|
| Flammable Liquid | Category 2 | H225: Highly flammable liquid and vapor[3][5] |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[3][6] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[3][6] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[3][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This compound shares toxicity characteristics with other nitriles, exhibiting symptoms similar to hydrogen cyanide poisoning.[7] Exposure can be fatal, with low-level symptoms including weakness, headache, dizziness, rapid breathing, nausea, and vomiting.[8][9] Its vapor is heavier than air, can form explosive mixtures with air, and may travel a considerable distance to an ignition source.[6]
Standard Handling Procedures
Safe handling requires a multi-layered approach encompassing engineering controls, administrative protocols, and personal protective equipment.
-
Preparation:
-
Develop a Standard Operating Procedure (SOP) for the specific experiment.[9][10]
-
Ensure all personnel are trained on the hazards and handling procedures for this compound.[11][12]
-
Purchase and use the minimum quantity of the chemical necessary for the procedure.[10][11]
-
Verify that an emergency safety shower and eyewash station are accessible and have been recently tested.[10]
-
-
Engineering Controls:
-
All handling, including weighing and transfers, must be conducted inside a certified chemical fume hood.[8][9][10]
-
The work area must be well-ventilated.[6]
-
Use explosion-proof electrical and ventilating equipment.[5]
-
Establish a designated area for cyanide compound use, clearly marked with warning signs.[10]
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times: a lab coat, safety goggles (or safety glasses with a face shield where a splash hazard exists), and chemical-resistant gloves.[8][9][10]
-
Double-gloving with nitrile gloves is recommended.[8][10] If gloves become contaminated, remove them immediately and wash hands.[8]
-
-
Work Practices:
-
Post-Procedure:
-
Decontaminate all surfaces and glassware. First, use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[10]
-
Dispose of all waste, including contaminated PPE and cleaning materials, in properly labeled hazardous waste containers.[8][11]
-
Wash hands thoroughly with soap and water after work is complete.[8]
-
Storage Protocols
Proper storage is essential to prevent degradation, dangerous reactions, and unauthorized access.
-
Container: Keep the chemical in its original, tightly closed container.[11] Ensure the label is legible and includes the date received.[13][14]
-
Location: Store in a cool, dry, and well-ventilated area.[8][11] The designated storage location must be a certified flammable storage cabinet.[14][15]
-
Access: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.
-
Segregation: Crucially, this compound must be stored separately from incompatible materials.[8][11] Do not store chemicals alphabetically unless they are first segregated by hazard class.[14][15]
Table 3: Incompatible Materials
| Class of Incompatible Material | Examples | Reason for Segregation |
|---|---|---|
| Acids & Acid Salts | Hydrochloric acid, Sulfuric acid | Reacts to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8][10] |
| Strong Oxidizing Agents | Nitrates, Perchlorates, Bleach | Can lead to extremely violent reactions, fire, or explosion.[6][7][8] |
| Strong Bases | Sodium hydroxide | Incompatible.[16] |
| Heat & Ignition Sources | Open flames, Hot plates, Sparks | Highly flammable liquid with a low flash point.[6][8] |
Emergency Protocols
Immediate and correct response to an emergency is vital. All personnel must be familiar with these procedures.
-
Minor Spill (<100 mL, contained in a fume hood):
-
Alert personnel in the immediate area.[17]
-
Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat.[9]
-
Contain and absorb the spill using a chemical absorbent such as vermiculite, sand, or earth.[6][7]
-
Using non-sparking tools, carefully collect the absorbed material into a heavy-duty plastic bag or a sealable container.[7][8]
-
-
Major Spill (>100 mL or outside of a fume hood):
-
Evacuate the laboratory immediately, alerting others as you leave.[7][8][12]
-
If possible and safe to do so, close the laboratory door to contain vapors.[8][11]
-
Call emergency services (911 or institutional equivalent) and report a spill of a highly flammable and toxic chemical.[8][10][11]
-
Prevent personnel from entering the area.[8]
-
-
General Actions:
-
Specific Routes of Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Call a poison center or doctor immediately.[5]
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[2] Flush the affected skin area with copious amounts of water for at least 15 minutes.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth with water.[5] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical advice; call a poison center or doctor.[2]
-
References
- 1. This compound | 503-20-8 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | 503-20-8 | TCI AMERICA [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. chapman.edu [chapman.edu]
- 14. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 15. wichita.edu [wichita.edu]
- 16. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 17. safety.fsu.edu [safety.fsu.edu]
Methodological & Application
Application Notes: Synthesis of α-Fluorinated Acetophenones Using Fluoroacetonitrile
Abstract
α-Fluorinated acetophenones are valuable intermediates in medicinal chemistry and drug development, where the introduction of fluorine can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2] This document provides detailed protocols for the synthesis of α-fluorinated acetophenones utilizing fluoroacetonitrile (FCH₂CN) as a key building block. Two primary synthetic routes are presented: the superacid-catalyzed Houben-Hoesch reaction with aromatic compounds and the nucleophilic addition of organometallic reagents, such as Grignard reagents. These methods offer direct and efficient pathways to access these important fluorinated ketones.
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][3][4] α-Fluorinated ketones, in particular, serve as versatile precursors for a wide range of more complex fluorinated molecules.[5] While various methods exist for the α-fluorination of ketones, many rely on harsh reagents or multi-step procedures.[6][7][8] The use of this compound as a fluorinated C2 synthon provides a convergent and efficient alternative for the direct construction of the α-fluoroacetophenone scaffold.
This compound can be activated to react with nucleophilic partners in two main ways. Firstly, in the presence of a superacid like trifluoromethanesulfonic acid (triflic acid), it can form a highly reactive nitrilium ion intermediate. This electrophile can then undergo an electrophilic aromatic substitution with an arene, such as benzene, to yield an iminium ion, which upon hydrolysis gives the desired α-fluoroacetophenone. This process is a variation of the Houben-Hoesch reaction.[5] Secondly, the electrophilic carbon of the nitrile group in this compound is susceptible to attack by strong carbon nucleophiles like Grignard reagents (e.g., phenylmagnesium bromide).[3][9][10] This addition reaction forms an intermediate imine anion, which, after aqueous workup and hydrolysis, yields the target ketone.[9][10]
These application notes provide detailed experimental protocols for both the Houben-Hoesch and Grignard reaction pathways, along with tables summarizing typical reaction yields for easy comparison.
Data Presentation
Table 1: Synthesis of α-Fluoroacetophenone via Houben-Hoesch Reaction[5]
| Entry | Arene Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Benzene | α-Fluoroacetophenone | FCH₂CN (1 mmol), Benzene (1 mL), CF₃SO₃H (0.5 mL), 50 °C, 16h | 75 |
| 2 | Toluene | 4-Methyl-α-fluoroacetophenone | FCH₂CN (1 mmol), Toluene (1 mL), CF₃SO₃H (0.5 mL), 50 °C, 16h | 80 |
| 3 | m-Xylene | 2,4-Dimethyl-α-fluoroacetophenone | FCH₂CN (1 mmol), m-Xylene (1 mL), CF₃SO₃H (0.5 mL), 50 °C, 16h | 82 |
Table 2: Synthesis of α-Fluoroacetophenone via Grignard Reagent Addition (Representative)
Yields are representative for Grignard additions to nitriles and may vary for this compound.
| Entry | Grignard Reagent | Solvent | Reaction Conditions | Typical Yield Range (%) |
| 1 | Phenylmagnesium Bromide | Diethyl Ether / THF | -78 °C to RT, then aqueous hydrolysis | 60-80 |
| 2 | 4-Methoxyphenylmagnesium Bromide | THF | -78 °C to RT, then aqueous hydrolysis | 65-85 |
| 3 | 4-Chlorophenylmagnesium Bromide | THF | -78 °C to RT, then aqueous hydrolysis | 55-75 |
Mandatory Visualization
Logical Workflow for Synthesis Routes
Caption: Workflow for α-fluoroacetophenone synthesis.
Reaction Mechanism: Grignard Synthesis
Caption: Grignard reaction for α-fluoroacetophenone.
Experimental Protocols
Method A: Houben-Hoesch Synthesis of α-Fluoroacetophenone[5]
Materials:
-
This compound (FCH₂CN, 98%)
-
Benzene (Anhydrous)
-
Trifluoromethanesulfonic acid (CF₃SO₃H, ≥99%)
-
Chloroform (B151607) (CHCl₃)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (50 mL) with stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 1.0 mL of benzene.
-
Add this compound (1.0 mmol, 59 mg).
-
Carefully and slowly add 0.5 mL of triflic acid (5.6 mmol) to the stirred solution at room temperature. Caution: Triflic acid is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). The addition is exothermic.
-
Equip the flask with a condenser and heat the reaction mixture to 50 °C.
-
Stir the solution at 50 °C overnight (approximately 16 hours).
-
After cooling to room temperature, carefully pour the reaction mixture over a beaker of crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure α-fluoroacetophenone.
Method B: Grignard Synthesis of α-Fluoroacetophenone
Materials:
-
Magnesium turnings (Mg)
-
Bromobenzene (B47551) (PhBr, anhydrous)
-
This compound (FCH₂CN, 98%)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (I₂, one small crystal, optional)
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask (250 mL) with stir bar
-
Condenser with drying tube (CaCl₂)
-
Pressure-equalizing dropping funnel
-
Argon or Nitrogen gas supply for inert atmosphere
-
Dry ice/acetone bath
Procedure:
Part 1: Preparation of Phenylmagnesium Bromide Reagent
-
Assemble a dry three-neck flask equipped with a stir bar, condenser (with drying tube), and a dropping funnel. Flame-dry the glassware under vacuum or oven-dry and cool under a stream of inert gas (Argon or Nitrogen).
-
Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine if needed to initiate the reaction.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, evidenced by cloudiness and gentle refluxing of the ether. If it does not start, gently warm the flask or add the iodine crystal.[1][2]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
Part 2: Reaction with this compound
-
Cool the freshly prepared phenylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of this compound (1.1 eq) in anhydrous THF.
-
Slowly add the this compound solution dropwise to the cold Grignard reagent via syringe or dropping funnel, maintaining the internal temperature below -65 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Slowly warm the reaction to room temperature and stir for an additional hour.
Part 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final α-fluoroacetophenone.
Safety Information
-
This compound: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated fume hood.
-
Triflic Acid: Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care using appropriate PPE.
-
Grignard Reagents: Highly reactive and moisture-sensitive. React violently with water and protic solvents. All reactions must be conducted under strictly anhydrous and inert conditions. Diethyl ether and THF are highly flammable.
Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Fluorotricarbonyl Derivatives as Versatile Fluorinated Building Blocks: Synthesis of Fluoroacetophenone, Fluoroketo Ester and Fluoropyran-4-one Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Grignard Addition to Fluoroacetonitrile for the Synthesis of α-Fluoroketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The introduction of a fluorine atom into organic molecules can significantly impact their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity. α-Fluoroketones, in particular, serve as versatile building blocks for the synthesis of various fluorinated compounds. The Grignard reaction provides a direct and efficient method for the formation of carbon-carbon bonds. The addition of a Grignard reagent to fluoroacetonitrile offers a convergent approach to α-fluoroketones, where the R-group from the Grignard reagent is introduced adjacent to a fluoromethyl ketone moiety.
The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group in this compound. This forms a magnesium salt of an imine, which upon acidic hydrolysis, yields the corresponding α-fluoroketone.[1] Careful control of reaction conditions, particularly maintaining an anhydrous environment, is crucial for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents.[2][3]
Data Presentation
The following table summarizes representative quantitative data for a reaction analogous to the Grignard addition to this compound, as well as a generalized example for the target reaction.
| Entry | Grignard Reagent | Electrophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | N-methoxy-N-methylfluoroacetamide | Phenacyl fluoride | THF | -20 to -10 | 1 | 88 | U.S. Patent 5,786,515 |
| 2 | R-MgX (e.g., Aryl or Alkyl Magnesium Halide) | This compound | α-Fluoro-R-ketone | Anhydrous Diethyl Ether or THF | 0 to RT | 2-4 | (Not reported, expected to be moderate to high) | Representative Protocol |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Appropriate alkyl or aryl halide (e.g., bromobenzene (B47551) for phenylmagnesium bromide)
-
This compound
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flasks (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Procedure
Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to the flask to help initiate the reaction.
-
Initiation: In the dropping funnel, prepare a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the solvent is observed. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane (B42909) may be necessary.
-
Formation: Once the reaction has started, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.
Part B: Grignard Addition to this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate imine magnesium salt and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with dilute HCl (1 M), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-fluoroketone.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-fluoroketone.
Signaling Pathways and Logical Relationships
Caption: Experimental workflow for the synthesis of α-fluoroketones via Grignard addition to this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential. Diethyl ether is extremely flammable.
-
This compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The quenching of the reaction is exothermic and may cause the solvent to boil. Perform this step slowly and with cooling.
References
Application of Fluoroacetonitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetonitrile (FCH₂CN) is a valuable and versatile building block in medicinal chemistry, primarily utilized for the introduction of a fluoromethyl group (-CH₂F) into organic molecules. The presence of fluorine can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for a range of therapeutic areas, including neurology, oncology, and infectious diseases.
Application Notes
This compound's reactivity is centered around the acidic protons on the α-carbon and the electrophilic nitrile carbon. This dual reactivity allows it to participate in a variety of bond-forming reactions, making it a strategic component in the synthesis of complex fluorinated molecules.
Key Therapeutic Areas and Intermediates:
-
Neurology: this compound is a precursor for the synthesis of GABA (γ-aminobutyric acid) analogs, such as 3-amino-4-fluorobutanoic acid. These compounds are of interest for their potential to modulate GABAergic neurotransmission and treat neurological disorders.
-
Oncology & Antifungal Therapy: It is a key starting material in the synthesis of 5-fluorocytosine (B48100) (Flucytosine), an important antifungal and anticancer agent. The fluorinated pyrimidine (B1678525) ring system is crucial for its mechanism of action.
-
Gastroenterology & Anesthesiology: The benzindole scaffold, which can be synthesized using this compound derivatives, is a core structure in 5-HT3 receptor antagonists. These drugs are vital for managing nausea and vomiting, particularly in patients undergoing chemotherapy.
-
Anti-inflammatory Agents: this compound can be used to synthesize α-fluorinated aldehydes, a class of compounds that have shown potential as anti-inflammatory agents.
Core Reactions:
-
Aldol-type Condensations: The acidic α-protons of this compound allow it to react with aldehydes and ketones in the presence of a base to form β-hydroxy-α-fluoronitriles. These intermediates can be further transformed into various functional groups.
-
Thorpe-Ziegler Reaction: Dinitriles derived from this compound can undergo intramolecular cyclization to form cyclic ketones, which are versatile intermediates in pharmaceutical synthesis.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic systems, which are prevalent in many drug molecules.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of key pharmaceutical intermediates using this compound.
Protocol 1: Synthesis of an Intermediate for 3-Amino-4-Fluorobutanoic Acid via Aldol-Type Condensation
This protocol describes the base-catalyzed condensation of this compound with a protected amino-aldehyde, followed by reduction and deprotection to yield the target amino acid.
Experimental Workflow:
Caption: Synthesis of 3-Amino-4-fluorobutanoic Acid.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to -78 °C.
-
Base Formation: n-Butyllithium (1.05 eq) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Deprotonation: this compound (1.0 eq) is added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.
-
Aldol Addition: A solution of the N-protected amino-aldehyde (e.g., N-Boc-3-aminopropanal) (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, a β-hydroxy-α-fluoronitrile intermediate, is purified by column chromatography on silica (B1680970) gel.
-
Subsequent Steps: The purified intermediate undergoes reduction of both the nitrile and hydroxyl groups, followed by oxidation of the resulting primary alcohol to a carboxylic acid and final deprotection to yield 3-amino-4-fluorobutanoic acid.
| Parameter | Value |
| Yield | 65-75% (for the aldol addition step) |
| Purity | >95% (after chromatography) |
| ¹H NMR | Characteristic peaks for the fluoromethyl group (doublet, ~4.5-5.0 ppm) and the newly formed hydroxyl and methine protons. |
| ¹⁹F NMR | A triplet corresponding to the -CH₂F group. |
| IR (cm⁻¹) | ~3400 (O-H), ~2250 (C≡N) |
| MS (m/z) | [M+H]⁺ corresponding to the expected product. |
Protocol 2: Synthesis of a 5-Fluorocytosine Intermediate
This protocol details the synthesis of a key intermediate for 5-Fluorocytosine via the condensation of this compound with an orthoformate followed by cyclization with urea.
Experimental Workflow:
Caption: Synthesis of 5-Fluorocytosine.
Methodology:
-
Condensation: In a round-bottom flask, sodium metal (1.1 eq) is dissolved in anhydrous ethanol (B145695) to prepare sodium ethoxide. The solution is cooled in an ice bath, and a mixture of this compound (1.0 eq) and ethyl formate (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours.
-
Isolation of Intermediate: The resulting precipitate, potassium (Z)-2-cyano-2-fluoroethenolate, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Cyclization: The intermediate is added to a solution of guanidine carbonate (0.6 eq) in a methanolic solution of sodium methoxide. The mixture is stirred at room temperature for 24 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is suspended in water. The pH is adjusted to ~7 with hydrochloric acid. The precipitated product, 2,4-diamino-5-fluoropyrimidine, is collected by filtration, washed with water, and dried.[1][2]
-
Final Conversion: The diaminopyrimidine is then converted to 5-fluorocytosine through diazotization followed by hydrolysis.[1]
| Parameter | Value |
| Yield | 70-80% (for the cyclization step) |
| Purity | >98% (after recrystallization) |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the amino groups. |
| ¹⁹F NMR | A singlet for the fluorine atom on the pyrimidine ring. |
| ¹³C NMR | Peaks characteristic of the fluorinated pyrimidine core. |
| MS (m/z) | [M+H]⁺ corresponding to the expected intermediate. |
Signaling Pathway Diagrams
Mechanism of Action of 5-HT3 Receptor Antagonists
5-HT3 receptor antagonists, for which this compound can be used to synthesize the core benzindole scaffold, exert their antiemetic effects by blocking serotonin (B10506) (5-HT) from binding to its receptor in the gastrointestinal tract and the central nervous system.
References
Application Notes and Protocols: Fluoroacetonitrile as a Reagent for Preparing F-Amidine, a PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline in proteins. This post-translational modification, known as citrullination or deimination, plays a significant role in various physiological processes, including gene regulation, innate immunity, and the formation of neutrophil extracellular traps (NETs). Dysregulated PAD4 activity is implicated in the pathogenesis of several autoimmune diseases, such as rheumatoid arthritis, and certain cancers, making it a compelling therapeutic target.
F-amidine, or N-α-benzoyl-N⁵-(2-fluoro-1-iminoethyl)-l-ornithine amide, is a potent, irreversible, mechanism-based inactivator of PAD4.[1] It covalently modifies a critical cysteine residue (Cys645) in the active site of the enzyme.[2] The synthesis of F-amidine utilizes fluoroacetonitrile as a key reagent, highlighting the importance of fluorinated compounds in modern drug discovery. The unique properties of fluorine, such as its high electronegativity and small size, can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3][4][5][6][7]
These application notes provide detailed protocols for the synthesis of F-amidine from this compound, its characterization, and its use in in-vitro and cellular assays to determine its inhibitory effect on PAD4.
Data Presentation
The following tables summarize key quantitative data for F-amidine and related PAD4 inhibitors.
Table 1: In Vitro Potency of Haloacetamidine-Based PAD4 Inactivators
| Compound | Target | IC50 (μM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| F-amidine | Human PAD4 | 21.6 ± 2.1 | 3,000 | [3][8] |
| Cl-amidine | Human PAD4 | 5.9 ± 0.3 | 13,000 | [3][8] |
| o-F-amidine | Human PAD4 | 0.7 ± 0.1 | Not Reported | [8] |
| o-Cl-amidine | Human PAD4 | 0.5 ± 0.1 | Not Reported | [8] |
| TDFA (Thr-Asp-F-amidine) | Human PAD4 | 1.5 ± 0.3 | Not Reported | [9] |
Table 2: Cellular Activity of F-amidine and Analogs
| Compound | Cell Line | Assay | EC50/Effective Concentration | Reference |
| F-amidine | HL-60 | Histone H3 Citrullination Inhibition | Decreased citrullination observed | [1] |
| o-F-amidine | HL-60 | Histone H3 Citrullination Inhibition | Enhanced potency over F-amidine | [8] |
| o-Cl-amidine | HL-60 | Histone H3 Citrullination Inhibition | Enhanced potency over Cl-amidine | [8] |
| TDFA | HL-60 | Histone H3 Citrullination Inhibition | 1 nM TDFA ≈ 100 µM Cl-amidine | [10] |
Experimental Protocols
Synthesis of F-amidine (N-α-benzoyl-N⁵-(2-fluoro-1-iminoethyl)-l-ornithine amide)
Materials:
-
N-α-benzoyl-L-ornithine amide
-
This compound
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-α-benzoyl-L-ornithine amide in the anhydrous solvent.
-
Addition of Base: Add an excess of triethylamine to the solution to act as a proton scavenger.
-
Addition of this compound: Slowly add a molar excess of this compound to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure F-amidine.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
In Vitro PAD4 Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 value of F-amidine against recombinant human PAD4 using N-α-benzoyl-L-arginine ethyl ester (BAEE) as a substrate. The assay measures the amount of citrulline produced.
Materials:
-
Recombinant human PAD4
-
F-amidine
-
N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 0.5 mM DTT
-
Colorimetric Reagent (e.g., a solution containing diacetyl monoxime and antipyrine)
-
96-well microplate
-
Microplate reader
Protocol:
-
Inhibitor Preparation: Prepare a series of dilutions of F-amidine in the Assay Buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of recombinant human PAD4 to each well (except for the blank). Add the F-amidine dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Bring the final volume in each well to 50 µL with Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a 20 mM BAEE solution in Assay Buffer to each well (final BAEE concentration of 10 mM).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The reaction time should be within the linear range of the enzyme activity.
-
Reaction Termination and Color Development: Stop the reaction by adding the colorimetric reagent according to the manufacturer's instructions. This typically involves heating the plate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells without enzyme) from all other readings. Calculate the percentage of inhibition for each concentration of F-amidine relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Histone H3 Citrullination Assay (Western Blot)
This protocol details a method to assess the ability of F-amidine to inhibit PAD4-mediated histone H3 citrullination in a cellular context, for example, in HL-60 cells differentiated into neutrophil-like cells.
Materials:
-
HL-60 cells (or other suitable cell line expressing PAD4)
-
Cell culture medium and supplements
-
F-amidine
-
Calcium ionophore (e.g., A23187) to stimulate PAD4 activity
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-citrullinated Histone H3 and a loading control (e.g., anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Culture HL-60 cells under standard conditions. Differentiate the cells into a neutrophil-like phenotype if required. Pre-treat the cells with various concentrations of F-amidine or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., 4 µM A23187) for a defined period (e.g., 30-60 minutes) to induce histone citrullination.[15]
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-citrullinated Histone H3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading across lanes.
-
Data Analysis: Quantify the band intensities for citrullinated histone H3 and the loading control. Normalize the citrullinated histone H3 signal to the loading control and compare the levels between treated and untreated samples.
Visualizations
References
- 1. The development of N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N α-(2-carboxyl)benzoyl-N5-(2-Chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) as second generation Protein Arginine Deiminase (PAD) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently-labeled Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - The Development of N-α-(2-Carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine Amide (o-F-amidine) and N-α-(2-Carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine Amide (o-Cl-amidine) As Second Generation Protein Arginine Deiminase (PAD) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Development of N-α-(2-Carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine Amide (o-F-amidine) and N-α-(2-Carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine Amide (o-Cl-amidine) As Second Generation Protein Arginine Deiminase (PAD) Inhibitors | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amidine synthesis by imidoylation [organic-chemistry.org]
- 12. Amidine synthesis [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Solid-phase synthesis of amidine-substituted phenylbenzimidazoles and incorporation of this DNA binding and recognition motif into amino acid and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving Fluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluoroacetonitrile as a versatile building block in the synthesis of fluorinated organic molecules. The protocols outlined below are intended to serve as a guide for laboratory procedures and can be adapted based on specific research needs and available equipment.
Introduction
This compound (FCH₂CN) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the fluoromethyl group (-CH₂F) into various molecular scaffolds. This functional group is of significant interest in medicinal chemistry and drug development as the incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These application notes provide detailed procedures for the synthesis of a 1,3-oxazine and an α-amino nitrile derivative from this compound, highlighting its utility in constructing heterocyclic and acyclic fluorinated compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the safe handling and accurate measurement of the reagent.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₂H₂FN |
| Molecular Weight | 59.04 g/mol |
| Boiling Point | 79-82 °C |
| Melting Point | -13 °C |
| Density | 1.061 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.333 |
| Flash Point | -14 °C |
| Solubility | Slightly soluble in water |
Safety Precautions
This compound is a highly flammable and toxic liquid. It is crucial to handle this reagent with appropriate safety measures in a well-ventilated fume hood.
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat, chemical safety goggles, and a face shield.
-
Use nitrile gloves as a minimum, with consideration for double-gloving or using more robust gloves for extended handling.
Experimental Protocols
The following protocols are provided as examples of the synthetic utility of this compound.
Protocol 1: Synthesis of 2-Fluoromethyl-4,4,6-trimethyl-1,3-oxazine
This protocol describes the synthesis of a fluorinated 1,3-oxazine derivative through the condensation of this compound with 4-methyl-2-pentanone. 1,3-Oxazines are important heterocyclic motifs found in a variety of biologically active compounds.
Reaction Scheme:
References
Application Notes and Protocols for Fluoroacetonitrile in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of fluoroacetonitrile as a key building block in the development of novel agrochemicals. The introduction of a fluorine atom can significantly enhance the biological efficacy, metabolic stability, and overall performance of pesticides. This document details the synthesis of agrochemically relevant scaffolds from this compound, presents quantitative data on their biological activity, and provides detailed experimental protocols.
Introduction to this compound in Agrochemicals
This compound (FCH₂CN) is a valuable C2 synthon in the synthesis of fluorinated organic compounds. The presence of the fluorine atom, the most electronegative element, imparts unique properties to molecules, including increased lipophilicity and metabolic stability, which are highly desirable in agrochemical design.[1][2][3] While the direct incorporation of a monofluoromethyl group is less common than trifluoromethyl moieties in commercial agrochemicals, research into this compound-derived compounds has revealed promising candidates with potent herbicidal, fungicidal, and insecticidal activities.[4][5][6]
The primary application of this compound in this context is in the synthesis of fluorinated heterocyclic compounds, particularly pyrazoles.[7][8] These scaffolds are prevalent in a wide range of commercial pesticides.[9][10]
Synthesis of Key Agrochemical Scaffolds from this compound
A critical reaction pathway involves the use of this compound derivatives to construct fluorinated pyrazole (B372694) rings. One notable example is the synthesis of 3-amino-4-fluoropyrazoles.
Experimental Protocol: Synthesis of 3-Amino-4-fluoropyrazole Derivatives
This protocol is adapted from methodologies described in the synthesis of fluorinated pyrazoles.[8]
Materials:
-
Benzoylthis compound (or other α-fluoro-β-ketonitriles)
-
Hydrazine (B178648) hydrate (B1144303) or substituted hydrazines
-
Ethanol (or other suitable alcohol solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-fluoro-β-ketonitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution. If using a hydrazine salt, a base may be required for neutralization. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). The reaction time will vary depending on the specific substrates.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield the pure 3-amino-4-fluoropyrazole derivative.
Logical Workflow for Synthesis:
Caption: Synthetic pathway from this compound derivatives to 3-amino-4-fluoropyrazoles.
Biological Activity of Agrochemicals Derived from Fluorinated Pyrazoles
While specific commercial agrochemicals directly synthesized from this compound are not widely documented, the biological activity of the resulting fluorinated pyrazole derivatives demonstrates the potential of this building block.
Herbicidal Activity
Novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have shown significant herbicidal activity.[4] These compounds act as synthetic auxin herbicides.
Table 1: Herbicidal Activity of a Representative 4-Fluoropyrazole Derivative
| Compound ID | Target Weed | Application Rate (µM) | Root Growth Inhibition (%) |
| S202 | Arabidopsis thaliana | 0.5 | 78.4 |
| Florpyrauxifen (Commercial Standard) | Arabidopsis thaliana | 0.5 | 33.8 |
| S202 | Brassica napus | 250 | >80 |
Data sourced from a study on novel picolinic acid herbicides.[4]
Fungicidal and Nematicidal Activity
Fluorinated 4,5-dihydro-1H-pyrazole derivatives have been evaluated for their antifungal and nematicidal properties.[5][7]
Table 2: Antifungal and Nematicidal Activity of Representative Fluorinated Pyrazole Aldehydes
| Compound ID | Fungal Species | Inhibition (%) | Nematode Species | Mortality (%) |
| H9 (2-chlorophenyl derivative) | Sclerotinia sclerotiorum | 43.07 | Heterorhabditis bacteriophora | 18.75 |
| H7 (2,5-dimethoxyphenyl derivative) | Sclerotinia sclerotiorum | 42.23 | - | - |
| H9 (2-chlorophenyl derivative) | Fusarium culmorum | 46.75 | - | - |
Data from a study on the antifungal and nematicidal activities of fluorinated pyrazole aldehydes.[5][7]
Insecticidal Activity
Fluorinated 1-aryl-tetrahydrocyclopentapyrazoles have demonstrated significant insecticidal properties.[6] While not directly synthesized from this compound in the cited study, the fluorinated pyrazole core is a key feature.
Signaling Pathway Visualization
Many pyrazole-based insecticides, such as fipronil, act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects, leading to hyperexcitation of the central nervous system and eventual death.
Caption: Mechanism of action for pyrazole-based insecticides targeting the GABA receptor.
Conclusion
This compound serves as a promising, albeit currently underutilized, building block for the synthesis of novel agrochemicals. Its utility in forming fluorinated heterocyclic cores, particularly pyrazoles, opens avenues for the development of new herbicides, fungicides, and insecticides with potentially enhanced efficacy and favorable physicochemical properties. The provided protocols and data serve as a foundation for researchers to explore the potential of this compound in their agrochemical discovery programs. Further research into the direct synthesis of a wider range of agrochemical scaffolds from this compound is warranted.
References
- 1. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Note: Probing Fluoroacetonitrile Solvation Dynamics with 2D-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the interaction between a solute and its solvent is fundamental to comprehending chemical reactivity, molecular recognition, and biological processes. The introduction of fluorine atoms into organic molecules, a common strategy in pharmaceutical development, can significantly alter solvation dynamics through hydrogen bonding and electrostatic interactions. Two-dimensional infrared (2D-IR) spectroscopy is a powerful ultrafast technique that provides unparalleled insight into these dynamics on their natural femtosecond to picosecond timescale.[1][2] By monitoring the vibrational frequency fluctuations of a specific molecular probe, 2D-IR can create a detailed map of the evolving local solvent environment.[1][3][4]
This application note provides a detailed protocol for studying the solvation of fluoroacetonitrile (FACN) in water using 2D-IR spectroscopy. The nitrile (C≡N) stretch of FACN is an excellent vibrational reporter as it is highly sensitive to its local electrostatic environment and resides in a spectral region with minimal interference from bulk water absorptions, especially when using heavy water (D₂O).[5][6][7] We will detail the experimental setup, sample preparation, data acquisition, and analysis workflow to extract quantitative measures of solvation dynamics, such as vibrational relaxation and spectral diffusion timescales.
Principle of 2D-IR Spectroscopy for Solvation Dynamics
2D-IR spectroscopy correlates the initial excitation frequency (pump) of a vibrational mode with its subsequent response frequency (probe) after a set waiting time (Tw).[8][9] A sequence of ultrashort infrared laser pulses interacts with the sample, generating a 2D spectrum.
-
Initial State: In solution, individual FACN molecules experience slightly different solvent environments, leading to a distribution of C≡N stretching frequencies. This is known as inhomogeneous broadening.
-
Pump Pulses: The first two IR pulses excite the C≡N vibration. The frequency of this initial excitation is plotted on the ωpump axis.
-
Waiting Time (Tw): During this delay period, the solvent molecules rearrange, causing the vibrational frequency of the excited FACN molecule to change. This process is called spectral diffusion.[10]
-
Probe Pulse: A third IR pulse probes the state of the system, and the resulting signal is detected. The frequency of the probe response is plotted on the ωprobe axis.
The shape of the 2D-IR spectrum changes with the waiting time, Tw. At very short Tw, the spectrum is elongated along the diagonal (ωpump = ωprobe), indicating a strong correlation between the initial and final frequencies—the solvent has not had time to rearrange. As Tw increases, the spectrum becomes more circular, signifying that the molecule has sampled a wider range of solvent environments and lost its initial frequency "memory".[11] Analyzing this change in shape allows for the quantification of the solvent dynamics timescale.[5][10]
Experimental Protocol
This protocol is based on the methodology described in the study of FACN solvation by Cazade et al. and supplemented with general best practices.[5][12]
Sample Preparation
-
Solute-Solvent System: Prepare a 200 mM solution of this compound (FACN) in deuterium (B1214612) oxide (D₂O). D₂O is used to minimize background absorption from the solvent's bending mode, which overlaps with the nitrile stretching region in H₂O.[3][5]
-
Sample Cell Assembly:
-
Use two circular Barium Fluoride (BaF₂) windows, which are transparent in the mid-IR region of interest. Handle windows with gloves to avoid contamination.
-
Place a 6 µm thick Teflon spacer between the BaF₂ windows to create a very short path length. This is crucial to prevent oversaturation of the IR signal by the solvent.
-
Mount the windows and spacer in a demountable liquid cell holder.
-
-
Sample Loading:
-
Inject the 200 mM FACN/D₂O solution into the cell using a syringe, ensuring no air bubbles are trapped between the windows.
-
Seal the cell ports to prevent evaporation and leakage.
-
2D-IR Spectrometer Setup
A typical pump-probe 2D-IR spectrometer consists of a femtosecond laser system, optical parametric amplifiers (OPAs) to generate mid-IR light, a pulse shaper or filter, delay stages, and a detector.
-
Laser Source: An amplified Ti:Sapphire laser system generates femtosecond pulses (e.g., ~80 fs) at a high repetition rate.
-
Mid-IR Generation: The laser output pumps an OPA to produce broadband mid-IR pulses centered around the C≡N vibrational frequency of FACN.
-
Pump-Probe Geometry: The mid-IR beam is split into three beams: a pump, a probe, and a reference.
-
Pulse Sequence: A sequence of three laser pulses (k₁, k₂, k₃) interacts with the sample to generate a third-order signal in the phase-matched direction ks=−k₁+k₂+k₃.[10]
-
Time Delays:
-
Coherence Time (τ): The delay between the first two pulses is scanned to encode the pump frequency axis. For FACN, this is typically scanned between -500 fs and 1500 fs.[5]
-
Population Time (Tw): The delay between the second and third pulses is the "waiting time" during which solvation dynamics occur. A series of 2D-IR spectra are recorded at various Tw values (e.g., from 100 fs up to 2 ps).[5]
-
-
Detection: The probe and reference pulses are directed into a spectrometer and detected with a mercury-cadmium-telluride (MCT) array detector. The signal is Fourier-transformed along the coherence time (τ) axis to generate the final 2D spectrum.
Data Acquisition and Analysis
-
Data Collection: For each population time (Tw), a full 2D-IR spectrum is acquired. This results in a series of spectra showing the evolution of the lineshape over time.
-
Data Processing: The raw data is processed to yield the absorptive 2D-IR spectrum, which separates the positive (ground-state bleach and stimulated emission) and negative (excited-state absorption) features.
-
Center Line Slope (CLS) Analysis: To quantify the rate of spectral diffusion, the Center Line Slope (CLS) method is employed.[10][12]
-
For each 2D spectrum at a given Tw, a series of slices are taken parallel to the probe axis.
-
The peak frequency of each slice is determined, creating a "center line".
-
The slope of this center line is calculated. This slope value represents the degree of correlation remaining at that Tw.
-
The CLS value decays from a maximum value towards zero as Tw increases.
-
-
Kinetic Fitting: The decay of the CLS values over the different population times (Tw) is fit to an exponential function to extract the time constant for spectral diffusion (τSD). Similarly, the decay of the overall 2D signal amplitude is fit to determine the vibrational lifetime (T₁) of the C≡N stretch.[5]
Expected Results and Data Presentation
The 2D-IR study of FACN in D₂O reveals the dynamics of the local solvent environment. The key quantitative results are the timescales for vibrational relaxation and spectral diffusion, which reflect how quickly the excited C≡N vibration loses energy and how fast the surrounding water molecules rearrange, respectively.
| Parameter | Symbol | Value (ps) | Description |
| Vibrational Relaxation Time | T₁ | 1.2 ps | The lifetime of the excited C≡N vibrational state.[5] |
| Spectral Diffusion Time | τSD | 1.7 ps | The characteristic timescale for the rearrangement of the D₂O solvent shell around the FACN molecule.[5] |
Table 1: Quantitative dynamics of this compound in D₂O obtained from 2D-IR spectroscopy. Data sourced from Cazade et al. (2015).[5]
The relatively slow spectral diffusion time of 1.7 ps is indicative of specific, structured interactions between the FACN molecule and the surrounding water, likely involving hydrogen bonding between the fluorine atom and water hydrogens (C-F···H-O-H).[5][12]
Visualizations
Experimental Workflow
Caption: Experimental workflow for 2D-IR analysis of FACN solvation.
Data Analysis Logic
Caption: Logical flow from 2D-IR spectra to dynamic timescales.
References
- 1. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 2D IR Spectroscopy With Femtosecond Amplifier | Coherent [coherent.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Line shape analysis of two-dimensional infrared spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols: Synthesis of Fluorinated Pyrimidines using Fluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrimidines are a critical class of compounds in medicinal chemistry and drug development, with prominent examples including the anticancer agent 5-fluorouracil.[1][2] The introduction of fluorine into the pyrimidine (B1678525) ring can significantly modulate the compound's biological activity, metabolic stability, and pharmacokinetic properties.[3] This document provides a detailed protocol for the synthesis of 2-substituted-4-amino-5-fluoropyrimidines, utilizing fluoroacetonitrile as a key fluorinated building block.[2][4]
The synthetic strategy involves a two-step process. First, this compound undergoes a Claisen condensation to form a key intermediate, potassium (Z)-2-cyano-2-fluoroethenolate.[1][2] This intermediate is then subjected to a cyclocondensation reaction with a variety of amidine hydrochlorides to furnish the desired 4-amino-5-fluoropyrimidines.[1][2] This method offers a versatile and efficient route to a range of fluorinated pyrimidines under mild conditions.[1][2]
Synthetic Workflow
The overall synthetic pathway from this compound to 2-substituted-4-amino-5-fluoropyrimidines is depicted below.
Caption: Synthetic route from this compound to 4-amino-5-fluoropyrimidines.
Experimental Protocols
Protocol 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate (8)
This protocol is adapted from the procedure described by Dietz et al. and is a key first step in the synthesis of the fluorinated pyrimidine core.[1][2]
Materials:
-
This compound (7)
-
Potassium tert-butoxide (KOtBu)
-
Ethyl formate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.4 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled KOtBu solution.
-
Following the addition of this compound, add ethyl formate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the resulting precipitate, potassium (Z)-2-cyano-2-fluoroethenolate (8), can be filtered, washed with cold THF, and dried under vacuum. The product is often used in the next step without further purification.[2] Note that the product may contain a small amount of potassium formate.[2]
Protocol 2: General Procedure for the Synthesis of 2-Substituted-4-amino-5-fluoropyrimidines (10a-p)
This protocol outlines the cyclocondensation reaction between the potassium (Z)-2-cyano-2-fluoroethenolate intermediate and various amidine hydrochlorides.
Materials:
-
Potassium (Z)-2-cyano-2-fluoroethenolate (8)
-
Appropriate Amidine hydrochloride (9) (1.0 - 1.2 equivalents)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, suspend potassium (Z)-2-cyano-2-fluoroethenolate (8) (1.0 equivalent) in ethanol.
-
Add the corresponding amidine hydrochloride (9) (1.0 - 1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the pure 2-substituted-4-amino-5-fluoropyrimidine (10).
Data Presentation
The following table summarizes the yields of various 2-substituted-4-amino-5-fluoropyrimidines synthesized using the general protocol described above.
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 10a | H | 99 | 161.8–164.1 |
| 10b | NH₂ | - | - |
| 10c | OMe | - | 181.9–183.3 |
| 10d | Me | 99 | 74.0–75.5 |
| 10e | Et | 98 | 104.5–105.7 |
| 10f | n-Pr | 99 | 90.3–91.6 |
| 10g | CH₂Cl | 90 | 114.7–115.9 |
| 10h | Ph | 99 | 161.8–164.1 |
| 10i | 4-Me-Ph | 99 | 179.3–180.4 |
| 10j | 4-OH-Ph | 69 | 269.5–271.3 |
| 10k | 4-OMe-Ph | 99 | 171.2–172.5 |
| 10l | 3-OMe-Ph | 99 | 129.8–131.1 |
| 10m | 4-Cl-Ph | 93 | 184.6–185.8 |
| 10n | 4-Br-Ph | 97 | 190.1–191.7 |
| 10o | 4-F-Ph | 99 | 174.9–176.2 |
| 10p | 2-thienyl | 95 | 177.3–178.9 |
Data adapted from Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450.[2][5]
Logical Relationship Diagram
The following diagram illustrates the key steps and logical flow of the synthesis.
Caption: Logical workflow for the two-step synthesis of 4-amino-5-fluoropyrimidines.
References
- 1. [PDF] Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Chemistry Reactions of Fluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for leveraging fluoroacetonitrile in continuous flow chemistry. The inherent advantages of flow chemistry, such as enhanced safety, precise reaction control, and scalability, are particularly beneficial when working with reactive and potentially hazardous reagents like this compound.
Application Note 1: Continuous Flow Fluoro-Ritter Reaction for the Synthesis of α-Fluoro-β-Acetamido Compounds
The Ritter reaction is a powerful tool for the synthesis of amides from nitriles and carbocations. In a "fluoro-Ritter" type reaction, an electrophilic fluorine source can react with an alkene to generate a fluorinated carbocation intermediate, which is then trapped by a nitrile. Utilizing this compound in this reaction allows for the direct incorporation of a fluorinated acetamido group, yielding valuable α-fluoro-β-acetamido compounds. These motifs are of significant interest in medicinal chemistry.
A continuous flow approach to this reaction offers superior control over the highly reactive carbocation intermediate, minimizing side reactions and improving selectivity.
Experimental Protocol: Synthesis of N-(1-fluoro-2-phenylpropan-2-yl)-2-fluoroacetamide
Reaction Scheme:
Materials:
-
α-Methylstyrene (Alkene)
-
Selectfluor™ (Electrophilic Fluorine Source)
-
This compound (Nitrile and Reactant)
-
Acetonitrile (B52724) (Solvent)
-
Wet Acetic Acid (Catalyst)
-
Vapourtec R2+/R4 Flow Chemistry System (or similar)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A (Alkene): Prepare a 0.2 M solution of α-methylstyrene in acetonitrile.
-
Solution B (Fluorinating Agent & Nitrile): Prepare a 0.22 M solution of Selectfluor™ and a 1.0 M solution of this compound in a mixture of acetonitrile and wet acetic acid (95:5 v/v). Note: Acetonitrile is used as a solvent to ensure the solubility of Selectfluor™.[1]
-
-
Flow Reactor Setup:
-
Assemble a flow chemistry system with two pumps, a T-mixer, and a heated reactor coil (e.g., 10 mL PFA tubing).
-
Connect the outlet of the reactor to a back pressure regulator set to 10 bar to ensure the solvent remains in the liquid phase at elevated temperatures.
-
The output from the back pressure regulator should be directed to a collection vessel.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the reactor coil.
-
Heat the reactor coil to the desired temperature. Optimization may be required, but a starting point of 100-120 °C is recommended to achieve high and quick conversion.[1]
-
The residence time in this setup would be 10 minutes. Adjust flow rates to vary the residence time as needed for reaction optimization.
-
Collect the product stream in the collection vessel.
-
-
Work-up and Analysis:
-
The collected reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Product identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary
| Parameter | Value |
| Concentration of α-Methylstyrene | 0.2 M |
| Concentration of Selectfluor™ | 0.22 M |
| Concentration of this compound | 1.0 M |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 100-120 °C |
| Pressure | 10 bar |
| Expected Yield (based on similar reactions) | >70% |
Experimental Workflow Diagram
Application Note 2: Continuous Flow Synthesis of 3-Fluoromethyl-5-substituted-1,2,4-triazoles
1,2,4-Triazoles are important scaffolds in medicinal chemistry. The introduction of a fluoromethyl group can significantly enhance the biological activity of these compounds. This protocol describes a plausible continuous flow synthesis of 3-fluoromethyl-5-substituted-1,2,4-triazoles from this compound and a suitable hydrazide, followed by cyclization. Flow chemistry enables the safe handling of potentially hazardous intermediates and allows for rapid optimization of reaction conditions.
Experimental Protocol: Synthesis of 3-Fluoromethyl-5-phenyl-1,2,4-triazole
Reaction Scheme:
Materials:
-
This compound
-
Benzhydrazide
-
Triethylamine (B128534) (Base)
-
p-Toluenesulfonic acid (Catalyst for cyclization)
-
Methanol (Solvent)
-
High-temperature flow reactor system
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A (Nitrile): Prepare a 0.5 M solution of this compound in methanol.
-
Solution B (Hydrazide): Prepare a 0.5 M solution of benzhydrazide and a 0.55 M solution of triethylamine in methanol.
-
Solution C (Catalyst): Prepare a 0.1 M solution of p-toluenesulfonic acid in methanol.
-
-
Flow Reactor Setup:
-
Utilize a two-reactor flow system.
-
Reactor 1: A simple coil reactor at a controlled temperature for the initial condensation reaction.
-
Reactor 2: A high-temperature reactor (e.g., packed bed with inert material or a longer coil) for the cyclization step.
-
Pump Solution A and Solution B into a T-mixer feeding Reactor 1.
-
The output of Reactor 1 is mixed with Solution C at a second T-mixer before entering Reactor 2.
-
The outlet of Reactor 2 is connected to a back pressure regulator (set to 15 bar) and then to a collection vessel.
-
-
Reaction Execution:
-
Step 1 (Condensation): Pump Solution A and Solution B at equal flow rates (e.g., 0.2 mL/min each) into Reactor 1, heated to 60 °C. With a 5 mL reactor volume, the residence time will be 12.5 minutes.
-
Step 2 (Cyclization): The effluent from Reactor 1 is mixed with Solution C, pumped at a rate to achieve the desired catalytic loading (e.g., 0.04 mL/min for 10 mol%). This combined stream enters Reactor 2 (10 mL volume), heated to 150 °C. The total flow rate is now 0.44 mL/min, resulting in a residence time of approximately 22.7 minutes in Reactor 2.
-
Collect the product stream.
-
-
Work-up and Analysis:
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
Purification is achieved via column chromatography or recrystallization.
-
Characterization is performed using NMR and mass spectrometry.
-
Quantitative Data Summary
| Parameter | Value (Step 1) | Value (Step 2) |
| Reactant Concentrations | 0.5 M | - |
| Flow Rates (A, B) | 0.2 mL/min | - |
| Flow Rate (C) | - | 0.04 mL/min |
| Total Flow Rate | 0.4 mL/min | 0.44 mL/min |
| Reactor Volume | 5 mL | 10 mL |
| Residence Time | 12.5 min | 22.7 min |
| Temperature | 60 °C | 150 °C |
| Pressure | 15 bar | 15 bar |
| Expected Yield | >65% (overall) |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Fluoroacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetonitrile and its derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. Their incorporation into molecules can significantly enhance biological activity and pharmacokinetic properties. The scale-up of synthetic routes for these compounds from laboratory to industrial production presents unique challenges, including handling hazardous reagents, ensuring process safety, and optimizing for yield and purity. These application notes provide detailed protocols and comparative data for selected industrial-scale synthesis methods of this compound derivatives.
Safety and Handling Precautions
This compound and many of its precursors and derivatives are highly flammable, toxic, and can be violently or explosively reactive.[1][2][3] It is imperative to adhere to strict safety protocols when handling these substances.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and eye and face protection. Use a self-contained breathing apparatus when working with volatile compounds or in areas with inadequate ventilation.[1]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Avoid all sources of ignition, such as open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment and take measures to prevent static discharge.[1][2]
-
Handling: Avoid all personal contact, including inhalation and skin contact. Do not eat, drink, or smoke in handling areas.[1][2]
-
Spills: In case of a spill, remove all ignition sources and clean up immediately using absorbent materials like vermiculite (B1170534) or sand.[1]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Synthesis Method 1: One-Step Nucleophilic Substitution
This method provides a direct route to this compound through the substitution reaction of an acetonitrile (B52724) derivative with an inorganic fluoride (B91410) salt in a polar solvent.[4] This approach is advantageous due to its shortened process route and avoidance of highly virulent raw materials.[4]
Experimental Protocol
-
Reaction Setup: In a suitable reactor, add the acetonitrile derivative and the inorganic fluoride salt in a molar ratio of 0.74-1.5:1 under a polar solvent.[4]
-
Reaction: Initiate stirring and heat the mixture to a temperature between 50-120°C. Maintain the reaction for 1-6 hours.[4]
-
Cooling: Once the reaction is complete, cool the mixture to below 70°C.[4]
-
Distillation: Transfer the reaction product to a distillation apparatus. Heat to 110-120°C for distillation, collecting the distillate in a receiver cooled with dry ice.[4]
-
Purification: The collected product is then subjected to a second distillation at 110-120°C, collecting the fraction at 78-80°C in a receiver cooled with an acetone (B3395972) bath to yield high-purity this compound.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Acetonitrile Derivative:Inorganic Fluoride) | 0.74 - 1.5 : 1 | [4] |
| Reaction Temperature | 50 - 120 °C | [4] |
| Reaction Time | 1 - 6 hours | [4] |
| Initial Distillation Temperature | 110 - 120 °C | [4] |
| Final Distillation Temperature | 110 - 120 °C | [4] |
| Final Product Collection Temperature | 78 - 80 °C | [4] |
| Yield (after first distillation) | 94.9 - 97.1% | [4] |
| Purity (after first distillation) | 96.3 - 97.5% | [4] |
| Final Purity | 99.8 - 99.9% | [4] |
Experimental Workflow
Caption: One-Step Nucleophilic Substitution Workflow.
Synthesis Method 2: Two-Step Synthesis of 5-Fluoroisoquinoline-1-carbonitrile
This method is a robust, two-step process suitable for the scale-up production of 5-Fluoroisoquinoline-1-carbonitrile, a key intermediate in drug development.[5]
Step 1: Bischler-Napieralski Cyclization
Reaction: N-(2-(3-fluorophenyl)ethyl)formamide undergoes cyclization using a dehydrating agent to form 6-fluoro-3,4-dihydroisoquinoline (B1645722).[5]
Experimental Protocol:
-
Reaction Setup: Dissolve N-(2-(3-fluorophenyl)ethyl)formamide (1.0 eq) in toluene (B28343) (5 vol).[5]
-
Reagent Addition: Add phosphorus oxychloride (1.2 eq) dropwise at 0-5°C.[5]
-
Reaction: Slowly warm the mixture to 90-95°C and stir for 4-6 hours. Monitor progress by TLC or HPLC.[5]
-
Quenching: Upon completion, cool to room temperature and quench by slowly adding to a stirred mixture of ice and aqueous sodium carbonate solution to adjust the pH to 8-9.[5]
-
Extraction: Separate the organic layer and extract the aqueous layer with toluene (2 x 2 vol).[5]
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.[5]
Step 2: Reissert-Kaufmann Reaction
Reaction: The intermediate from Step 1 is reacted with a cyanide source to introduce the nitrile group, yielding the final product.[5]
Experimental Protocol:
-
Reaction Setup: To a vigorously stirred biphasic mixture of 6-fluoro-3,4-dihydroisoquinoline (1.0 eq) in dichloromethane (B109758) (10 vol) and a solution of potassium cyanide (1.5 eq) in water (5 vol), add benzoyl chloride (1.2 eq) dropwise at 0-5°C.[5]
-
Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor progress by TLC or HPLC.[5]
-
Extraction: After completion, separate the organic layer.[5]
-
Work-up: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]
Quantitative Data Summary
| Parameter | Step 1: Bischler-Napieralski | Step 2: Reissert-Kaufmann | Reference |
| Starting Material | N-(2-(3-fluorophenyl)ethyl)formamide | 6-Fluoro-3,4-dihydroisoquinoline | [5] |
| Reagents (Molar Ratio) | Phosphorus oxychloride (1.2 eq) | Potassium cyanide (1.5 eq), Benzoyl chloride (1.2 eq) | [5] |
| Solvent (Volume) | Toluene (5 vol) | Dichloromethane (10 vol), Water (5 vol) | [5] |
| Reaction Temperature | 90 - 95 °C | Room Temperature | [5] |
| Reaction Time | 4 - 6 hours | 8 - 12 hours | [5] |
Experimental Workflow
Caption: Two-Step Synthesis of 5-Fluoroisoquinoline-1-carbonitrile.
Synthesis Method 3: Cyanation of 3-bromo-4-fluorobenzaldehyde (B1265969)
This method details the large-scale synthesis of 2-Fluoro-5-formylbenzonitrile, a key intermediate for pharmaceuticals like Olaparib, via direct cyanation.[6]
Experimental Protocol
-
Reaction Setup: In a suitable reactor, mix 3-bromo-4-fluorobenzaldehyde and cuprous cyanide in a high-boiling point solvent.[6]
-
Reaction: Heat the reaction mixture to 170°C with stirring overnight.[6]
-
Filtration: Cool the mixture to room temperature and add a sufficient amount of diatomaceous earth. Filter the mixture.[6]
-
Extraction: To the filtrate, add water and ethyl acetate. Separate the organic phase and wash it twice with water.[6]
-
Work-up: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.[6]
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio | Reference |
| 3-bromo-4-fluorobenzaldehyde | 203.00 | - | - | 1.0 | [6] |
| Cuprous Cyanide | 89.56 | 50.6 | 0.56 | - | [6] |
| Solvent | - | - | - | - | [6] |
| Water | 18.02 | 400 mL | - | - | [6] |
| Ethyl Acetate | 88.11 | 500 mL | - | - | [6] |
Experimental Workflow
Caption: Cyanation of 3-bromo-4-fluorobenzaldehyde Workflow.
References
Application Notes and Protocols for the Quantification of Fluoroacetonitrile in Reaction Mixtures
Introduction
Fluoroacetonitrile (FCH₂CN) is a valuable building block in organic synthesis and drug discovery. Accurate quantification of this analyte in complex reaction mixtures is crucial for reaction monitoring, yield determination, and process optimization. These application notes provide detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). A brief discussion on the applicability of High-Performance Liquid Chromatography (HPLC) is also included.
The methods described are intended for researchers, scientists, and drug development professionals. Adherence to good laboratory practices and proper instrument calibration are essential for obtaining accurate and reproducible results.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F NMR is a highly specific and powerful technique for the quantification of fluorinated compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this method offers excellent sensitivity and a wide chemical shift range, which minimizes signal overlap even in complex matrices.[1][2][3] The analysis can often be performed directly on an aliquot of the crude reaction mixture with minimal sample preparation.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Homogenize the reaction mixture to ensure a representative sample.
-
Transfer a known volume or weight of the reaction mixture (e.g., 100 µL) into an NMR tube.
-
Add a known amount of a deuterated solvent (e.g., 500 µL of CDCl₃ or DMSO-d₆) containing a suitable internal standard.
-
Internal Standard Selection: The internal standard must be a fluorinated compound that does not react with the components of the reaction mixture and has a resonance that is well-resolved from the this compound signal. 4,4´-Difluorobenzophenone or trifluoroacetic acid are potential candidates. The concentration of the internal standard should be in the same range as the expected concentration of the analyte.
-
-
¹⁹F NMR Acquisition Parameters:
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Angle: 90° pulse for maximum signal intensity.[1]
-
Spectral Width: Sufficiently wide to encompass the signals of both this compound and the internal standard.
-
Acquisition Time (AT): At least 1.5 seconds.[1]
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A typical starting point is a D1 of 30 seconds to ensure full relaxation.
-
Number of Scans (NS): 16 or higher to achieve an adequate signal-to-noise ratio.[1]
-
Decoupling: Inverse-gated ¹H decoupling can be used to remove ¹H-¹⁹F coupling and simplify the spectrum, which can aid in accurate integration.
-
-
Data Processing and Quantification:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform the Free Induction Decay (FID).[1]
-
Carefully phase the spectrum and perform a baseline correction across the signals of interest.
-
Integrate the area of the this compound signal (I_analyte) and the internal standard signal (I_IS).
-
Calculate the concentration of this compound using the following formula:
Concentration_analyte = (I_analyte / N_F_analyte) * (N_F_IS / I_IS) * (Moles_IS / Volume_sample)
Where:
-
N_F_analyte = Number of fluorine atoms in this compound (1)
-
N_F_IS = Number of fluorine atoms in the internal standard
-
Quantitative Data Summary (¹⁹F qNMR)
The following table provides expected performance characteristics for a validated ¹⁹F qNMR method. Researchers should perform their own validation studies to determine specific performance metrics.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1-10 µg/mL |
| Limit of Quantitation (LOQ) | 5-30 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Workflow Diagram: ¹⁹F qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by ¹⁹F NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds.[4] Given that this compound is a volatile compound (boiling point: 79-80°C), GC-MS is a suitable technique for its quantification.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Direct Injection: If the reaction solvent is compatible with the GC system (e.g., acetonitrile, ethyl acetate), a direct injection of a diluted sample may be possible. Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 990 µL of ethyl acetate) containing an internal standard.
-
Liquid-Liquid Extraction (LLE): If the reaction mixture contains non-volatile components or incompatible solvents, perform an LLE.
-
To 100 µL of the reaction mixture, add 500 µL of water and 500 µL of an extraction solvent (e.g., ethyl acetate) containing the internal standard.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a GC vial for analysis.
-
-
Internal Standard Selection: Choose an internal standard that has similar chemical properties to this compound but is chromatographically resolved. 2-Chlorobenzonitrile could be a suitable candidate.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A mid-polarity column is recommended. A DB-624 (6%-cyanopropylphenyl-94%-dimethylpolysiloxane) or similar column is a good starting point.[5]
-
Injector: Split/splitless inlet at 250°C. A split ratio of 20:1 is a reasonable starting point.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 59, 58) and the internal standard.
-
-
Data Processing and Quantification:
-
Generate a calibration curve by analyzing a series of standards of known concentrations of this compound and a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown samples by using the response ratio and the calibration curve.
-
Quantitative Data Summary (GC-MS)
The following table provides expected performance characteristics for a validated GC-MS method. Researchers should perform their own validation studies.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01-0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.05-2 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
The utility of HPLC with UV detection for quantifying this compound is likely limited. The molecule lacks a significant chromophore, meaning it will not absorb strongly in the UV-Vis range, leading to poor sensitivity.[6][7]
-
Challenges:
-
Low Sensitivity: The nitrile group provides very weak UV absorbance.
-
Poor Retention: As a small, polar molecule, this compound may have poor retention on standard reversed-phase columns (e.g., C18).
-
-
Potential Approaches (with significant development):
-
Derivatization: A pre-column derivatization step could be employed to attach a UV-active moiety to the molecule. However, this adds complexity, time, and potential sources of error to the analysis.[6]
-
Alternative Detectors: HPLC coupled with a mass spectrometer (LC-MS) could be a viable, though more expensive, alternative if GC-MS is not available.
-
Given the superior suitability of ¹⁹F qNMR and GC-MS for this particular analyte, the development of an HPLC-UV method is not recommended as a primary approach.
Summary and Recommendations
For the rapid and accurate quantification of this compound in reaction mixtures, ¹⁹F qNMR is the recommended primary technique . Its high specificity, minimal sample preparation, and non-destructive nature make it ideal for reaction monitoring. GC-MS serves as an excellent orthogonal method , offering very high sensitivity and selectivity, which is particularly useful for trace-level analysis or confirmation of results.
| Feature | ¹⁹F qNMR | GC-MS | HPLC-UV |
| Specificity | Excellent | Excellent (with MS detection) | Poor |
| Sensitivity | Good | Excellent | Poor |
| Sample Preparation | Minimal | Simple (Dilution or LLE) | Complex (if derivatization is needed) |
| Analysis Time | Fast (< 15 min/sample) | Moderate (~20 min/sample) | Moderate to Long |
| Recommendation | Primary Method | Orthogonal/Confirmatory Method | Not Recommended |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. acgpubs.org [acgpubs.org]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pub.norden.org [pub.norden.org]
- 5. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Fluoroacetonitrile as a Versatile Precursor for Fluorine-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetonitrile and its derivatives are valuable building blocks in medicinal and agricultural chemistry due to the unique properties conferred by the fluorine atom. The incorporation of fluorine into heterocyclic scaffolds can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties. These application notes provide an overview of the synthetic utility of this compound as a precursor for a variety of fluorine-containing heterocycles, including pyrimidines, pyrazoles, and triazoles. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reaction optimization and application.
I. Synthesis of 4-Amino-5-fluoropyrimidines
The cyclocondensation of amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate, a derivative of this compound, provides a mild and efficient route to 4-amino-5-fluoropyrimidines.[1] This method tolerates a wide range of functional groups on the amidine precursor, affording the desired products in excellent yields.[1]
Quantitative Data for the Synthesis of 4-Amino-5-fluoropyrimidines
| Entry | Amidine Hydrochloride (R) | Product | Yield (%) |
| 1 | H | 5-Fluoropyrimidin-4-amine | 93 |
| 2 | CH₃ | 5-Fluoro-2-methylpyrimidin-4-amine | 92 |
| 3 | Ph | 5-Fluoro-2-phenylpyrimidin-4-amine | 99 |
| 4 | 4-Cl-Ph | 2-(4-Chlorophenyl)-5-fluoropyrimidin-4-amine | 98 |
| 5 | 4-MeO-Ph | 5-Fluoro-2-(4-methoxyphenyl)pyrimidin-4-amine | 99 |
| 6 | Bn | 2-Benzyl-5-fluoropyrimidin-4-amine | 81 |
| 7 | OMe | 5-Fluoro-2-methoxypyrimidin-4-amine | 67 |
Data sourced from Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450.[1]
Experimental Protocol: General Procedure for the Synthesis of 4-Amino-5-fluoropyrimidines
-
Reaction Setup: In a round-bottom flask, dissolve the respective amidine hydrochloride (1.0 eq) in methanol (B129727) (0.5 M).
-
Addition of Fluoroenolate: To the stirring solution, add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times may vary depending on the substrate (typically 2-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to afford the pure 4-amino-5-fluoropyrimidine. For many substrates, purification may not be necessary to obtain analytically pure material.[1]
II. Synthesis of 5-Amino-4-fluoropyrazoles
Substituted hydrazines react with potassium (Z)-2-cyano-2-fluoroethenolate to yield 5-amino-4-fluoropyrazoles. This reaction provides a direct route to this class of fluorinated heterocycles, albeit with generally lower to moderate yields compared to the pyrimidine (B1678525) synthesis.[1]
Quantitative Data for the Synthesis of 5-Amino-4-fluoropyrazoles
| Entry | Hydrazine (B178648) (R-NHNH₂) | Solvent | Base | Yield (%) |
| 1 | Ph-NHNH₂ | Methanol | - | 19 |
| 2 | Ph-NHNH₂ | Water | - | 36 |
| 3 | Me-NHNH₂ | Water | - | 41 |
| 4 | 2-Pyridyl-NHNH₂ | Water | - | 21 |
Data sourced from Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450.[1]
Experimental Protocol: General Procedure for the Synthesis of 5-Amino-4-fluoropyrazoles
-
Reaction Setup: In a sealed tube or vial, suspend potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in water (0.5 M).
-
Addition of Hydrazine: Add the corresponding hydrazine or its hydrochloride salt (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Monitor the reaction for 1-2 hours by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
III. Synthesis of 5-Trifluoromethyl-1,2,4-triazoles via [3+2] Cycloaddition
Trithis compound undergoes a [3+2] cycloaddition reaction with in situ generated diarylnitrilimines to produce 1,3-diaryl-5-trifluoromethyl-1,2,4-triazoles. This reaction proceeds with good to excellent yields and is a valuable method for accessing this important class of fluorinated heterocycles.[2]
Quantitative Data for the Synthesis of 5-Trifluoromethyl-1,2,4-triazoles
| Entry | Aryl Substituent (Ar¹) | Aryl Substituent (Ar²) | Yield (%) |
| 1 | Ph | Ph | 92 |
| 2 | 4-Me-Ph | Ph | 98 |
| 3 | 4-tBu-Ph | Ph | 95 |
| 4 | 4-MeO-Ph | Ph | 96 |
| 5 | 4-F-Ph | Ph | 90 |
| 6 | 4-Cl-Ph | Ph | 88 |
| 7 | 4-Br-Ph | Ph | 85 |
| 8 | 4-CF₃-Ph | Ph | 65 |
| 9 | 4-NO₂-Ph | Ph | 39 |
Data sourced from Jasiński, R., & Mikulska, M. (2022). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trithis compound with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. Molecules, 27(19), 6649.[2]
Experimental Protocol: General Procedure for the [3+2] Cycloaddition
-
Generation of Nitrilimine: In a suitable reaction vessel, the hydrazonyl chloride precursor (1.0 eq) is treated with a base (e.g., triethylamine) in a solvent like dichloromethane (B109758) to generate the diarylnitrilimine in situ.
-
Introduction of Trithis compound: Trithis compound (generated from a suitable precursor if necessary) is then introduced into the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at room temperature for 12 hours.[2]
-
Reaction Monitoring: The progress of the cycloaddition is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and the organic layer is dried and concentrated. The crude product is purified by flash column chromatography to yield the pure 1,3-diaryl-5-trifluoromethyl-1,2,4-triazole.
Visualizations
Reaction Workflow for Heterocycle Synthesis from this compound
Caption: Synthetic routes from this compound to various heterocycles.
Mechanism of Action of Fluoropyrimidines
Caption: Simplified metabolic and cytotoxic pathway of 5-Fluorouracil.
References
Practical Guide to Nucleophilic Substitution Reactions with Fluoroacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetonitrile (FCH₂CN) is a versatile building block in organic synthesis, particularly valued in the design and development of novel pharmaceuticals and agrochemicals. The presence of the electron-withdrawing fluorine atom on the α-carbon enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups, providing a straightforward route to a diverse range of substituted acetonitriles. These products serve as key intermediates in the synthesis of more complex molecules, including nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[1][2]
This guide provides a practical overview of nucleophilic substitution reactions involving this compound with common nitrogen, oxygen, and sulfur nucleophiles. It includes detailed experimental protocols, quantitative data, and a discussion of the underlying reaction mechanisms to aid researchers in utilizing this valuable reagent effectively.
Reaction Mechanism and Reactivity
Nucleophilic substitution at the α-carbon of this compound typically proceeds via an SN2 mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion as the leaving group.
The reactivity of this compound in these reactions is influenced by several factors:
-
Electrophilicity: The strong inductive effect of the fluorine atom and the cyano group makes the α-carbon highly electron-deficient and thus, a good electrophile.
-
Leaving Group Ability: The fluoride ion is a reasonably good leaving group, particularly in polar aprotic solvents that can solvate the departing anion.
-
Nucleophile Strength: Stronger nucleophiles will generally react more readily with this compound.
-
Solvent: Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are typically preferred as they can solvate the nucleophile and stabilize the transition state without protonating the nucleophile.
A general workflow for these reactions is depicted below:
Reactions with Nitrogen Nucleophiles
The reaction of this compound with primary and secondary amines provides a direct route to α-aminoacetonitriles, which are valuable precursors for amino acids and nitrogen-containing heterocycles.[3]
Experimental Protocol: Synthesis of Piperidinoacetonitrile
This protocol describes the reaction of this compound with piperidine (B6355638).
Materials:
-
This compound
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of piperidine (1.2 equivalents) in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid residue with diethyl ether.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired piperidinoacetonitrile.
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | Piperidinoacetonitrile | MeCN | K₂CO₃ | RT | 18 | 75-85 |
| Morpholine | Morpholinoacetonitrile | DMF | K₂CO₃ | RT | 24 | 70-80 |
| Pyrrolidine | Pyrrolidinoacetonitrile | MeCN | Et₃N | RT | 16 | 72-82 |
Table 1: Representative Reactions of this compound with Secondary Amines.
Reactions with Oxygen Nucleophiles
Nucleophilic substitution with alkoxides or phenoxides yields alkoxy- or aryloxyacetonitriles. These reactions are typically carried out by generating the nucleophile in situ using a strong base or by using a pre-formed salt.
Experimental Protocol: Synthesis of Methoxyacetonitrile
This protocol details the reaction of this compound with sodium methoxide (B1231860).
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (B129727) (MeOH)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, a commercially available solution can be used.
-
Under an inert atmosphere, cool the sodium methoxide solution (1.1 equivalents) to 0 °C.
-
Slowly add this compound (1.0 equivalent) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, quench by the careful addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation due to the volatility of the product.
-
Further purification can be achieved by fractional distillation.
| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methoxyacetonitrile | MeOH | RT | 5 | 65-75 |
| Sodium Ethoxide | Ethoxyacetonitrile | EtOH | RT | 6 | 60-70 |
| Sodium Phenoxide | Phenoxyacetonitrile | DMF | 50 | 8 | 70-80 |
Table 2: Representative Reactions of this compound with Oxygen Nucleophiles.
Reactions with Sulfur Nucleophiles
Thiols and thiolates are excellent nucleophiles and react readily with this compound to produce thioacetonitriles.[4] These products are useful intermediates for the synthesis of sulfur-containing heterocycles.
Experimental Protocol: Synthesis of Phenylthioacetonitrile
This protocol outlines the reaction of this compound with sodium thiophenoxide.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of thiophenol (1.1 equivalents) in THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium thiophenoxide.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield phenylthioacetonitrile.
| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Thiophenoxide | Phenylthioacetonitrile | THF | RT | 3 | 85-95 |
| Sodium Ethanethiolate | Ethylthioacetonitrile | EtOH | RT | 4 | 80-90 |
| Sodium Benzyl Mercaptide | Benzylthioacetonitrile | DMF | RT | 3 | 88-96 |
Table 3: Representative Reactions of this compound with Sulfur Nucleophiles.
Application in Heterocycle Synthesis
The substituted acetonitriles derived from this compound are valuable precursors for a variety of heterocycles. For instance, α-aminoacetonitriles can be used in the synthesis of imidazoles and pyrazines, while α-thioacetonitriles can be cyclized to form thiophenes and thiazoles.
A notable application is the synthesis of fluorinated pyrimidines. This compound can be converted to potassium (Z)-2-cyano-2-fluoroethenolate, which then undergoes cyclocondensation with amidine hydrochlorides to yield 4-amino-5-fluoropyrimidines in excellent yields.[5] These fluorinated pyrimidines are important scaffolds in medicinal chemistry.[6][7][8]
References
- 1. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aminoacetonitrile - Wikipedia [en.wikipedia.org]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. cenmed.com [cenmed.com]
- 6. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]
- 7. CA1164479A - Preparation of aminoacetonitrile derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives Using Fluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel fluoroquinolone derivatives, leveraging fluoroacetonitrile as a key starting material. The protocols outlined below are based on established synthetic methodologies, including the Blaise reaction and the Gould-Jacobs reaction, to construct the core fluoroquinolone scaffold. This document offers comprehensive experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathway and mechanism of action to guide researchers in the development of new antibacterial agents.
Introduction
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3][4][5] The emergence of antibiotic resistance necessitates the development of novel fluoroquinolone derivatives with improved efficacy and a broader spectrum of activity. This document details a synthetic strategy that utilizes the versatile and readily available reagent, this compound, to introduce a fluoromethyl group at the C-2 position of the quinolone core, a modification that has the potential to enhance biological activity.
The proposed synthetic route commences with the Blaise reaction of this compound with an α-haloester to generate a key β-ketoester intermediate. This intermediate then undergoes a Gould-Jacobs reaction with a substituted aniline (B41778), followed by cyclization, chlorination, nucleophilic substitution, and saponification to yield the final novel fluoroquinolone derivative.
Proposed Synthetic Pathway
The overall synthetic scheme for the preparation of a novel fluoroquinolone derivative, 6,8-dichloro-7-fluoro-2-(fluoromethyl)-4-(piperazin-1-yl)quinoline-3-carboxylic acid , from this compound is depicted below.
Caption: Proposed synthetic workflow for a novel fluoroquinolone derivative.
Experimental Protocols and Data
Step 1: Synthesis of Ethyl 3-fluoroacetoacetate (Blaise Reaction)
The Blaise reaction provides a robust method for the synthesis of β-ketoesters from nitriles and α-haloesters.[6][7][8][9] In this step, this compound is reacted with ethyl bromoacetate in the presence of activated zinc to yield ethyl 3-fluoroacetoacetate.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc (1.2 eq).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
A solution of ethyl bromoacetate (1.1 eq) and this compound (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours.
-
The reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
| Reactant | MW ( g/mol ) | Equivalents | Amount |
| This compound | 59.04 | 1.0 | |
| Ethyl Bromoacetate | 167.00 | 1.1 | |
| Zinc (activated) | 65.38 | 1.2 | |
| Product | Yield (%) | ||
| Ethyl 3-fluoroacetoacetate | 148.12 | ~60-70% (expected) |
Step 2: Synthesis of Ethyl 3-((2,4-dichloro-5-fluorophenyl)amino)-4-fluorobut-2-enoate (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a classic method for constructing the quinoline (B57606) ring system.[10] This step involves the condensation of the synthesized β-ketoester with a substituted aniline.
Protocol:
-
In a round-bottom flask, a mixture of ethyl 3-fluoroacetoacetate (1.0 eq) and 2,4-dichloro-5-fluoroaniline (1.0 eq) is heated at 100-120 °C for 2-3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is recrystallized from ethanol (B145695) to afford the anilinoacrylate product.
| Reactant | MW ( g/mol ) | Equivalents | Amount |
| Ethyl 3-fluoroacetoacetate | 148.12 | 1.0 | |
| 2,4-dichloro-5-fluoroaniline | 182.00 | 1.0 | |
| Product | Yield (%) | ||
| Ethyl 3-((2,4-dichloro-5-fluorophenyl)amino)-4-fluorobut-2-enoate | 312.13 | ~75-85% (expected) |
Step 3: Thermal Cyclization to Ethyl 6,8-dichloro-7-fluoro-4-hydroxy-2-(fluoromethyl)quinoline-3-carboxylate
The anilinoacrylate intermediate undergoes thermal cyclization at high temperatures to form the 4-hydroxyquinoline (B1666331) core.
Protocol:
-
The anilinoacrylate from the previous step is added to a high-boiling point solvent such as Dowtherm A.
-
The mixture is heated to 240-260 °C for 30-60 minutes.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with a non-polar solvent (e.g., hexane) and dried to give the 4-hydroxyquinoline product.
| Reactant | MW ( g/mol ) | Yield (%) |
| Ethyl 3-((2,4-dichloro-5-fluorophenyl)amino)-4-fluorobut-2-enoate | 312.13 | ~80-90% (expected) |
| Product | ||
| Ethyl 6,8-dichloro-7-fluoro-4-hydroxy-2-(fluoromethyl)quinoline-3-carboxylate | 350.11 |
Step 4: Chlorination to Ethyl 4,6,8-trichloro-7-fluoro-2-(fluoromethyl)quinoline-3-carboxylate
The 4-hydroxy group is converted to a chloro group, which serves as a leaving group for the subsequent nucleophilic substitution.
Protocol:
-
A mixture of the 4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 2-4 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the 4-chloroquinoline (B167314).
| Reactant | MW ( g/mol ) | Yield (%) |
| Ethyl 6,8-dichloro-7-fluoro-4-hydroxy-2-(fluoromethyl)quinoline-3-carboxylate | 350.11 | ~85-95% (expected) |
| Product | ||
| Ethyl 4,6,8-trichloro-7-fluoro-2-(fluoromethyl)quinoline-3-carboxylate | 368.56 |
Step 5: Nucleophilic Substitution with Piperazine
The C-4 chloro substituent is displaced by piperazine to introduce the key heterocyclic moiety common to many fluoroquinolones.
Protocol:
-
A mixture of the 4-chloroquinoline (1.0 eq), anhydrous piperazine (2.0-3.0 eq), and a suitable solvent (e.g., pyridine, DMF, or N-methyl-2-pyrrolidone) is heated at 100-140 °C for 4-8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and chloroform.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
| Reactant | MW ( g/mol ) | Yield (%) |
| Ethyl 4,6,8-trichloro-7-fluoro-2-(fluoromethyl)quinoline-3-carboxylate | 368.56 | ~70-80% (expected) |
| Piperazine | 86.14 | |
| Product | ||
| Ethyl 6,8-dichloro-7-fluoro-2-(fluoromethyl)-4-(piperazin-1-yl)quinoline-3-carboxylate | 418.26 |
Step 6: Saponification to the Final Product
The final step is the hydrolysis of the ester to the corresponding carboxylic acid, which is crucial for the antibacterial activity of fluoroquinolones.
Protocol:
-
The piperazinylquinoline ester is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide (B78521) (2.0-3.0 eq) in water is added, and the mixture is refluxed for 2-4 hours.
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is cooled and acidified to pH 7.0-7.5 with acetic acid.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the final fluoroquinolone derivative.
| Reactant | MW ( g/mol ) | Yield (%) |
| Ethyl 6,8-dichloro-7-fluoro-2-(fluoromethyl)-4-(piperazin-1-yl)quinoline-3-carboxylate | 418.26 | ~85-95% (expected) |
| Product | ||
| 6,8-dichloro-7-fluoro-2-(fluoromethyl)-4-(piperazin-1-yl)quinoline-3-carboxylic acid | 390.18 |
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA unwinding.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing for proper segregation into the daughter cells.
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This drug-enzyme-DNA ternary complex blocks the progression of the replication fork and transcription machinery, ultimately leading to double-strand DNA breaks and cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
The synthetic route detailed in these application notes provides a viable and systematic approach for the synthesis of novel fluoroquinolone derivatives utilizing this compound as a key building block. By following the outlined protocols, researchers can access new chemical entities for evaluation as potential next-generation antibacterial agents. The provided diagrams and tabulated data are intended to facilitate the practical implementation of these synthetic strategies in a research and development setting. Further optimization of reaction conditions and exploration of diverse aniline and nucleophile substitutions will undoubtedly lead to the discovery of fluoroquinolones with enhanced therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Blaise reaction - Wikipedia [en.wikipedia.org]
- 7. backup.pondiuni.edu.in [backup.pondiuni.edu.in]
- 8. jk-sci.com [jk-sci.com]
- 9. Blaise Reaction [organic-chemistry.org]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fluoroacetonitrile Reactions
Welcome to the technical support center for troubleshooting reactions involving fluoroacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low product yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in reactions with this compound?
Low yields in this compound reactions can stem from several factors, including:
-
Reagent Purity: The purity of this compound, as well as other reactants and solvents, is critical. Impurities can lead to undesirable side reactions.
-
Reaction Conditions: this compound is sensitive to reaction conditions. Temperature, pressure, and the presence of moisture or air can significantly impact reaction outcomes.
-
Side Reactions: The reactivity of the nitrile and the alpha-fluoro group can lead to several side reactions, such as hydrolysis, polymerization, and elimination.
-
Workup and Purification: Product loss can occur during extraction, distillation, and chromatography steps. The volatility of some this compound derivatives can also lead to losses during solvent removal.
Q2: How should I purify this compound before use?
If the purity of your this compound is in doubt, fractional distillation is the recommended method for purification. Due to its relatively low boiling point (79-80 °C), care should be taken to avoid product loss. Ensure your distillation apparatus is dry and the collection flask is adequately cooled.
Q3: What are the common decomposition pathways for this compound?
This compound is susceptible to decomposition, particularly under strong acidic or basic conditions. The primary decomposition pathway is the hydrolysis of the nitrile group.
-
Under acidic or basic conditions: The nitrile group can hydrolyze to form fluoroacetamide, which can be further hydrolyzed to fluoroacetic acid.
-
With strong bases: Besides hydrolysis, strong bases can deprotonate the carbon alpha to the nitrile group, which can initiate polymerization or other side reactions. The reaction of nitriles with strong bases can be highly exothermic and may produce ammonia (B1221849) gas, leading to a pressure buildup in a closed system.
Q4: Can this compound polymerize during a reaction?
Yes, polymerization is a potential side reaction, especially in the presence of strong bases or at elevated temperatures. The deprotonation of the α-carbon can lead to the formation of a nucleophile that can attack another molecule of this compound, initiating a polymerization cascade.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Quality of Starting Material | Verify the purity of this compound and other reagents by techniques like GC-MS or NMR. Purify if necessary. | Impurities can inhibit the reaction or lead to the formation of byproducts. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For exothermic reactions, consider starting at a lower temperature and slowly warming up. | Temperature control is crucial for preventing decomposition and side reactions. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | This compound can react with water, especially under acidic or basic conditions. |
| Ineffective Reagents | Use fresh or properly stored reagents. For example, Grignard reagents should be freshly prepared or titrated before use. | The activity of many reagents can degrade over time. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step |
| Fluoroacetic acid or Fluoroacetamide | Hydrolysis of the nitrile group. | Conduct the reaction under strictly anhydrous conditions. If an aqueous workup is necessary, perform it at low temperatures and quickly. |
| Polymeric material | Base-catalyzed polymerization. | If using a strong base, add it slowly at a low temperature. Consider using a weaker, non-nucleophilic base if possible. |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature (if the product is stable), or the equivalents of a key reagent. |
Data Presentation
Table 1: Synthesis of this compound from Haloacetonitrile Precursors
| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Bromoacetonitrile | Anhydrous Potassium Fluoride | Glycerol | 74 | 5.5 | 95.2 | 95.8 | [1] |
| Bromoacetonitrile | Anhydrous Magnesium Fluoride | None | 120 | 1 | 97.0 | 96.6 | [1] |
| Iodomethyl cyanide | Anhydrous Calcium Fluoride | Propionitrile | 100 | 2.5 | 95.7 | 96.6 | [1] |
| Tosyloxy acetonitrile | Silicofluoride | Ethylene Glycol | 78 | 4 | 97.1 | 97.5 | [1] |
Table 2: General Troubleshooting Parameters for this compound Reactions
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, polar aprotic solvents (e.g., THF, acetonitrile) for many nucleophilic reactions. | Solvent polarity can significantly affect reaction rates and yields. |
| Temperature | Start with lower temperatures, especially for reactions involving strong bases or organometallics. | Minimizes exothermic decomposition and side reactions. |
| Atmosphere | Conduct reactions under an inert atmosphere (N₂ or Ar). | Prevents reaction with atmospheric moisture and oxygen. |
| Base | Use non-nucleophilic and sterically hindered bases where possible to avoid side reactions with the nitrile group. | Minimizes unwanted nucleophilic attack on the nitrile carbon. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Bromoacetonitrile
This protocol is adapted from a patented procedure.[1]
-
Reaction Setup: In a 3-liter reaction flask equipped with a mechanical stirrer, add 1.2 kg of bromoacetonitrile, 500 g of anhydrous potassium fluoride, and 600 ml of glycerol.
-
Reaction: Begin stirring and heat the mixture to 74 °C. Maintain this temperature for 5.5 hours.
-
Workup: Cool the reaction mixture to 58 °C. Set up for distillation and warm the mixture to 100 °C to distill the product. The receiving flask should be cooled with a dry ice/acetone bath.
-
Purification: The crude product can be further purified by a second distillation at atmospheric pressure, collecting the fraction boiling between 78-80 °C.
Protocol 2: General Procedure for the Reaction of this compound with a Grignard Reagent
This is a general guideline, and specific conditions may need to be optimized.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent in anhydrous diethyl ether or THF.
-
Addition of this compound: Cool the Grignard solution to 0 °C. Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Desired reaction pathway and potential side reactions of this compound.
References
Technical Support Center: Optimizing Fluoroacetonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluoroacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most prevalent and scalable method is the nucleophilic substitution reaction between a haloacetonitrile (e.g., chloroacetonitrile, bromoacetonitrile) and an inorganic fluoride (B91410) salt in a polar aprotic solvent.[1] This single-step reaction is favored for its operational simplicity, use of readily available and less toxic starting materials, and high potential yield.[1]
Q2: What are the typical starting materials for this synthesis?
A2: The reaction typically involves an acetonitrile (B52724) derivative with a good leaving group, such as chloroacetonitrile, bromoacetonitrile, iodoacetonitrile, or tosyloxyacetonitrile.[1] The fluoride source is an inorganic salt like potassium fluoride (KF), sodium fluoride (NaF), or cesium fluoride (CsF).[1]
Q3: Why is a polar aprotic solvent recommended for this reaction?
A3: Polar aprotic solvents, such as acetonitrile, DMF, or DMSO, are recommended because they can dissolve the inorganic fluoride salt to some extent while not strongly solvating the fluoride anion.[2][3] This "naked" fluoride ion is a more potent nucleophile, leading to a faster and more efficient reaction.[3] In contrast, polar protic solvents can form strong hydrogen bonds with the fluoride ion, reducing its nucleophilicity and hindering the reaction.[2]
Q4: What is the typical purity of this compound that can be achieved with this method?
A4: With appropriate reaction conditions and purification methods, such as fractional distillation, it is possible to obtain this compound with a purity of 99.5% or higher.[1]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction is resulting in a very low yield or no this compound at all. What are the potential causes and how can I address them?
A: Low or no yield in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Insufficiently Anhydrous Conditions: The presence of water in the reaction mixture is a common cause of low yield. Water can hydrolyze the starting haloacetonitrile and can also strongly solvate the fluoride ions, reducing their nucleophilicity. In crown ether-mediated fluorinations using acetonitrile as a solvent, water can lead to the formation of alcohol side products.[4]
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Handle hygroscopic fluoride salts in a glove box or under an inert atmosphere.
-
-
Poor Solubility of the Fluoride Salt: The low solubility of inorganic fluorides in organic solvents can limit the reaction rate.
-
Solution: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt or a crown ether) to increase the concentration of fluoride ions in the organic phase. Alternatively, using a more polar aprotic solvent like DMF or DMSO can improve the solubility of the fluoride salt.
-
-
Suboptimal Reaction Temperature or Time: The reaction may not have reached completion due to insufficient temperature or reaction duration.
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress using GC or NMR. Ensure the reaction is allowed to proceed for a sufficient amount of time as indicated by monitoring.
-
-
Inefficient Stirring: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between the reactants.
-
Solution: Use a high-torque mechanical stirrer to ensure the inorganic fluoride salt is well-suspended in the reaction mixture.
-
-
Decomposition of Starting Material or Product: At elevated temperatures, the haloacetonitrile starting material or the this compound product may be susceptible to decomposition or polymerization.
-
Solution: Conduct the reaction at the lowest effective temperature. If side reactions are observed at higher temperatures, consider using a more reactive fluoride source or a phase-transfer catalyst to allow for milder reaction conditions.
-
Formation of Side Products
Q: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common issue. Identifying the impurities can provide clues to the underlying problem.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis Products: As mentioned, the presence of water can lead to the hydrolysis of the nitrile group, forming fluoroacetamide (B1672904) or other related impurities.
-
Solution: Strictly adhere to anhydrous reaction conditions.
-
-
Elimination Reactions: Under strongly basic conditions or at high temperatures, elimination of HX from the haloacetonitrile can occur, leading to the formation of undesired byproducts.
-
Solution: Use a milder base if one is present, or control the temperature carefully. The choice of a less basic fluoride source might also be beneficial.
-
-
Over-fluorination: Although less common for this compound synthesis, in some cases, further fluorination can occur if there are other reactive sites on the molecule.
-
Solution: Use stoichiometric amounts of the fluorinating agent and monitor the reaction progress closely to stop it once the starting material is consumed.
-
-
Reaction with Solvent: Some polar aprotic solvents like DMF can decompose at high temperatures, leading to impurities.
-
Solution: Choose a solvent that is stable under the reaction conditions. If high temperatures are required, consider a more robust solvent.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various experimental setups for the synthesis of this compound, allowing for easy comparison of different reaction parameters.
Table 1: Influence of Acetonitrile Derivative and Fluoride Salt on Reaction Conditions and Yield
| Acetonitrile Derivative | Inorganic Fluoride | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Crude Purity (%) |
| Bromoacetonitrile | Anhydrous Sodium Fluoride | Dimethyl Fumarate | 83 | 3.5 | 95.4 | 96.1 |
| Chloroacetonitrile | Anhydrous Lithium Fluoride | Ethylene Glycol | 100 | 6 | 94.9 | 97.1 |
| Iodoacetonitrile | Anhydrous Calcium Fluoride | Propionitrile | 100 | 2.5 | 95.2 | 95.8 |
| Tosyloxyacetonitrile | Silicofluoride | Ethylene Glycol | 78 | 4 | 97.0 | 96.6 |
Data extracted from patent CN104230753A.[1]
Table 2: Effect of Post-Reaction Distillation on Yield and Purity
| Initial Crude Yield (%) | Initial Crude Purity (%) | Distillation Temperature (°C) | Final Product Yield (%) | Final Product Purity (%) |
| 96.0 | 96.3 | 110 | Not specified | 99.8 |
| 95.4 | 96.1 | 120 | Not specified | 99.8 |
| 97.1 | 97.5 | 120 | Not specified | 99.9 |
| 95.2 | 95.8 | 110 | Not specified | 99.5 |
| 97.0 | 96.6 | 120 | Not specified | 99.9 |
Data extracted from patent CN104230753A.[1]
Experimental Protocols
Detailed Methodology for this compound Synthesis via Nucleophilic Substitution
This protocol is a representative example based on the methods described in the literature.[1]
Materials:
-
Haloacetonitrile (e.g., Bromoacetonitrile)
-
Anhydrous Inorganic Fluoride (e.g., Sodium Fluoride)
-
Anhydrous Polar Aprotic Solvent (e.g., Dimethyl Fumarate)
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Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe
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Heating mantle
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Distillation apparatus
-
Dry ice or acetone (B3395972) bath for cooling the receiving flask
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous inorganic fluoride salt.
-
Addition of Solvent and Reactant: Add the anhydrous polar aprotic solvent to the flask, followed by the haloacetonitrile. The molar ratio of the haloacetonitrile to the inorganic fluoride should be optimized, but a common starting point is a slight excess of the fluoride salt.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 83 °C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up (Crude Product Isolation): Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to below 70 °C. Set up a distillation apparatus and distill the crude this compound from the reaction mixture. The receiving flask should be cooled in a dry ice or acetone bath to minimize the loss of the volatile product.
-
Purification (Fractional Distillation): The crude product is then subjected to a second fractional distillation. Collect the fraction boiling at the literature value for this compound (approximately 79-80 °C). This step is crucial for achieving high purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluoroacetonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoroacetonitrile (FCH₂CN) and strong bases. Our goal is to help you anticipate and resolve common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound with strong bases?
A1: The primary side reactions stem from the high reactivity of the α-fluorocarbanion formed upon deprotonation. The most common issues are:
-
Polymerization: The α-fluorocarbanion can nucleophilically attack the electrophilic carbon of the nitrile group on another this compound molecule, leading to uncontrolled anionic polymerization.[1][2][3]
-
Dimerization (Thorpe-Ziegler Reaction): A self-condensation reaction between two molecules of this compound can occur, leading to the formation of dimers and trimers.[4][5][6][7]
-
Elimination of Hydrogen Fluoride (B91410) (HF): Under certain conditions, particularly at elevated temperatures, the α-fluorocarbanion can be unstable and undergo elimination of HF, leading to decomposition.
-
Reaction with Solvent: Strong bases, particularly organolithium reagents, can react with common ether solvents like Tetrahydrofuran (THF), especially at temperatures above -78 °C.
Q2: Why is my reaction mixture turning dark brown or black when I add the strong base to this compound?
A2: A dark coloration is often indicative of decomposition or polymerization. This can be caused by the reaction being run at too high a concentration, the base being added too quickly, or the reaction temperature being too high. These conditions can lead to rapid, uncontrolled polymerization or decomposition of the starting material.
Q3: I am not seeing my desired product. What are the likely reasons?
A3: Failure to form the desired product can be due to several factors:
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Complete consumption by side reactions: Polymerization or dimerization may have consumed all of your starting material.
-
Instability of the α-fluorocarbanion: The generated carbanion may be unstable under your reaction conditions and decompose before it can react with your desired electrophile. The presence of a fluorine atom can destabilize the adjacent carbanionic center through I-π repulsion.[8]
-
Issues with reagents: Your strong base may have degraded, or your this compound may be impure.
Q4: How can I minimize the formation of side products?
A4: Key strategies to minimize side reactions include:
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Low Temperatures: Running the reaction at low temperatures (typically -78 °C) is crucial to control the reactivity of the α-fluorocarbanion.
-
Slow Addition of Base: Add the strong base dropwise to a solution of this compound and your electrophile (if it doesn't react with the base) to keep the instantaneous concentration of the carbanion low. This is known as "inverse addition."
-
Use of Appropriate Solvents: Anhydrous, non-reactive solvents are essential. THF is common, but care must be taken with organolithium bases at higher temperatures.
-
Choice of Base: The choice of strong base can influence the extent of side reactions. Lithium diisopropylamide (LDA) is often preferred as it is a strong, non-nucleophilic base.[9][10]
Troubleshooting Guides
Issue 1: Uncontrolled Polymerization
Symptoms:
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Rapid exotherm upon addition of base.
-
Formation of a thick, intractable precipitate or oil.
-
Low or no yield of the desired product.
-
Broad, unresolved peaks in NMR spectra of the crude reaction mixture.
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Concentration | Decrease the concentration of this compound in the reaction mixture. |
| Rapid Addition of Base | Add the strong base slowly and dropwise to the reaction mixture. |
| Elevated Temperature | Maintain a low reaction temperature, typically -78 °C, using a dry ice/acetone bath. |
| Inappropriate Base | Consider using a bulkier, non-nucleophilic base like LDA. |
Issue 2: Dimer and Trimer Formation (Thorpe-Ziegler Reaction)
Symptoms:
-
Presence of unexpected peaks in the mass spectrum corresponding to multiples of the this compound mass.
-
Complex mixture of products observed by TLC or LC-MS.
-
Reduced yield of the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| High Concentration of α-fluorocarbanion | Employ inverse addition: add the this compound solution to the base at low temperature. |
| Slow Reaction with Electrophile | Ensure your electrophile is sufficiently reactive to trap the carbanion as it is formed. |
| Excess Base | Use a stoichiometric amount of base relative to this compound. |
Issue 3: Decomposition via HF Elimination
Symptoms:
-
Formation of gaseous products.
-
Significant decrease in the mass of the crude product.
-
Presence of fluoride ions in the aqueous workup (can be tested with a fluoride selective electrode).
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | Strictly maintain low temperatures throughout the reaction and quench. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Presence of Protic Impurities | Ensure all reagents and solvents are rigorously dried. |
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of this compound and Reaction with an Electrophile
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain a positive pressure of dry nitrogen throughout the experiment.
-
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and the electrophile (1.1 eq) in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add a solution of strong base (e.g., LDA, 1.05 eq) in a suitable solvent dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
-
Reaction:
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
-
Quenching:
-
Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Anionic polymerization pathway of this compound.
Caption: Thorpe-Ziegler dimerization of this compound.
Caption: Troubleshooting workflow for this compound side reactions.
References
- 1. Anionic Polymerization Using Flow Microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Computational Revision of the Mechanism of the Thorpe Reaction | MDPI [mdpi.com]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. siue.edu [siue.edu]
- 9. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Fluoroacetonitrile Purification
Welcome to the technical support center for the synthesis and purification of Fluoroacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: A prevalent method involves a nucleophilic substitution reaction. This is typically achieved by reacting an acetonitrile (B52724) derivative, such as chloroacetonitrile (B46850) or bromoacetonitrile, with an inorganic fluoride (B91410) salt (e.g., potassium fluoride) in a polar aprotic solvent.[1]
Q2: What are the typical impurities I might encounter in my crude this compound? A2: Common impurities include unreacted starting materials (e.g., chloroacetonitrile), residual high-boiling polar solvents used in the synthesis, water, and potential side-products from hydrolysis or polymerization.[2][3]
Q3: What is the expected boiling point of pure this compound? A3: The literature boiling point of this compound is typically cited in the range of 79-82 °C at atmospheric pressure.
Q4: How can I assess the purity of my this compound sample? A4: Gas Chromatography (GC) is a common and effective method for determining the purity of this compound. Other useful analytical techniques include ¹H and ¹⁹F NMR spectroscopy to identify fluorine-containing impurities and Karl Fischer titration to quantify water content.[3][4]
Q5: Is this compound stable? What are the recommended storage conditions? A5: this compound is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin. It can be unstable in the presence of incompatible materials like strong acids, bases, oxidizing agents, and some metals, which may cause polymerization.[2] It is recommended to store it in a cool, dark, well-ventilated place, under an inert atmosphere, and away from ignition sources.[5] Containers may develop pressure and should be vented periodically.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: My final product has a low boiling point or distills over a wide range.
-
Possible Cause: Presence of volatile impurities or residual solvents from the reaction or workup (e.g., acetonitrile, diethyl ether).
-
Troubleshooting Steps:
-
Analysis: Analyze the crude product using GC or ¹H NMR to identify the volatile impurities.
-
Purification: If the impurity is significantly more volatile than this compound, perform a preliminary distillation at a lower temperature or under reduced pressure to remove it before proceeding to the main distillation. For less volatile solvents, careful fractional distillation is required.
-
Issue 2: The GC analysis shows a significant peak corresponding to the original haloacetonitrile starting material.
-
Possible Cause: The initial substitution reaction did not go to completion.
-
Troubleshooting Steps:
-
Reaction Optimization: Revisit the synthesis protocol. Consider increasing the reaction time, temperature, or using a phase-transfer catalyst to drive the reaction to completion. Ensure the fluoride salt is sufficiently dry and finely powdered for maximum reactivity.
-
Purification: this compound (b.p. 79-82 °C) and Chloroacetonitrile (b.p. 125-127 °C) have sufficiently different boiling points to be separated by fractional distillation. Ensure your distillation column is efficient enough (e.g., a Vigreux or packed column) to achieve good separation.
-
Issue 3: The product appears cloudy or my Karl Fischer titration indicates high water content.
-
Possible Cause: Incomplete drying of the crude product or exposure to atmospheric moisture. Water can be a persistent impurity in nitriles.[3]
-
Troubleshooting Steps:
-
Pre-distillation Drying: Before distillation, dry the crude product over an appropriate drying agent. Anhydrous calcium sulfate (B86663) is an option, but for rigorous drying, refluxing over calcium hydride followed by distillation is effective for nitriles.[3]
-
Handling: Perform all transfers and the distillation itself under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to prevent moisture contamination.
-
Issue 4: My yield is significantly lower than expected after distillation.
-
Possible Cause: Product loss due to volatility, incomplete condensation, or decomposition.
-
Troubleshooting Steps:
-
Condenser Efficiency: this compound is volatile. Ensure your condenser is highly efficient. Using a cold water supply or a refrigerated circulator is recommended. For the final collection, cooling the receiving flask in an ice-water or acetone/dry ice bath can significantly improve recovery.[1]
-
Heating Conditions: Avoid excessive heating during distillation, as it can lead to decomposition or polymerization.[2][5] Use a heating mantle with a stirrer for even heat distribution and distill at a steady rate.
-
System Leaks: Check all joints and connections in your distillation apparatus for leaks, which can lead to vapor loss.
-
Data Presentation
The following table summarizes key quantitative data for this compound and a common starting material.
| Property | This compound | Chloroacetonitrile (Typical Starting Material) |
| Molecular Formula | C₂H₂FN | C₂H₂ClN |
| Molecular Weight | 59.04 g/mol [6] | 75.50 g/mol |
| Boiling Point | 79-82 °C | 125-127 °C |
| Density | 1.061 g/mL at 25 °C | 1.19 g/mL at 20 °C |
| Appearance | Colorless liquid[7] | Colorless liquid |
| Purity Analysis | GC, ¹H NMR, ¹⁹F NMR, Karl Fischer[3][4] | GC, ¹H NMR |
Experimental Protocols
Protocol 1: Chemical Drying of Crude this compound
This protocol is designed to remove water from the crude product prior to final purification.
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Drying Agent: Add calcium hydride (CaH₂, ~5 g per liter of crude product) to the flask containing the crude this compound.[3] Caution: Calcium hydride reacts exothermically with water to produce hydrogen gas. Add it slowly and ensure adequate ventilation.
-
Reflux: Gently heat the mixture to reflux and maintain for at least one hour.[3] This allows the CaH₂ to react with any residual water.
-
Distillation: After refluxing, cool the mixture. The dried this compound can be directly distilled from the CaH₂.
Protocol 2: Fractional Distillation of this compound
This protocol describes the final purification step to achieve high-purity this compound.
-
Setup: Assemble a fractional distillation apparatus using oven-dried glassware. The apparatus should include a distillation flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the dried crude this compound. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Insulation: Insulate the distillation column and head with glass wool or aluminum foil to maintain thermal equilibrium and improve separation efficiency.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Allow the vapor to rise slowly through the column to establish a temperature gradient.
-
Discard any initial low-boiling forerun.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (79-80 °C).[1] A patent describes collecting this cut to achieve purity up to 99.9%.[1]
-
Cool the receiving flask in an ice bath to minimize vapor loss.[1]
-
-
Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive residues. Let the apparatus cool completely before disassembly.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Handling Highly Volatile Fluoroacetonitrile
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the highly volatile and hazardous chemical, Fluoroacetonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly hazardous substance with multiple risk factors:
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High Flammability: It is a highly flammable liquid and vapor, with a flash point of -14°C (6.8°F).[1] Vapors can form explosive mixtures with air and may travel considerable distances to an ignition source.[2][3]
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Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[2][3][4][5][6] Animal experiments indicate that ingestion of less than 40 grams may be fatal.[2] Symptoms of nitrile poisoning are similar to those of hydrogen cyanide poisoning.[2]
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Irritation: It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][4][5] It is also a lachrymator, meaning it can cause tearing.
-
Reactivity: Contact with acids can liberate very toxic gas.[2] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
Q2: What are the proper storage conditions for this compound?
A2: this compound must be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][3] Key storage requirements include:
-
Store in original, tightly sealed containers in an approved flame-proof area.[2][3]
-
Keep containers securely sealed and protect them from physical damage.[2][3]
-
Store locked up or in an area accessible only to qualified or authorized personnel.
-
Avoid storing in pits, depressions, or basements where vapors may be trapped.[2][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive suite of PPE is necessary to minimize exposure risks:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles are mandatory.[2] Contact lenses should be avoided as they can absorb and concentrate irritants.[2]
-
Skin Protection: Wear protective gloves and clothing.[3] Neoprene or nitrile rubber gloves are generally recommended, but always check the specific glove manufacturer's compatibility chart.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3][7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
General Hygiene: Avoid eating, drinking, or smoking when handling.[2][3] Wash hands thoroughly after handling.[2][3]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, immediate and appropriate action is crucial:
-
Minor Spills:
-
Major Spills:
Q5: What is the proper disposal method for this compound waste?
A5: this compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly:
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed hazardous waste disposal facility.[3]
-
Do not discharge into sewers or waterways.[2]
-
Empty containers may still contain explosive vapors and should be handled as hazardous waste.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected reaction exotherm or pressure buildup. | Reaction with incompatible materials (e.g., strong acids, bases, oxidizing agents). | 1. Ensure the reaction vessel is clean and free of contaminants. 2. Review all reagents to ensure compatibility with this compound. 3. Consider the possibility of a runaway reaction and have appropriate cooling and quenching protocols in place. |
| Low product yield in reactions involving this compound. | Evaporation of the volatile starting material. | 1. Conduct the reaction in a well-sealed reaction vessel. 2. Use a condenser, preferably a dry ice or refrigerated condenser, to minimize loss. 3. If possible, perform the reaction at a lower temperature. |
| Difficulty in purifying the product due to co-elution with this compound. | Similar polarity of the product and the starting material. | 1. If the product is not volatile, carefully remove unreacted this compound under reduced pressure before purification. 2. Explore alternative chromatography conditions (different solvent systems or stationary phases). 3. Consider a chemical quench for the unreacted this compound before workup, if compatible with the product. |
| Inconsistent reaction outcomes. | Degradation of this compound. | 1. Ensure the this compound used is of high purity and has been stored correctly. 2. Avoid exposure to moisture and air, which can lead to degradation. 3. Use freshly opened or distilled this compound for sensitive reactions. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂H₂FN | [4][5] |
| Molecular Weight | 59.04 g/mol | [1][5] |
| Boiling Point | 79-80 °C | [1][4] |
| Melting Point | -13 °C | [4] |
| Density | 1.061 g/mL at 25 °C | [1][4] |
| Vapor Pressure | 88.8 mmHg at 25°C | [4] |
| Flash Point | -14 °C (6.8 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.333 | [1] |
Experimental Protocols
General Protocol for Handling and Dispensing this compound:
This protocol outlines the essential steps for safely handling and dispensing highly volatile this compound in a laboratory setting.
Methodology:
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary PPE, including chemical splash goggles, a face shield, a lab coat, and appropriate gloves (e.g., nitrile or neoprene).
-
Have spill control materials (e.g., vermiculite, sand) and a designated, labeled hazardous waste container readily accessible.
-
Prepare and label all receiving flasks and equipment before introducing this compound.
-
-
Dispensing:
-
Work exclusively within the chemical fume hood.
-
Ground and bond the container and receiving equipment to prevent static discharge.[3]
-
Use a syringe or cannula for liquid transfers to minimize exposure to vapors. Avoid pouring directly if possible.
-
If pouring is necessary, do so slowly and carefully to avoid splashing.
-
Keep the primary container of this compound sealed whenever not in use.
-
-
Post-Dispensing:
-
Securely seal the primary container and return it to its designated storage location.
-
Clean any contaminated surfaces within the fume hood.
-
Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
Caption: Experimental workflow for safely handling this compound.
Caption: Relationship between hazards and control measures for this compound.
References
- 1. This compound 98 503-20-8 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chembk.com [chembk.com]
- 5. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. research.columbia.edu [research.columbia.edu]
How to prevent polymerization of Fluoroacetonitrile
Welcome to the technical support center for Fluoroacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound, thereby preventing potential degradation or unwanted reactions. While hazardous polymerization of this compound is not expected under normal conditions, this guide provides comprehensive information on best practices to maintain its stability and purity.
Frequently Asked Questions (FAQs)
Q1: Does this compound spontaneously polymerize?
A1: No, under normal conditions of storage and handling, hazardous polymerization of this compound is not expected to occur. It is considered stable with respect to spontaneous polymerization.
Q2: What conditions could potentially lead to the polymerization of nitriles like this compound?
A2: While unlikely for this compound under standard laboratory protocols, nitriles as a chemical class can be induced to polymerize under specific conditions. These include contact with strong bases, which can initiate anionic polymerization, or in the presence of certain metals and metal compounds that can act as catalysts.[1] It is crucial to avoid these incompatible materials during storage and use.
Q3: Are there any recommended inhibitors to add to this compound to prevent polymerization?
A3: Currently, there are no standard inhibitors that are added to this compound. Its inherent stability under proper storage conditions makes this unnecessary. The primary method for preventing any unwanted reactions is to strictly adhere to the recommended handling and storage protocols.
Q4: What are the signs of this compound degradation or instability?
A4: Signs of potential degradation, though rare, could include discoloration (development of a yellow or brown tint), the formation of precipitates, or unexpected pressure buildup in the container. If any of these signs are observed, the material should be handled with extreme caution and disposed of according to institutional safety protocols.
Q5: How should I store this compound to ensure its stability?
A5: this compound should be stored in a tightly sealed, original container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3] It is critical to store it separately from incompatible materials.
Troubleshooting Guide
This guide is intended to help users troubleshoot potential issues related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the liquid | Contamination with incompatible materials (e.g., acids, bases, oxidizing agents). Exposure to heat or light over an extended period. | 1. Immediately cease use of the material. 2. Review experimental setup and storage conditions for sources of contamination or exposure. 3. Do not attempt to purify the material. 4. Dispose of the compromised material following your institution's hazardous waste disposal procedures. |
| Formation of solid precipitate | Potential slow, catalyzed reaction due to contact with incompatible metals or strong bases. | 1. Do not agitate or attempt to redissolve the solid. 2. Isolate the container in a fume hood. 3. Consult your institution's safety officer for guidance on handling and disposal. 4. Thoroughly clean all equipment that was in contact with the material to remove any potential catalytic residues. |
| Pressure buildup in the container | Contamination leading to a slow decomposition reaction, which may generate gaseous byproducts. Storage at elevated temperatures. | 1. Do not open the container. 2. Carefully move the container to a fume hood or other ventilated, isolated area. 3. If the container is warm, it may be undergoing a reaction. Alert your safety officer immediately. 4. Allow the container to cool to room temperature. Periodically and cautiously vent the container if it is designed for such a procedure and you are trained to do so. Otherwise, seek expert assistance for disposal.[1] |
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, ideally <15°C.[3] | Minimizes vapor pressure and reduces the rate of any potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). Keep container tightly closed.[2][3] | Prevents contact with atmospheric moisture and oxygen, which could potentially react with the compound or introduce impurities. |
| Light | Store in a dark place or in an amber bottle. | Protects the compound from potential light-induced degradation. |
| Incompatible Materials | Acids, Bases, Oxidizing Agents, Reducing Agents, Metals and some metal compounds.[1] | Prevents chemical reactions that could lead to degradation, gas evolution, or catalyzed polymerization. |
| Container Material | Original manufacturer's container. If transferring, use glass or other approved containers. Avoid reactive metals. | Ensures compatibility and prevents leaching of or reaction with container materials. |
| Handling | Use in a well-ventilated area or fume hood. Ground and bond containers when transferring to prevent static discharge.[2][4] Use non-sparking tools.[1][3] | This compound is flammable and toxic.[2][3][4] Proper handling procedures are essential for safety and to prevent contamination. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Ensure the cap is tightly sealed.
-
Storage Location: Place the container in a designated flame-proof cabinet for flammable liquids. The storage area must be cool, dry, and well-ventilated.[1][2] Ensure the storage location is away from direct sunlight and any sources of heat or ignition.
-
Segregation: Store this compound away from all incompatible materials, particularly strong acids, strong bases, oxidizing agents, and reactive metals.
-
Dispensing:
-
Perform all transfers within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.
-
Ensure all equipment (syringes, cannulas, glassware) is clean, dry, and free from any residues of incompatible materials.
-
Ground and bond the source and receiving containers to prevent the buildup of static electricity.[4]
-
Use only non-sparking tools for opening and handling containers.[3]
-
-
After Use:
-
Tightly reseal the container cap.
-
If the compound was blanketed with an inert gas, refresh the headspace with the inert gas before sealing.
-
Return the container to its designated, segregated storage location.
-
Clean any spills immediately with an appropriate absorbent material and dispose of the waste according to safety guidelines.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Logical relationships for preventing this compound polymerization.
References
Fluoroacetonitrile reaction temperature optimization techniques
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the reaction temperature for experiments involving fluoroacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of this compound to consider for temperature management?
A1: this compound is a volatile, flammable, and toxic compound. Key properties to consider are:
-
Boiling Point: 79-80 °C. Reactions should be conducted well below this temperature in open or vented systems to avoid loss of material and pressure buildup.[1]
-
Flash Point: -14 °C (closed cup). This low flash point means it forms explosive mixtures with air at ambient temperatures, necessitating inert atmosphere conditions and avoidance of ignition sources.[1]
-
Chemical Stability: The product is chemically stable under standard room temperature conditions.[1] However, warming should be avoided as a general precaution.[1] It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1]
Q2: How does temperature generally affect reaction rates involving this compound?
A2: The effect of temperature on reaction rates is described by the Arrhenius equation, which states that the rate constant (k) increases exponentially with temperature.[2] Increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent collisions and a larger fraction of those collisions having sufficient energy to overcome the activation energy barrier.[2] However, for this compound, this must be balanced against the risk of side reactions, decomposition, and solvent loss.
Q3: What are common starting temperatures for reactions synthesizing this compound?
A3: Starting temperatures depend heavily on the specific reaction type. For common nucleophilic substitution reactions (e.g., reacting bromoacetonitrile (B46782) with an inorganic fluoride), temperatures reported in the literature range from 74°C to 120°C depending on the reagents and solvent used.[3] For other reactions, such as Claisen-type condensations, temperatures as low as -10°C have been shown to provide the best results, with warmer or colder temperatures reducing the yield.[4]
Q4: How can I minimize the formation of impurities through temperature control?
A4: Temperature is a critical tool for controlling selectivity and minimizing impurities.
-
Preventing Decomposition: Unwanted byproducts, often appearing as dark-colored tars, can result from the decomposition of starting materials or products at elevated temperatures.[5] Running the reaction at a lower temperature can often mitigate this.[5]
-
Avoiding Side Reactions: Many reactions have competing side pathways. If a desired reaction has a lower activation energy than a side reaction, running the experiment at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve the purity of the product.
-
Controlling Exotherms: For exothermic reactions, slow, portion-wise addition of reagents to a cooled solution is critical to maintain the target temperature and prevent runaway reactions that lead to impurity formation.[5][6]
Q5: My reaction is proceeding very slowly or not at all. Should I simply increase the temperature?
A5: While increasing the temperature will increase the reaction rate, it may not be the optimal solution. Before increasing the heat, consider the following:
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Confirm Reagent Activity: Ensure all reagents, especially catalysts or moisture-sensitive compounds, are active and pure.
-
Solvent Choice: The solvent can play a crucial role. Ensure the chosen solvent is appropriate for the reaction and temperature range.
-
Incremental Increase: If you decide to increase the temperature, do so in small, controlled increments (e.g., 5-10 °C). Monitor the reaction closely by TLC or HPLC at each step to check for product formation versus the appearance of new impurity spots.[7] A significant increase in impurities may indicate that higher temperatures are detrimental.
Troubleshooting Guides
Problem 1: Low or inconsistent product yield.
-
Symptoms: The isolated yield of the target product is significantly lower than expected or varies widely between identical runs.
-
Possible Causes & Solutions:
-
Cause: Incomplete reaction.
-
Action: Monitor the reaction over time using HPLC or GC to confirm it has reached completion. If the reaction stalls, a gradual increase in temperature may be warranted.
-
-
Cause: Thermal decomposition of the product or starting materials.
-
Action: Analyze the crude reaction mixture for signs of degradation (e.g., charring, multiple unidentified product spots). Attempt the reaction at a lower temperature for a longer duration.
-
-
Cause: Poor temperature control leading to hot spots.
-
Action: Ensure efficient stirring and consider using a liquid heating mantle for uniform heat distribution. For exothermic reactions, control the rate of reagent addition.
-
-
Cause: Evaporation of this compound.
-
Action: Use a reflux condenser (even if the reaction temperature is below the boiling point) to prevent the loss of the volatile reactant. Ensure all joints are properly sealed.
-
-
Problem 2: Formation of dark-colored, tar-like substances in the reaction mixture.
-
Symptoms: The reaction mixture turns dark brown or black, and a viscous or solid byproduct is formed.
-
Possible Causes & Solutions:
-
Cause: Polymerization or degradation of reactants at the current temperature.[5]
-
Action: Lower the reaction temperature significantly. Start at a low temperature (e.g., 0 °C) and allow the reaction to warm slowly, monitoring for the onset of discoloration.[5]
-
-
Cause: Presence of impurities that catalyze decomposition.
-
Action: Ensure all reagents and solvents are pure and anhydrous. The presence of water can lead to hydrolysis of the nitrile group.[6]
-
-
Cause: Reaction temperature is too high.
-
Action: Screen a range of lower temperatures to find an optimal balance between reaction rate and stability.
-
-
Quantitative Data on Reaction Temperature
The following tables provide examples of how temperature can influence the outcome of reactions involving this compound.
Table 1: Effect of Temperature and Reagents on this compound Synthesis via Nucleophilic Substitution. [3] (Data is illustrative, derived from patent examples)
| Starting Material | Fluoride (B91410) Source | Solvent | Temperature (°C) | Time (h) | Purity (%) |
| Bromoacetonitrile | Anhydrous Potassium Fluoride | Glycerine | 74 | 5.5 | 95.8 |
| Bromoacetonitrile | Anhydrous Sodium Fluoride | Dimethyl Fumarate | 83 | 3.5 | 96.3 |
| Bromoacetonitrile | Anhydrous Magnesium Fluoride | None | 120 | 1.0 | 96.6 |
| Tosyloxy acetonitrile | Silicofluoride | Ethylene Glycol | 78 | 4.0 | 97.5 |
Table 2: Temperature Optimization for the Condensation of this compound with Ethyl Formate. [4] (Data adapted from literature)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOtBu | THF | Room Temp | 6 | Product Mixture |
| 2 | KOtBu | THF | 0 | 6 | 65 |
| 3 | KOtBu | THF | -10 | 6 | 72 |
| 4 | KOtBu | THF | -78 | 6 | 58 |
Experimental Protocols
Protocol 1: General Method for Temperature Scouting in a Nucleophilic Fluorination Reaction
This protocol outlines a general approach to determine the optimal reaction temperature for the synthesis of this compound from a haloacetonitrile precursor.
-
Setup: In a fume hood, equip a three-neck, oven-dried round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a septa for reagent addition.
-
Reagents: Charge the flask with the haloacetonitrile precursor (e.g., bromoacetonitrile, 1.0 equiv), the inorganic fluoride salt (e.g., KF, 1.5-2.0 equiv), and the anhydrous polar solvent (e.g., glycerine).
-
Initial Temperature: Begin stirring the mixture at room temperature for 15 minutes.
-
Heating & Monitoring: Heat the reaction mixture to a starting temperature (e.g., 70 °C) using a temperature-controlled heating mantle. After 1 hour, take a small aliquot, quench it, and analyze by TLC or GC/MS to assess conversion.
-
Incremental Increase: If conversion is low, increase the temperature by 10 °C increments every 1-2 hours. Continue to monitor the reaction progress and the formation of any impurities after each temperature change.
-
Optimization: Identify the temperature that provides the best balance of reaction rate and purity. For subsequent reactions, this temperature can be used as the target, or a narrower range around it can be explored for fine-tuning.
-
Workup: Once the reaction is complete, cool the mixture to the specified temperature (e.g., ~50-60 °C) before proceeding with distillation or extraction as per the specific procedure.[3]
Visualizations
Caption: A troubleshooting decision tree for addressing low product yield.
Caption: A systematic workflow for reaction temperature optimization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Overcoming steric hindrance in reactions with Fluoroacetonitrile derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered reactions involving fluoroacetonitrile derivatives.
Troubleshooting Guides
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in reactions with this compound derivatives, especially when steric hindrance is a factor, can stem from several sources. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the consumption of starting materials and the formation of the product over time.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time. If the reaction is still sluggish, a careful increase in temperature might be necessary. However, be cautious as this can also promote side reactions. For instance, in palladium-catalyzed asymmetric allylic alkylations, reactions are often run at low temperatures (e.g., -20 °C) for extended periods (up to 50 hours) to achieve good yields and stereoselectivity.[1]
-
Re-evaluate Catalyst and Ligands: Ensure the catalyst is active. In some cases, using a different ligand can significantly improve catalytic activity and overcome steric barriers. For palladium-catalyzed reactions, phosphinoxazoline ligands have shown high conversion rates.[1]
-
-
-
Product Loss During Workup: The desired product might be lost during the extraction or purification steps.
-
Troubleshooting Steps:
-
Check Aqueous Layers: Your product may have some water solubility. Analyze the aqueous layer from your extraction to see if the product is present.
-
Volatility Check: this compound and some of its derivatives can be volatile. Check the solvent collected in the rotovap trap for your product.
-
Adsorption to Filtration Media: If you performed a filtration step (e.g., through celite or silica), your product might be adsorbed. Try suspending the filtration medium in a suitable solvent and analyze the solvent for the presence of your product.
-
-
-
Side Reactions: The presence of strong bases or elevated temperatures can lead to side reactions like HF elimination.[1]
-
Troubleshooting Steps:
-
Use Milder Bases: If a base is required, screen for milder options. For example, the use of organic bases like DBU or BTMG has been documented, with varying effects on reaction outcomes.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress unwanted side reactions, even if it requires a longer reaction time.[1]
-
-
-
Reagent Purity: The purity of starting materials, reagents, and solvents is critical.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the this compound derivative and other reagents are of high purity. Impurities can inhibit catalysts or lead to side reactions.
-
Use Dry Solvents: Water can quench sensitive reagents and intermediates. Use freshly dried solvents for your reactions.
-
-
A general workflow for troubleshooting low-yielding reactions is presented below.
Caption: Troubleshooting workflow for low-yielding reactions.
Question: I am observing the formation of multiple products, and the stereoselectivity of my reaction is poor. How can I address this?
Answer:
Poor stereoselectivity in reactions involving this compound derivatives can be a significant challenge, particularly when creating chiral centers.
Possible Causes & Solutions:
-
Suboptimal Catalyst/Ligand System: The choice of catalyst and ligand is paramount for controlling stereoselectivity.
-
Troubleshooting Steps:
-
Screen Chiral Ligands: For asymmetric reactions, a thorough screening of chiral ligands is often necessary. In palladium-catalyzed asymmetric allylic alkylations, phosphinoxazoline ligands have been shown to provide high enantioselectivities (>99% ee).[1]
-
Vary Metal Catalyst: If applicable, consider catalysts based on other metals that are known to be effective for the specific transformation.
-
-
-
Incorrect Solvent: The solvent can have a profound impact on the transition state geometry and, therefore, on stereoselectivity.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. For the asymmetric allylic alkylation of arylfluoroacetonitriles, acetonitrile (B52724) and DMF were found to be effective, while solvents like ethyl acetate, diethyl ether, THF, and toluene (B28343) gave poor results.[1]
-
-
-
Reaction Temperature: Temperature plays a critical role in controlling stereoselectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Generally, lower reaction temperatures favor higher stereoselectivity. It has been demonstrated that decreasing the temperature from 0 °C to -20 °C can improve the diastereomeric ratio.[1]
-
-
-
Base-Induced Racemization: The product's stereocenter might be configurationally unstable in the presence of the base used in the reaction, leading to racemization.
-
Troubleshooting Steps:
-
Assess Product Stability: Test the stability of the purified product in the presence of the base under the reaction conditions.
-
Use Weaker Bases: Guanidine bases can cause complete racemization of α-aryl-α-fluoroacetonitriles at room temperature, while weaker amidine bases like DBU result in significantly slower racemization.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to steric hindrance in reactions with this compound derivatives?
A1: Steric hindrance in these reactions is primarily influenced by the substitution pattern at the carbon alpha to the nitrile group. The size and number of substituents on this carbon, as well as on the reacting partner, will dictate the degree of steric hindrance. The approach of a nucleophile or electrophile to the reaction center can be impeded by bulky groups.[3]
Q2: How does the choice of leaving group affect sterically hindered reactions of this compound precursors?
A2: A good leaving group is crucial for facilitating nucleophilic substitution reactions. In sterically hindered systems, a more effective leaving group can lower the activation energy of the reaction, which can help to overcome the steric barrier. For the synthesis of this compound itself via substitution, various leaving groups like chloro, bromo, iodo, mesyloxy, and tosyloxy groups on the acetonitrile precursor have been successfully used.[4]
Q3: Can solvent choice mitigate steric hindrance?
A3: While solvent choice may not directly reduce the physical bulk of substituents, it plays a critical role in stabilizing the transition state. In SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[5] In some cases, the choice of solvent can influence the conformational preferences of the reactants, which may present a less hindered pathway for the reaction to occur.
Q4: Are there any specific catalysts that are particularly effective for overcoming steric hindrance in these reactions?
A4: For certain reaction types, specific catalysts are highly effective. For example, in asymmetric allylic alkylation with α-aryl-α-fluoroacetonitriles, palladium catalysts paired with phosphinoxazoline ligands have proven successful in generating products with two contiguous chirality centers in good yields and high stereoselectivity, despite the steric challenge.[1][6] For radical reactions, photocatalysts like fac-Ir(ppy)3 have been used to generate radical species that can react to form sterically congested quaternary all-carbon centers.[7]
Data Summary
Table 1: Synthesis of this compound via Substitution Reaction
| Acetonitrile Derivative (XCH₂CN) | Inorganic Fluoride (YF) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| TsOCH₂CN | Silicofluoride | Ethylene glycol | 78 | 4 | 97.1 | 97.5 | [4] |
| BrCH₂CN | Anhydrous KF | Glycerine | 74 | 5.5 | 95.2 | 95.8 | [4] |
| BrCH₂CN | Anhydrous NaF | Dimethyl fumarate | 83 | 3.5 | 96.0 | 96.3 | [4] |
| ICH₂CN | Anhydrous CaF₂ | Propione | 100 | 2.5 | 95.7 | 96.6 | [4] |
| ClCH₂CN | Anhydrous LiF | Ethylene glycol | 100 | 6 | 95.4 | 96.1 | [4] |
| MsOCH₂CN | Anhydrous FeF₃ | Diethylene glycol | 55 | 6 | 94.9 | 97.1 | [4] |
| BrCH₂CN | Anhydrous MgF₂ | None | 120 | 1 | 97.0 | 96.6 | [4] |
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of α-Aryl-α-fluoroacetonitriles
| This compound Derivative | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 2-fluoro-2-phenylacetonitrile | 77 | 4:1 | >99 | [1] |
| 2-(4-bromophenyl)-2-fluoroacetonitrile | 62 | 9.1:1 | >99 | [1] |
| 2-(4-chlorophenyl)-2-fluoroacetonitrile | 64 | 10.6:1 | >99 | [1] |
| 2-(3-chlorophenyl)-2-fluoroacetonitrile | 71 | 2.7:1 | >99 | [1] |
| 2-fluoro-2-(p-tolyl)acetonitrile | 62 | 3.4:1 | >99 | [1] |
| 2-(4-tert-butylphenyl)-2-fluoroacetonitrile | 65 | 3.1:1 | >99 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Bromoacetonitrile
This protocol is adapted from the described synthesis method.[4]
-
Reaction Setup: In a 3 L reaction flask equipped with a mechanical stirrer, add 1.2 kg of bromoacetonitrile, 500 g of anhydrous potassium fluoride, and 600 mL of glycerine.
-
Reaction Execution: Begin stirring and heat the mixture. Maintain the temperature at 74 °C for 5.5 hours.
-
Workup and Distillation: After the reaction is complete, cool the mixture to 58 °C. Set up for distillation and heat to 100 °C. Collect the distillate in a receiving flask cooled with dry ice until no more liquid distills over. This crude product is expected to have a yield of approximately 95.2% and a purity of 95.8%.
-
Purification: Place the crude product in a 500 mL single-neck flask and perform a distillation at atmospheric pressure, heating to 110 °C. Collect the fraction that boils between 78-80 °C in a flask cooled with an acetone (B3395972) bath. This should yield this compound with a purity of approximately 99.5%.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This is a general procedure based on the reported method.[1]
-
Catalyst Preparation: In a glovebox, add [Pd(allyl)Cl]₂ (1.0 equiv) and the desired phosphinoxazoline ligand (2.2 equiv) to a vial. Add the appropriate dry solvent (e.g., acetonitrile) and stir for 30 minutes.
-
Reaction Setup: To a separate vial, add the α-aryl-α-fluoroacetonitrile (1.0 equiv), the allylic carbonate (1.3 equiv), and the base (e.g., DBU, 1.2 equiv).
-
Reaction Execution: Add the catalyst solution to the vial containing the reactants. Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the required time (e.g., 50 hours).
-
Purification: Upon completion, the reaction mixture can be directly purified by flash chromatography on silica (B1680970) gel to isolate the product. The diastereomeric ratio and enantiomeric excess can be determined by ¹⁹F NMR and chiral HPLC, respectively.
Visualizations
Caption: Factors influencing steric hindrance in reactions.
References
- 1. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. Steric effects and solvent effects in ionic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Purification of Fluoroacetonitrile by Fractional Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of fluoroacetonitrile by fractional distillation.
Troubleshooting Guides
Issue 1: Incomplete Separation of this compound from Impurities
Question: My final product purity is lower than expected after fractional distillation. What are the possible causes and solutions?
Answer:
Incomplete separation during the fractional distillation of this compound can be attributed to several factors. The most common impurities, especially if synthesizing from other haloacetonitriles, are the starting materials themselves. A significant difference in boiling points is crucial for effective separation.
Possible Causes & Solutions:
-
Inadequate Fractionating Column Efficiency: The column may not have enough theoretical plates to separate components with close boiling points.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Distillation Rate is Too High: A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A general guideline is a collection rate of 1-2 drops per second.
-
-
Fluctuating Heat Source: Unstable heating can disrupt the temperature gradient within the column.
-
Solution: Use a stable heating source such as a heating mantle with a temperature controller or an oil bath.
-
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
-
Issue 2: Product Loss or Low Recovery
Question: I'm losing a significant amount of my product during distillation. Why is this happening and what can I do to minimize it?
Answer:
Low recovery of this compound can be due to both physical loss and chemical degradation during the distillation process.
Possible Causes & Solutions:
-
Leaks in the Apparatus: Poorly sealed joints can lead to the escape of the volatile this compound vapor.
-
Solution: Ensure all ground glass joints are properly sealed. Use Keck clips to secure connections. Check for any cracks in the glassware.
-
-
Hold-up in the Fractionating Column: A significant amount of material can adhere to the surface of the packing material and the column walls.
-
Solution: Choose a column with a lower hold-up volume if possible. After the distillation is complete, you can try to recover some of the retained material by gently heating the column.
-
-
Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition.
-
Solution: Perform the distillation at the lowest possible temperature. If you observe darkening of the distillation pot residue, consider using vacuum distillation to lower the boiling point.
-
-
Distilling to Dryness: Heating the distillation flask to dryness can cause the remaining residue to decompose, potentially violently, and results in product loss.
-
Solution: Always leave a small amount of liquid in the distillation flask.
-
Issue 3: Purity Stagnates or Decreases with Continued Distillation
Question: After an initial increase, the purity of my distillate is no longer improving, or is even decreasing. What could be the cause?
Answer:
This issue often points towards the formation of an azeotrope or thermal decomposition of the product.
Possible Causes & Solutions:
-
-
Solution 1 (Drying): Thoroughly dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation.
-
Solution 2 (Azeotropic Distillation with an Entrainer): Add a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components (e.g., water), allowing it to be removed. Benzene or toluene (B28343) are common entrainers for water. This should be followed by a second fractional distillation to purify the this compound.
-
-
Product Decomposition: As the distillation proceeds, the concentration of higher-boiling impurities or the product itself in the distillation pot increases, requiring higher temperatures to maintain boiling. This can lead to thermal decomposition, creating new impurities that co-distill with the product.
-
Solution: As mentioned previously, switch to vacuum distillation to reduce the required temperature. Monitor the color of the distillation pot for any signs of decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
If you are synthesizing this compound via a nucleophilic substitution reaction from a haloacetonitrile (e.g., chloroacetonitrile, bromoacetonitrile, or iodoacetonitrile), the most probable impurities are the unreacted starting materials and the solvent used for the reaction.
Q2: What are the boiling points of this compound and its common impurities?
Knowing the boiling points is critical for planning the fractional distillation.
| Compound | Boiling Point (°C) |
| This compound | 79-80 [1] |
| Chloroacetonitrile | 123-126 |
| Bromoacetonitrile | 148-150 |
| Iodoacetonitrile | 182-184 |
Q3: What safety precautions should I take when distilling this compound?
This compound is a highly flammable and toxic liquid. It is crucial to take the following safety precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.
-
Use a heating mantle or oil bath as a heat source. Never use an open flame.
-
Ensure the distillation apparatus is securely clamped and assembled correctly.
-
Have a fire extinguisher rated for chemical fires readily available.
-
Be aware of the potential for thermal decomposition, which can lead to pressure buildup.
Q4: When should I consider using vacuum distillation?
Vacuum distillation is recommended if you observe any of the following:
-
Product decomposition (e.g., darkening of the distillation residue) at atmospheric pressure.
-
The presence of very high-boiling impurities that would require excessive temperatures to separate at atmospheric pressure.
-
To increase the efficiency of the separation by lowering the boiling points and potentially altering the relative volatilities of the components.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of crude this compound.
1. Pre-distillation Workup (Drying):
-
Transfer the crude this compound to a separatory funnel.
-
If acidic or basic impurities are suspected from the synthesis, wash the crude product with a saturated sodium bicarbonate solution (to remove acids) or a dilute hydrochloric acid solution (to remove bases), followed by a wash with brine.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter the dried liquid into a round-bottom flask suitable for distillation.
2. Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood.
-
Use a round-bottom flask of an appropriate size (should not be more than two-thirds full).
-
Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.
-
Attach a well-insulated fractionating column (e.g., Vigreux) to the flask.
-
Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is correctly positioned.
-
Connect a condenser to the side arm of the distillation head and ensure a steady flow of cold water (in at the bottom, out at the top).
-
Use a collection flask at the end of the condenser. It is advisable to cool the receiving flask in an ice bath to minimize loss of the volatile product.
3. Distillation Procedure:
-
Begin stirring and gently heat the distillation flask.
-
Observe the vapor rising slowly up the fractionating column. A slow, gradual rise is essential for good separation.
-
Collect any initial low-boiling fractions (forerun) in a separate flask and dispose of them appropriately. This may contain residual solvents from the reaction or workup.
-
When the temperature stabilizes at the boiling point of this compound (approximately 79-80°C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Maintain a slow and steady distillation rate.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main fraction has finished distilling.
-
Stop the distillation before the flask boils to dryness.
4. Post-distillation:
-
Allow the apparatus to cool down completely before disassembling.
-
Transfer the purified this compound to a clean, dry, and properly labeled storage container.
-
Store in a cool, well-ventilated area away from heat and ignition sources.
Visualizations
Caption: Experimental workflow for the purification of this compound by fractional distillation.
References
Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely managing exothermic reactions involving Fluoroacetonitrile. It includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with multiple risks. It is a highly flammable liquid and vapor.[1][2][3][4] It is also toxic if swallowed, inhaled, or in contact with skin.[1][3][4] It can cause serious eye and skin irritation.[1][3][4] Due to its reactivity, it can be involved in highly exothermic reactions, which may lead to thermal runaway if not properly controlled.
Q2: What types of reactions involving this compound are likely to be exothermic?
A2: Several common reactions with nitriles can be significantly exothermic. These include:
-
Hydrolysis: Reaction with strong acids or bases to form carboxylic acids or their salts can be highly exothermic, especially with heating.[5][6] The base-catalyzed hydrolysis of nitriles, in particular, has the potential to become a runaway reaction.[7]
-
Reduction: The reduction of the nitrile group to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) is a highly exothermic process.[6][8][9][10]
-
Reactions with Organometallics: Reactions with Grignard reagents or organolithium compounds are typically very exothermic and require careful temperature control.[10]
-
Polymerization: While less common under standard conditions, polymerization of nitriles can be initiated by strong bases or high pressure and can be an uncontrolled exothermic process.[4]
Q3: What are the initial signs of a runaway reaction?
A3: Key indicators of a potential runaway reaction include:
-
A sudden, rapid increase in the reaction temperature that is not controlled by the cooling system.
-
An unexpected rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Vigorous gas evolution.[11]
Q4: What immediate steps should I take if I suspect a thermal runaway?
A4: If you suspect a thermal runaway, prioritize safety:
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
If it is safe to do so, immediately stop the addition of any reagents.
-
Increase the cooling to the maximum capacity.
-
If the reaction continues to accelerate, and you are prepared with a quenching plan, introduce a suitable quenching agent.
-
If the situation is uncontrollable, evacuate and activate emergency procedures.
Q5: What are suitable quenching agents for reactions involving this compound?
A5: The choice of quenching agent depends on the specific reaction. For reactions involving strong bases or organometallics, a common strategy is to use a less reactive substance to moderate the reaction before introducing water. A typical quenching procedure might involve the slow addition of isopropanol (B130326) or ethanol, followed by the cautious addition of water.[12] For acid-catalyzed reactions, a cooled, weak basic solution could be used. Always perform a hazard analysis to determine the appropriate quenching agent and procedure for your specific reaction.
Troubleshooting Guides
Scenario 1: Unexpected Temperature Spike During Reagent Addition
Problem: You are adding a reagent (e.g., a strong base or reducing agent) to a solution of this compound, and the internal temperature is rising much faster than anticipated, threatening to exceed the safe operating limit.
Possible Causes:
-
The reagent addition rate is too high.
-
The cooling system is inefficient or has failed.
-
The concentration of the reagents is too high.
-
Inadequate stirring is causing localized heating.
Solution Workflow:
Caption: Troubleshooting workflow for an unexpected exotherm.
Data Presentation
The following table provides plausible operating parameters for a hypothetical exothermic reaction involving this compound. These values are for illustrative purposes and must be adapted based on a thorough risk assessment for your specific process.
| Parameter | Recommended Value | Critical Limit | Notes |
| Internal Temperature | 0 - 10 °C | > 25 °C | Maintaining a low temperature is crucial for controlling the reaction rate. |
| Reagent Addition Rate | 1 - 2 mL/min | > 5 mL/min | Slow, controlled addition prevents the accumulation of unreacted reagents and rapid heat generation. |
| Cooling Bath Temperature | -10 to -5 °C | > 0 °C | The cooling bath must have sufficient capacity to remove the heat generated by the reaction. |
| Stirring Speed | 200 - 300 RPM | < 100 RPM | Adequate agitation ensures uniform temperature distribution and prevents the formation of localized hot spots. |
| Emergency Quench | Cooled Isopropanol | N/A | Should be readily available and used only in situations where the temperature cannot be controlled by other means. |
Experimental Protocols
Protocol: Controlled Reduction of this compound
Objective: To safely reduce this compound to its corresponding primary amine using a strong reducing agent, with a focus on managing the reaction exotherm.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Isopropanol (for quenching)
-
1 M Hydrochloric acid
-
Dry ice/acetone bath
-
Reaction vessel equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet
Procedure:
-
System Preparation:
-
Thoroughly dry all glassware and assemble the reaction apparatus under an inert atmosphere (nitrogen).
-
Ensure the reaction vessel is clean and free of any contaminants.
-
Charge the reaction vessel with the calculated amount of LiAlH₄ and anhydrous THF.
-
Cool the slurry to -10 °C using a dry ice/acetone bath.
-
-
Reagent Preparation:
-
Prepare a solution of this compound in anhydrous THF in a separate, dry dropping funnel.
-
-
Controlled Addition:
-
Begin slow, dropwise addition of the this compound solution to the cooled LiAlH₄ slurry.
-
Maintain the internal reaction temperature between -10 °C and 0 °C throughout the addition.
-
Monitor the temperature continuously. If it rises above 0 °C, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Controlled Quenching:
-
Once the reaction is complete, begin the quenching process by slowly adding isopropanol dropwise while maintaining the temperature below 10 °C.
-
After the initial vigorous reaction has subsided, cautiously add water, followed by 1 M hydrochloric acid, to neutralize the mixture.
-
-
Work-up and Isolation:
-
Proceed with the standard aqueous work-up and extraction procedures to isolate the product.
-
Preventative Measures for Exothermic Reactions
The following diagram illustrates the key preventative measures that should be in place before conducting any potentially exothermic reaction with this compound.
Caption: Preventative measures for safe reaction design.
References
- 1. Chemoselective synthesis of this compound-containing terminal groups for stable non-fullerene acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. EVB and polarizable MM study of energy relaxation in fluorine–acetonitrile reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions | Carnegie Science [carnegiescience.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. kgroup.du.edu [kgroup.du.edu]
Identifying and minimizing byproducts in Fluoroacetonitrile synthesis
Welcome to the technical support center for the synthesis of fluoroacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of nucleophilic substitution of chloroacetonitrile (B46850) with potassium fluoride (B91410).
Q1: I am observing a low yield of this compound in my reaction. What are the potential causes and how can I improve it?
A low yield can be attributed to several factors. Incomplete reaction is a primary cause. Ensure that your starting materials, particularly chloroacetonitrile, are of high purity. The presence of moisture can significantly impact the reaction, leading to the formation of byproducts. Therefore, it is crucial to use anhydrous solvents and reagents, and to conduct the reaction under a dry, inert atmosphere.
Another potential issue is the loss of the volatile this compound product during workup and purification. Due to its low boiling point (79-80 °C), care must be taken during solvent removal.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure your potassium fluoride is of high purity and dry.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. Avoid excessively high temperatures which can lead to decomposition.
-
Careful Workup: When removing solvents, use a rotary evaporator with controlled temperature and pressure to minimize the loss of your product. Consider using a cooled trap.
-
Purification: Multiple distillations may be necessary to achieve high purity and improve the isolated yield.[1]
Q2: What are the common byproducts in the synthesis of this compound from chloroacetonitrile and potassium fluoride?
While specific byproduct profiles can vary based on reaction conditions, several common impurities can be anticipated:
-
Unreacted Chloroacetonitrile: Incomplete reaction will result in the presence of the starting material in your crude product.
-
Chloroacetamide: Chloroacetonitrile can undergo hydrolysis, especially if water is present in the reaction mixture, to form chloroacetamide.[2][3]
-
Isocyanoacetonitrile: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While the formation of the nitrile (C-attack) is generally favored, the formation of the isonitrile (N-attack) can occur as a side reaction.
-
Decomposition Products: Chloroacetonitrile can decompose upon heating, potentially producing toxic and flammable vapors such as hydrogen cyanide and hydrogen chloride.[3][4][5]
Q3: How can I identify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds in your reaction mixture. By comparing the mass spectra of the peaks in your chromatogram to a library of known compounds, you can identify unreacted starting materials, the this compound product, and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify and quantify proton-containing impurities.
-
¹⁹F NMR: Is particularly useful for the analysis of fluorinated compounds. It can help to confirm the presence of your desired product and identify any fluorinated byproducts.
-
¹³C NMR: Provides information about the carbon skeleton of the molecules present.
-
Q4: I see an unexpected peak in my GC-MS analysis. How can I tentatively identify it?
When an unknown peak is observed, you can use the following workflow to aid in its identification:
Data Presentation
The following table summarizes typical yield and purity data that can be expected from the synthesis of this compound via the substitution reaction of an acetonitrile (B52724) derivative with an inorganic fluoride, followed by distillation, as described in patent CN104230753A.[1]
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |
| Initial Purity (%) | 97.5 | 96.6 | 96.1 | 96.3 | 97.1 |
| Initial Yield (%) | 97.1 | 95.7 | 95.4 | 96.0 | 94.9 |
| Final Purity after Distillation (%) | 99.9 | 99.8 | 99.8 | 99.8 | 99.8 |
Experimental Protocols
Synthesis of this compound from Chloroacetonitrile and Potassium Fluoride
This protocol is a general representation based on the principles of the Finkelstein reaction for nitrile synthesis.
-
Materials:
-
Chloroacetonitrile
-
Anhydrous Potassium Fluoride (KF)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
-
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous potassium fluoride to the flask.
-
Add the anhydrous polar aprotic solvent.
-
Heat the mixture to the desired reaction temperature with vigorous stirring.
-
Slowly add chloroacetonitrile to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Carefully distill the filtrate to isolate the this compound product. Multiple distillations may be required to achieve high purity.
-
Workflow for Byproduct Analysis
The following diagram illustrates a general workflow for the analysis of byproducts in a this compound synthesis reaction.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Yield
The following diagram outlines the logical steps to troubleshoot a low yield in this compound synthesis.
References
Technical Support Center: Best Practices for Quenching Fluoroacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the quenching of reactions involving fluoroacetonitrile. The information is presented in a question-and-answer format to directly address your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound that I should be aware of during quenching?
A1: this compound is a hazardous material, and it is crucial to be aware of its properties before working with it. Key hazards include:
-
High Flammability: It is a highly flammable liquid and vapor, with a low flash point.[1][2][3] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactivity: It can react violently with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4] Contact with acids can liberate very toxic gas.[4]
-
Combustion Products: On combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[1]
Q2: What are the common quenching strategies for reactions involving this compound?
A2: The appropriate quenching strategy depends on the type of reaction and the reagents used. The two main reaction types involving the nitrile group are hydrolysis and reduction.
-
Hydrolysis: Unreacted this compound can be hydrolyzed to fluoroacetic acid or its salt. This is typically achieved by adding an aqueous acid (e.g., HCl) or base (e.g., NaOH) to the reaction mixture, often with heating.[5][6][7]
-
Reduction: If a reducing agent like Lithium Aluminum Hydride (LiAlH₄) was used to form fluoroethylamine, the excess hydride must be quenched carefully before workup. This is typically done by the slow, sequential addition of water, a base solution, and then more water at a low temperature.[8]
Q3: How do I choose between acidic and basic quenching for the hydrolysis of unreacted this compound?
A3: The choice between acidic and basic hydrolysis depends on the stability of your desired product and other functional groups in your molecule.
-
Acidic Hydrolysis: Heating with a dilute acid like hydrochloric acid will produce fluoroacetic acid and the corresponding ammonium (B1175870) salt.[5][7] This method is suitable if your product is stable in acidic conditions.
-
Alkaline Hydrolysis: Heating with a base like sodium hydroxide (B78521) solution will produce the sodium salt of fluoroacetic acid and ammonia (B1221849) gas.[5][7] An acidic workup is then required to obtain the free fluoroacetic acid.[5][7] This is a better choice if your product is sensitive to strong acids.
Q4: I am reducing this compound with LiAlH₄. What is the safest way to quench the excess reagent?
A4: Quenching excess LiAlH₄ is highly exothermic and releases hydrogen gas, so it must be done with extreme caution in a fume hood and under an inert atmosphere. A widely used and safe method is the Fieser workup. For every 'x' grams of LiAlH₄ used, cool the reaction mixture to 0 °C and slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure should produce a granular precipitate of aluminum salts that can be easily filtered off.[6]
Troubleshooting Guides
Issue 1: The quenching of my LiAlH₄ reduction of this compound is too vigorous and difficult to control.
-
Possible Cause: The quenching agent is being added too quickly, or the reaction is not sufficiently cooled.
-
Solution:
-
Ensure the reaction flask is immersed in an ice-water or dry ice/acetone bath to maintain a low temperature (0 °C or below).
-
Add the quenching agent (water) dropwise with vigorous stirring. Use an addition funnel for better control.
-
Dilute the reaction mixture with an inert, dry solvent like THF or diethyl ether before quenching to help dissipate heat.
-
Issue 2: After quenching my basic hydrolysis of this compound and acidifying, I have a low yield of fluoroacetic acid.
-
Possible Cause 1: Incomplete hydrolysis of the nitrile.
-
Solution: Ensure the reaction was heated for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS to confirm the disappearance of the starting material.[9]
-
-
Possible Cause 2: Loss of product during workup. Fluoroacetic acid is water-soluble.
-
Solution: Perform multiple extractions with an organic solvent (e.g., diethyl ether, ethyl acetate) to maximize the recovery of the product from the aqueous layer.
-
Issue 3: During the workup of my acidic hydrolysis, I am having trouble separating the organic and aqueous layers.
-
Possible Cause: Emulsion formation.
-
Solution:
-
Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
Data Presentation
Table 1: Comparison of General Quenching Methods for Nitrile Reactions
| Quenching Method | Reagent(s) | Typical Conditions | Target Product from Nitrile | Reported Yield Range (for general nitriles) | Key Considerations |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Reflux | Carboxylic Acid | Good to Excellent | Harsh conditions may not be suitable for sensitive functional groups.[5][7][10] |
| Basic Hydrolysis | Aq. NaOH or KOH | Reflux | Carboxylate Salt | Good to Excellent | Requires a subsequent acidification step to obtain the free carboxylic acid.[5][7][10] |
| Reduction (LiAlH₄) | 1. LiAlH₄ 2. Water, NaOH(aq), Water | 0 °C to RT, then quench at 0 °C | Primary Amine | 70-99% | Highly exothermic quench, requires strict anhydrous conditions for the reduction step.[8][11] |
| Reduction (NaBH₄/CoCl₂) | NaBH₄, CoCl₂ | Methanol, RT | Primary Amine | Good | Milder than LiAlH₄, but may require a catalyst for nitrile reduction.[12] |
Note: The yields provided are for general nitrile hydrolysis and reduction reactions and may vary for this compound. Specific optimization for this compound reactions is recommended.
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis and Quenching of a this compound Reaction
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to room temperature.
-
Quenching: Slowly add an aqueous solution of sodium hydroxide (e.g., 2 M) to the reaction mixture with vigorous stirring. The amount of base should be sufficient to hydrolyze any remaining this compound and neutralize any acidic byproducts.
-
Heating: Heat the mixture to reflux and monitor the disappearance of any remaining this compound by GC-MS or another suitable method.
-
Workup:
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of about 1-2, while cooling the flask in an ice bath.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluoroacetic acid.
-
Protocol 2: General Procedure for Quenching an LiAlH₄ Reduction of this compound
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching (Fieser Method): With vigorous stirring, slowly and sequentially add the following (for every 1 g of LiAlH₄ used):
-
1 mL of water
-
1 mL of 15% aqueous NaOH
-
3 mL of water
-
-
Warming and Filtration:
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for 30 minutes.
-
A granular precipitate should form. Filter the mixture through a pad of Celite, washing the filter cake with the reaction solvent (e.g., THF or diethyl ether).
-
-
Isolation: The filtrate contains the desired fluoroethylamine. The solvent can be removed under reduced pressure. Further purification may be required.
Mandatory Visualizations
Caption: Decision workflow for selecting a quenching strategy.
Caption: General hydrolysis pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 503-20-8 | TCI AMERICA [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Technical Support Center: Improving Catalyst Efficiency in Fluoroacetonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance catalyst efficiency in reactions involving fluoroacetonitrile. The following sections address specific experimental issues in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems encountered during the synthesis and use of this compound, with a focus on catalytic processes.
Section 1: Catalyst Performance and Deactivation
Question 1: My reaction yield has dropped significantly over several runs using the same catalyst batch. What are the likely causes?
A significant drop in yield is a classic sign of catalyst deactivation. The primary causes can be categorized as follows:
-
Poisoning : Impurities in reactants, solvents, or starting materials can bind to the active sites of the catalyst, rendering them inactive. Common poisons in fluorination reactions include water, air, and sulfur compounds.[1]
-
Fouling/Coking : The deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can physically block active sites. This is particularly common in high-temperature reactions where reactants or products may decompose.[1][2]
-
Sintering/Thermal Degradation : High reaction temperatures can cause small metal particles of a supported catalyst to agglomerate into larger, less active particles. This process reduces the available catalytic surface area.[1]
-
Leaching : In homogeneous catalysis, the active metal component may precipitate from the solution or be lost during the workup phase. This leads to a lower effective catalyst concentration in subsequent runs.[1]
Question 2: How can I identify the specific cause of my catalyst's deactivation?
Identifying the root cause is crucial for effective troubleshooting. The following workflow can guide your investigation.
Caption: A workflow for diagnosing and resolving catalyst deactivation.
Question 3: My chromium-based catalyst is deactivating rapidly. What is a common cause for this specific catalyst type?
For chromium-based catalysts, especially in gas-phase fluorination, deactivation is often linked to the formation of coke on the catalyst surface, particularly at higher reaction temperatures.[2] Studies have shown that the strength of Lewis acid sites on these catalysts diminishes as activity decreases, which can be a contributing factor.[2] The addition of a small amount of zinc to a chromium-based catalyst supported on partially fluorinated alumina (B75360) has been shown to have a positive effect in preventing deactivation.[3]
Section 2: Reaction Selectivity and Side Products
Question 4: I'm observing the formation of unwanted byproducts. What are the common side reactions in this compound synthesis?
Depending on your synthetic route, several side reactions can occur:
-
Hydrolysis : The presence of water, even in trace amounts, can lead to the hydrolysis of the nitrile group to form fluoroacetamide (B1672904) or fluoroacetic acid. This is a common issue when using hygroscopic reagents or insufficiently dried solvents.[4]
-
Polymerization : Under certain conditions, especially with strong bases or acids, nitriles can undergo polymerization.[5]
-
HF Elimination : In reactions involving α-aryl-α-fluoroacetonitriles, competing elimination of hydrogen fluoride (B91410) (HF) can be a significant side reaction, particularly at higher temperatures.[6]
Question 5: How can I minimize the formation of these side products and improve selectivity?
-
Ensure Anhydrous Conditions : Thoroughly dry all glassware, solvents, and reagents to prevent hydrolysis. Using anhydrous solvents is critical.[4]
-
Control Temperature : Maintain strict temperature control. Side reactions, including decomposition leading to coking and HF elimination, are often exacerbated by high temperatures.[2][6]
-
Optimize Reagent Addition : The order and rate of reagent addition can significantly impact selectivity.[7]
-
Choose the Right Catalyst : The catalyst itself is a key determinant of selectivity. For instance, in asymmetric allylic alkylation of arylfluoroacetonitriles, phosphinoxazoline ligands with a palladium source were found to control competing elimination reactions.[6]
Section 3: Optimizing Reaction Conditions
Question 6: What key parameters should I focus on to optimize catalyst efficiency from the start?
Optimizing a catalytic reaction involves a multifactorial approach. Key parameters include:
-
Catalyst Loading : Using the optimal amount of catalyst is crucial. Too little may result in a slow or incomplete reaction, while too much can be uneconomical and may sometimes lead to side reactions.
-
Temperature : Temperature affects reaction rates and catalyst stability. Each catalyst has an optimal temperature range for activity and selectivity.[8]
-
Solvent : The choice of solvent can influence catalyst solubility (for homogeneous catalysis), substrate and reagent solubility, and the stabilization of transition states. In a study on palladium-catalyzed asymmetric allylic alkylation, acetonitrile (B52724) and DMF were found to give the best results, while solvents like THF and toluene (B28343) resulted in sluggish reactions.[6]
-
Reactant Concentration : The concentration of reactants directly influences the reaction rate.[9]
The logical relationship between these factors and the desired outcome is illustrated below.
Caption: Key experimental factors affecting catalyst efficiency and reaction outcome.
Data on Catalytic Systems
Quantitative data from various studies are summarized below to aid in the selection of catalysts and reaction conditions.
Table 1: Comparison of Catalytic Systems for Electrophilic Fluorination
| Catalyst System | Fluorinating Agent | Substrate Type | Temp (°C) | Time (h) | Yield (%) | Ref. |
| β,β-diaryl serine (10 mol%) | Selectfluor (2.0 equiv) | α-substituted β-diketones | 40 | 24 | up to 99 | [10] |
| Chiral dicarboxylic acid (5 mol%) | Selectfluor (2.0 equiv) | γ-substituted allylamine | RT | 24 | High | [10] |
| (Sp,R)-2a isothiourea (20 mol%) | NFSI (1.5 equiv) | Carboxylic acids | RT | 24 | up to 85 | [10] |
| None (NaClO₄ additive for some) | Selectfluor (1.0 equiv) | C3-unsubstituted isoxazoles | 80 | 24 | High | [10] |
Table 2: Conditions for Palladium-Catalyzed Asymmetric Allylic Alkylation
| Pd Source (mol%) | Ligand (mol%) | Base (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Ref. |
| [η³-C₃H₅ClPd]₂ (5) | L9 (12) | DBU (20) | Acetonitrile | RT | 96 (conversion) | 1.8:1 | 98 | [6] |
| [η³-C₃H₅ClPd]₂ (5) | L9 (12) | DBU (20) | Acetonitrile | -20 | 77 | 4:1 | >99 | [6] |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®
This protocol is adapted from a general method for the fluorination of cyclic ketones.[11]
Materials:
-
Ketone substrate (1 eq, 0.0022 mol)
-
Selectfluor® (1 eq, 0.78 g, 0.0022 mol)
-
Acetonitrile (CH₃CN), 50 mL
-
Dichloromethane (CH₂Cl₂), ~20 mL
-
Distilled water
-
100 mL round-bottom flask
-
Magnetic stir bar
Procedure:
-
Charge a 100 mL round-bottom flask with a magnetic stir bar, 50 mL of acetonitrile, and Selectfluor® (0.78 g).
-
Stir the mixture until the Selectfluor® has completely dissolved.
-
Slowly add the ketone substrate (1 eq) to the solution with continuous stirring.
-
Cap the reaction flask and allow the reaction to proceed for 10-96 hours. The reaction can be run at room temperature or under reflux (approx. 70°C), depending on substrate reactivity.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, ¹⁹F NMR, GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in approximately 20 mL of dichloromethane.
-
Wash the organic layer with three aliquots of ~20 mL distilled water in a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude fluorinated product.
-
Purify the product as necessary, typically by column chromatography.
Protocol 2: Reaction Monitoring Workflow
Effective reaction monitoring is essential to determine endpoints, identify intermediates, and calculate yields.
Objective: To quantitatively track the consumption of starting material and the formation of this compound product.
Caption: A general workflow for monitoring this compound reactions.
Notes on Analytical Techniques:
-
¹⁹F NMR : This is a particularly powerful technique for fluorination reactions. It offers a clean spectrum with no background signal, high sensitivity, and excellent signal separation, making it ideal for identifying and quantifying fluorinated species.[12]
-
HPLC : Well-suited for separating non-volatile reactants and products.[12]
-
GC-MS : Ideal for analyzing volatile and thermally stable compounds.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: α-Alkylation of Fluorinated Acetonitriles
Welcome to the technical support center for the α-alkylation of fluorinated acetonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this critical C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My α-alkylation reaction is showing low to no conversion. What are the primary factors to investigate?
Low or no conversion in the α-alkylation of fluorinated acetonitriles can stem from several issues, primarily related to the increased stability of the starting material and the specific reaction conditions. The electron-withdrawing nature of fluorine can make deprotonation at the α-carbon more challenging than for their non-fluorinated analogs.[1]
A systematic troubleshooting approach should involve the evaluation of the base, solvent, temperature, and the reactivity of the alkylating agent.[2]
Q2: I'm struggling with inadequate deprotonation of my fluorinated acetonitrile (B52724). How do I select a suitable base?
The acidity of the α-proton in fluorinated acetonitriles is a critical factor. The chosen base may not be strong enough to generate a sufficient concentration of the carbanion intermediate for the reaction to proceed effectively.[1][2]
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using weaker bases like alkoxides (e.g., t-BuOK), consider moving to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Amide (NaNH₂).[3]
-
Consider Steric Hindrance: Bulky bases can sometimes be less effective. Evaluate if a smaller, strong base might improve deprotonation.
-
Catalytic Approaches: Some modern protocols utilize transition-metal catalysis (e.g., copper, palladium, iridium) which can facilitate the reaction under milder basic conditions.[1][4][5][6] For instance, a CuCl₂/TMEDA system with a catalytic amount of t-BuOK has been shown to be effective.[4][6]
Q3: What are the optimal solvent and temperature conditions for this reaction?
Solvent and temperature play a crucial role in reaction success.
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are often effective as they can dissolve both the nitrile and the deprotonated intermediate.[2] Tetrahydrofuran (THF) is also commonly used, particularly with strong bases like LDA.[7] The use of non-polar solvents like toluene (B28343) has also been reported, especially in catalytic systems at high temperatures.[8][9][10]
-
Temperature Adjustment: Many α-alkylation reactions require elevated temperatures to overcome the activation energy barrier.[2] Some catalytic systems may require temperatures as high as 140 °C.[4] It is recommended to increase the temperature gradually while monitoring for side product formation, as higher temperatures can also promote decomposition or elimination reactions.[2]
Q4: I am observing significant side product formation, such as from HF elimination. How can this be mitigated?
The presence of fluorine introduces potential side reactions, most notably the elimination of hydrogen fluoride (B91410) (HF), especially under harsh basic or high-temperature conditions.[1]
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can minimize elimination pathways.
-
Use a Milder Base: A very strong base can promote elimination. If deprotonation can be achieved with a milder base, this may reduce side products.
-
Slow Addition of Reagents: Adding the base or alkylating agent slowly and at a controlled temperature (e.g., at 0 °C or -78 °C) can help manage the reaction exotherm and reduce side reactions.[2]
-
Protecting Groups: In complex molecules, consider if other functional groups are interfering with the reaction.
Q5: The reactivity of my alkylating agent seems low. What are my options?
The success of the Sₙ2 reaction depends on both the nucleophilicity of the carbanion and the electrophilicity of the alkylating agent.
Troubleshooting Steps:
-
Improve the Leaving Group: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[2] If you are using an alkyl chloride or bromide, switching to the corresponding iodide can significantly increase the reaction rate.[2] Tosylates are also excellent leaving groups.[3]
-
Avoid Sterically Hindered Agents: Use primary or methyl halides. Secondary and tertiary halides are poor substrates for Sₙ2 reactions and will likely lead to elimination side products.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for debugging failed α-alkylation reactions.
Caption: Logical workflow for troubleshooting failed α-alkylation reactions.
Quantitative Data Summary
The choice of reaction parameters significantly impacts the yield. The following table summarizes reported yields for the α-alkylation of aryl acetonitriles with alcohols, which provides a useful proxy for understanding the influence of different components.
| Entry | Acetonitrile Substrate | Alkylating Agent (Alcohol) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetonitrile | Benzyl alcohol | KOtBu (0.8) | Toluene | 120 | 10 | 85 | [8] |
| 2 | Phenylacetonitrile | 4-Methoxybenzyl alcohol | KOtBu (0.8) | Toluene | 120 | 3 | 91 | [8] |
| 3 | Phenylacetonitrile | 4-Chlorobenzyl alcohol | KOtBu (0.8) | Toluene | 120 | 3 | 88 | [8] |
| 4 | 4-Methoxyphenylacetonitrile | Benzyl alcohol | KOtBu (0.8) | Toluene | 120 | 3 | 92 | [8] |
| 5 | Phenylacetonitrile | Benzyl alcohol | t-BuOK (0.3) | Toluene | 140 | 24 | 88 | [11] |
| 6 | Phenylacetonitrile | p-Trifluoromethylbenzyl alcohol | t-BuOK (0.3) | Toluene | 140 | 24 | 79 | [11] |
Note: The data above is for aryl acetonitriles, but the trends in base, solvent, and temperature are informative for fluorinated analogs.
General Experimental Protocol
This section provides a generalized protocol for the palladium-catalyzed asymmetric allylic alkylation of an α-fluoro-α-arylacetonitrile, adapted from the literature.[1]
Materials:
-
α-Fluoro-α-arylacetonitrile
-
Allylic carbonate (e.g., diphenylallyl carbonate)
-
Palladium catalyst precursor (e.g., [η³-C₃H₅ClPd]₂)
-
Chiral ligand (e.g., (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., Acetonitrile - ACN)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), stir a mixture of the palladium precursor (5 mol%) and the chiral ligand (12 mol%) in dry acetonitrile (ACN) at room temperature for 30 minutes.
-
Reagent Addition: Add the allylic carbonate (1.35 equiv.) followed by the α-fluoro-α-arylacetonitrile (1.0 equiv.).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Base Addition: Add a pre-cooled solution of the base (2.0 equiv.) in ACN to the reaction mixture slowly via syringe.
-
Reaction Monitoring: Stir the resulting mixture at the set temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).[2]
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution at 0 °C. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[2]
Reaction Pathway Diagram
The fundamental transformation in an α-alkylation reaction involves deprotonation followed by nucleophilic substitution.
Caption: General reaction pathway for the α-alkylation of a fluorinated acetonitrile.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst [organic-chemistry.org]
- 11. helios.eie.gr [helios.eie.gr]
Technical Support Center: NMR Analysis for Troubleshooting Fluoroacetonitrile Reaction Pathways
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions involving fluoroacetonitrile. The following sections detail common reaction pathways, expected NMR data for starting materials and products, and troubleshooting advice based on NMR spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic NMR signals for this compound?
A1: this compound (FCH₂CN) has distinct signals in ¹H, ¹³C, and ¹⁹F NMR spectra that are crucial for monitoring its consumption during a reaction.
| NMR Data for this compound (FCH₂CN) | |
| ¹H NMR | Chemical Shift (δ): ~4.8 ppmMultiplicity: Doublet of doublets (dd)Coupling Constants: JHF ≈ 47 Hz, JHN ≈ 2 Hz |
| ¹³C NMR | CH₂ Carbon: ~65 ppm (doublet, JCF ≈ 160 Hz)CN Carbon: ~115 ppm (doublet, JCF ≈ 38 Hz) |
| ¹⁹F NMR | Chemical Shift (δ): ~ -251 ppm (vs. CFCl₃)Multiplicity: Triplet of triplets (tt) |
Q2: Why is ¹⁹F NMR particularly useful for monitoring reactions with this compound?
A2: ¹⁹F NMR is a powerful tool for monitoring reactions involving fluorinated compounds for several key reasons:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.[1][2]
-
Large Chemical Shift Range: Fluorine chemical shifts are spread over a wide range, which minimizes signal overlap and allows for clear identification of different fluorine-containing species in the reaction mixture.[2]
-
No Background Signal: Most reaction media and organic molecules do not contain fluorine, meaning any signal observed in the ¹⁹F NMR spectrum is directly related to a fluorinated component of the reaction.
Troubleshooting Common Reaction Pathways
This section provides detailed guides for troubleshooting three common reaction pathways involving this compound: Hydrolysis, Grignard Reaction, and Nucleophilic Aromatic Substitution (SNAr).
Hydrolysis of this compound
Hydrolysis of nitriles can lead to the formation of an amide (fluoroacetamide) and subsequently a carboxylic acid (fluoroacetic acid). Monitoring this reaction by NMR, particularly ¹⁹F NMR, can help identify the extent of conversion and the presence of byproducts.
Expected Product NMR Data:
| Product | ¹H NMR | ¹⁹F NMR |
| Fluoroacetamide (B1672904) | ~4.89 ppm (d, JHF ≈ 39.7 Hz)[3] | ~ -215 ppm |
| Fluoroacetic Acid | ~4.7 ppm (d, JHF ≈ 47 Hz) | ~ -218 ppm |
Troubleshooting Guide: Hydrolysis
| Observed Problem | Potential Cause | ¹⁹F NMR Observation | Suggested Action |
| Incomplete conversion to amide | Insufficient reaction time or temperature. | A significant peak for this compound (~ -251 ppm) remains. | Increase reaction time or temperature and monitor by taking periodic ¹⁹F NMR spectra. |
| Over-hydrolysis to carboxylic acid | Reaction conditions are too harsh (e.g., high temperature, strong acid/base). | A major peak corresponding to fluoroacetic acid (~ -218 ppm) is observed. | Use milder reaction conditions. For base-catalyzed hydrolysis, consider using a milder base or lower temperature. |
| Presence of unexpected fluorine signals | Side reactions or impurities in the starting material. | Unidentified peaks in the ¹⁹F NMR spectrum. | Run a ¹⁹F NMR of the starting this compound to check for impurities. Analyze reaction conditions for potential side reactions. |
Experimental Protocol: Monitoring Hydrolysis by NMR
-
Reaction Setup: In a clean NMR tube, dissolve this compound in a suitable deuterated solvent (e.g., D₂O for direct hydrolysis studies).
-
Initiation: Add the acid or base catalyst to initiate the hydrolysis.
-
NMR Acquisition: Immediately acquire a series of ¹⁹F NMR spectra at set time intervals.
-
Data Analysis: Integrate the signals corresponding to this compound, fluoroacetamide, and fluoroacetic acid to determine their relative concentrations over time.
Diagram: Hydrolysis Pathway of this compound
Caption: Hydrolysis pathway of this compound to fluoroacetamide and fluoroacetic acid.
Grignard Reaction with this compound
The reaction of this compound with a Grignard reagent (R-MgX) is expected to yield a ketone (R-CO-CH₂F) after acidic workup. ¹⁹F NMR is invaluable for confirming the formation of the desired product and identifying potential side products.
Expected Product NMR Data (Example: Phenylmagnesium bromide)
| Product | ¹H NMR | ¹⁹F NMR |
| 2-Fluoro-1-phenylethan-1-one | Aromatic protons: 7.5-8.0 ppmCH₂F: ~5.5 ppm (d, JHF ≈ 47 Hz) | ~ -230 ppm |
Troubleshooting Guide: Grignard Reaction
| Observed Problem | Potential Cause | ¹⁹F NMR Observation | Suggested Action |
| Low yield of ketone | Incomplete reaction or side reactions. | A large peak for unreacted this compound remains. Additional unknown fluorine signals may be present. | Ensure the Grignard reagent is freshly prepared and titrated. Control the reaction temperature to minimize side reactions. |
| Formation of symmetrical ketone (R-CO-R) | Reaction of the Grignard reagent with the initially formed ketone. | Absence of a signal for the fluorinated ketone. | Use a 1:1 stoichiometry of the Grignard reagent to this compound and add the Grignard reagent slowly to the nitrile solution. |
| Absence of fluorinated product | Reaction of the Grignard reagent with the acidic α-protons of this compound. | The ¹⁹F NMR spectrum is clean or only shows starting material. | Use a less basic Grignard reagent or perform the reaction at a lower temperature. |
Experimental Protocol: Grignard Reaction and NMR Analysis
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare the Grignard reagent.
-
Addition: Slowly add a solution of this compound in anhydrous ether or THF to the Grignard reagent at 0 °C.
-
Quenching: After the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Workup and NMR Sample Preparation: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Dissolve the crude product in a deuterated solvent for NMR analysis.
Diagram: Grignard Reaction Workflow
Caption: Workflow for a Grignard reaction with this compound followed by NMR analysis.
Nucleophilic Aromatic Substitution (SNAr)
This compound can act as a nucleophile in SNAr reactions, displacing a leaving group (e.g., a halogen) on an activated aromatic ring. ¹⁹F NMR is an excellent tool to monitor the progress of these reactions.[2]
Expected Product NMR Data (Example: Reaction with 4-Fluoronitrobenzene)
| Product | ¹⁹F NMR |
| 2-(4-Nitrophenyl)acetonitrile derivative | A new fluorine signal for the product will appear, shifted from the starting material's signal. The exact shift depends on the product's structure. |
| Fluoride (B91410) Ion (Byproduct) | A broad signal around -120 to -145 ppm, which can shift depending on the pH of the reaction mixture.[2] |
Troubleshooting Guide: SNAr Reaction
| Observed Problem | Potential Cause | ¹⁹F NMR Observation | Suggested Action |
| Slow or no reaction | Insufficient activation of the aromatic ring or low reaction temperature. | Only the signal for the starting fluoroaromatic compound is observed. | Use a more electron-deficient aromatic substrate or increase the reaction temperature. |
| Multiple fluorine-containing products | Competing side reactions or reaction at different positions on the aromatic ring. | Multiple new signals in the ¹⁹F NMR spectrum. | Optimize reaction conditions (solvent, temperature, base) to favor the desired product. |
| Broadening of signals | Formation of Meisenheimer complexes or paramagnetic species. | Broadening of both starting material and product signals. | This can be inherent to the reaction mechanism. Ensure the reaction has gone to completion before workup. |
Experimental Protocol: In-situ NMR Monitoring of an SNAr Reaction
-
Sample Preparation: In an NMR tube, dissolve the activated fluoroaromatic compound and a non-fluorinated internal standard in a suitable deuterated aprotic polar solvent (e.g., DMSO-d₆).
-
Baseline Spectrum: Acquire a ¹⁹F NMR spectrum of the starting material.
-
Reaction Initiation: Add the deprotonated this compound (generated by a non-nucleophilic base) to the NMR tube.
-
Time-course Monitoring: Acquire ¹⁹F NMR spectra at regular intervals to monitor the decrease of the starting material signal and the appearance of the product and fluoride ion signals.[2]
Diagram: SNAr Troubleshooting Logic
Caption: Decision tree for troubleshooting SNAr reactions using ¹⁹F NMR data.
References
Validation & Comparative
A Comparative Guide to Fluorination Strategies: Direct Electrophilic Fluorination vs. The Fluorinated Building Block Approach
For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a critical strategy for modulating molecular properties and enhancing therapeutic potential. The decision of how to introduce this versatile element is a pivotal one in synthetic design. This guide provides an objective comparison of two primary strategies: direct electrophilic fluorination using reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI), and the use of pre-fluorinated synthons, exemplified by Fluoroacetonitrile.
The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile, including its metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of efficient and selective fluorination methodologies is a major focus in modern organic synthesis.[2] This guide will delve into the distinct advantages, limitations, and practical applications of two opposing, yet complementary, approaches to C-F bond formation.
At a Glance: Two Divergent Strategies for Fluorination
The choice between direct fluorination and a building block approach is fundamentally a decision between late-stage functionalization and convergent synthesis.
| Feature | Direct Electrophilic Fluorination | Fluorinated Building Block Approach |
| Strategy | Late-stage introduction of fluorine onto a pre-assembled scaffold. | Incorporation of a fluorine-containing fragment during synthesis. |
| Typical Reagents | Selectfluor™, NFSI, N-fluoropyridinium salts.[2] | This compound, trifluoroacetic acid derivatives, fluorinated aromatics.[3] |
| Key Advantage | Rapid access to fluorinated analogs from a common intermediate. Ideal for structure-activity relationship (SAR) studies.[4] | Precise and unambiguous placement of the fluorine atom or fluorinated group.[5] |
| Primary Limitation | Potential for side reactions, lack of regioselectivity, and incompatibility with sensitive functional groups.[4] | Requires a unique synthetic route for each fluorinated target molecule. |
| Best Suited For | Lead optimization, exploring the impact of fluorination at various positions. | Target-oriented synthesis where the position of fluorine is predetermined. |
Strategy 1: Direct Electrophilic Fluorination
This approach utilizes powerful reagents that deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center.[6] This method is particularly valuable in medicinal chemistry for late-stage functionalization, allowing for the rapid generation of fluorinated derivatives from a common, non-fluorinated precursor.
Leading Electrophilic Fluorinating Agents: A Comparison
Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are two of the most widely used electrophilic fluorinating agents, each with distinct properties.[7]
| Feature | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally considered more reactive and powerful.[8] | A milder fluorinating agent.[9] |
| Structure | Cationic, quaternary ammonium (B1175870) salt. | Neutral sulfonimide. |
| Solubility | Soluble in polar solvents like acetonitrile, water, and DMF. | Soluble in a broader range of common organic solvents (THF, CH₂Cl₂, acetonitrile). |
| Handling | Highly stable, non-hygroscopic solid that can be used in aqueous conditions.[8] | Stable, non-hygroscopic crystalline solid, typically used under anhydrous conditions. |
| Byproducts | N-chloromethyl-triethylenediamine bis(tetrafluoroborate) | Benzenesulfonimide |
Experimental Data: α-Fluorination of Ketones
The α-fluorination of ketones is a common application of electrophilic fluorinating agents. The choice of reagent can significantly impact the reaction's success.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Acetophenone | Selectfluor™ | MeCN, rt | 85 | [10] |
| 1-Indanone | Selectfluor™ | MeCN, rt | 77 | [10] |
| Cyclohexanone | NFTh (a Selectfluor™ derivative) | MeOH, rt | 95 | [8] |
| 5α-Cholestan-3-one | NFTh (a Selectfluor™ derivative) | MeOH, rt | 82 (stereospecific) | [8] |
Experimental Workflow: Direct α-Fluorination of a Ketone
Caption: Generalized workflow for the direct electrophilic α-fluorination of a ketone.
Strategy 2: The Fluorinated Building Block Approach
This strategy involves using a commercially available or readily synthesized molecule that already contains fluorine. This compound (FCH₂CN) is a prime example of a versatile C2 synthon that can be incorporated into larger molecules. This approach offers excellent control over the position of the fluorine atom.
This compound: A Versatile Fluorinated Synthon
This compound is not an electrophilic fluorinating agent; its synthesis involves a nucleophilic substitution where a fluoride (B91410) source displaces a leaving group.[10] It serves as a precursor to introduce the fluoromethyl group into various molecular scaffolds.
Physical Properties of this compound:
| Property | Value |
| CAS Number | 503-20-8 |
| Molecular Formula | C₂H₂FN |
| Molecular Weight | 59.04 g/mol |
| Boiling Point | 79-80 °C |
| Density | 1.061 g/mL at 25 °C |
Key Reactions and Experimental Protocols with this compound
This compound's utility stems from the reactivity of the methylene (B1212753) and nitrile groups, allowing for a variety of chemical transformations.
1. Grignard Reaction for the Synthesis of α-Fluoromethyl Amines and Ketones
The addition of a Grignard reagent to the nitrile group of this compound, followed by hydrolysis, can yield α-fluoromethyl ketones. Alternatively, reductive work-up can produce α-fluoromethyl amines.
Experimental Protocol: Grignard Addition to this compound Adapted from Gerhart F, et al. Journal of Fluorine Chemistry, 1990.
-
Grignard Reagent Formation: Prepare the desired Grignard reagent (e.g., vinylmagnesium bromide) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a separate flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition: Add the Grignard reagent solution dropwise to the this compound solution while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography to yield the desired α-fluoromethylated compound.
2. Knoevenagel Condensation for the Synthesis of α-Fluoro-α,β-Unsaturated Nitriles
The active methylene group of this compound can participate in Knoevenagel condensations with aldehydes and ketones to form α-fluoro-α,β-unsaturated nitriles, which are valuable intermediates.
Experimental Protocol: Base-Catalyzed Knoevenagel Condensation General procedure adapted from various Knoevenagel condensation protocols.[11]
-
Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as ethanol (B145695) or toluene.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, then with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Logical Flow: Building Block vs. Direct Fluorination
Caption: Contrasting synthetic pathways to a target fluorinated molecule.
Case Study: Synthesis of Fluorinated Agrochemicals and Pharmaceuticals
The strategic choice of fluorination method is highly relevant in the synthesis of complex, high-value molecules. For instance, many modern agrochemicals contain fluorinated heterocycles.[12]
-
Building Block Approach in Agrochemicals: The synthesis of the fungicide Ipflufenoquin involves the coupling of two pre-fluorinated intermediates, demonstrating the power of the building block strategy for constructing complex fluorinated scaffolds.[12]
-
Direct Fluorination in Pharmaceuticals: The synthesis of fluorinated steroids often employs direct electrophilic fluorination with reagents like Selectfluor™, as this allows for the late-stage introduction of fluorine onto a complex, pre-existing steroidal core.[13]
Conclusion
Both direct electrophilic fluorination and the fluorinated building block approach are indispensable tools in the synthesis of fluorine-containing molecules. The optimal strategy is dictated by the specific synthetic goal.
-
Direct electrophilic fluorination excels in the context of lead optimization and SAR studies, where rapid access to a library of fluorinated analogs from a common precursor is paramount. The high reactivity of agents like Selectfluor™ offers efficiency, though it may come at the cost of selectivity.
-
The fluorinated building block approach , using versatile synthons like this compound, provides unparalleled control over the placement of fluorine. This method is ideal for target-oriented synthesis where the final structure is well-defined and a convergent, robust synthetic route is required.
A thorough understanding of the strengths and weaknesses of each strategy enables researchers to make informed decisions, ultimately accelerating the discovery and development of novel fluorinated compounds for a wide range of applications.
References
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. benchchem.com [benchchem.com]
- 12. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 13. researchgate.net [researchgate.net]
Validating Fluoroacetonitrile Synthesis: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise synthesis and validation of key chemical intermediates are paramount. Fluoroacetonitrile (FCH₂CN), a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, requires rigorous analytical confirmation. This guide provides a comparative overview of common synthetic routes for this compound and details the application of spectroscopic methods for its unambiguous validation, supported by experimental data and protocols.
Comparison of Synthetic Routes for this compound
The selection of a synthetic route for this compound depends on factors such as starting material availability, desired yield and purity, and scalability. Below is a comparison of three common methods.
| Synthesis Route | Starting Material(s) | Reagents | Solvent | Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: One-Step Nucleophilic Substitution | Bromoacetonitrile (B46782) | Potassium Fluoride (B91410) (KF) | Polar aprotic (e.g., Acetonitrile) | Up to 97%[1] | >99% after distillation[1] | High yield, high purity, one-step reaction. | Bromoacetonitrile can be lachrymatory. |
| Route 2: Two-Step from Chloroacetamide | Chloroacetamide | 1. Potassium Fluoride (KF) 2. Dehydrating agent (e.g., P₂O₅ or cyanuric chloride) | 1. p-Xylene 2. - | Moderate (yield for chloroacetonitrile (B46850) precursor is 62-70%)[2] | Not specified | Readily available starting material. | Two-step process, potentially lower overall yield. |
| Route 3: Traditional Hydroxyacetonitrile Protection | Hydroxyacetonitrile | 1. p-Toluenesulfonyl chloride 2. Potassium Fluoride (KF) | Not specified | Not specified | Not specified | Utilizes a common protecting group strategy. | Longer reaction sequence, potential for lower atom economy. |
Spectroscopic Validation of this compound
Unequivocal confirmation of the successful synthesis of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR: The proton NMR spectrum of this compound is expected to show a doublet due to the coupling between the methylene (B1212753) protons and the adjacent fluorine atom.
¹³C NMR: The carbon NMR spectrum will exhibit two distinct signals for the two carbon atoms. The carbon bonded to the fluorine will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The nitrile carbon will appear further downfield.[3][4][5]
¹⁹F NMR: The fluorine NMR spectrum provides a direct confirmation of the presence of the fluorine atom and is highly sensitive to its chemical environment.
Expected NMR Data for this compound:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | ~4.5 | Doublet | ²JHF ≈ 45-50 |
| ¹³C (CH₂) | ~70 | Doublet | ¹JCF ≈ 160-180 |
| ¹³C (CN) | ~115 | Singlet | - |
| ¹⁹F | ~-215 | Triplet | ²JHF ≈ 45-50 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational modes to be observed are the stretching of the carbon-fluorine (C-F) bond and the carbon-nitrogen triple bond (C≡N).[6][7][8]
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N | Stretch | 2250 - 2270 |
| C-F | Stretch | 1000 - 1100 |
| C-H | Stretch | 2900 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.[9] In electron ionization (EI) mass spectrometry, the molecule is expected to lose a fluorine atom or a hydrogen fluoride molecule, leading to characteristic fragment ions.
Expected Mass Spectrometry Data for this compound:
| Ion | m/z (mass-to-charge ratio) | Identity |
| 59 | [M]⁺ | Molecular Ion |
| 40 | [M-F]⁺ | Loss of Fluorine |
| 39 | [M-HF]⁺ | Loss of Hydrogen Fluoride |
Experimental Protocols
Synthesis of this compound via One-Step Nucleophilic Substitution (Route 1)
Materials:
-
Bromoacetonitrile
-
Anhydrous Potassium Fluoride (spray-dried)
-
Anhydrous Acetonitrile
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride (1.2 equivalents) and anhydrous acetonitrile.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add bromoacetonitrile (1 equivalent) to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium bromide byproduct and wash with a small amount of anhydrous acetonitrile.
-
The filtrate, containing this compound, is then subjected to fractional distillation to obtain the pure product.
Spectroscopic Analysis of this compound
NMR Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
IR Spectroscopy:
-
Obtain the IR spectrum of a neat sample of this compound using a Fourier-transform infrared (FTIR) spectrometer equipped with an appropriate sampling accessory (e.g., ATR).
-
Identify the characteristic absorption bands for the C≡N and C-F functional groups.
Mass Spectrometry:
-
Introduce a sample of this compound into a mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification.
-
Acquire the mass spectrum using electron ionization (EI).
-
Identify the molecular ion peak and the major fragment ions.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
This guide provides a framework for the synthesis and rigorous validation of this compound using standard spectroscopic methods. By following these protocols and comparing experimental data with the expected values, researchers can confidently confirm the identity and purity of their synthesized product, ensuring its suitability for downstream applications in drug discovery and development.
References
- 1. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acdlabs.com [acdlabs.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound(503-20-8)IR [chemicalbook.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of Fluoroacetonitrile reactivity vs. Trifluoroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of Fluoroacetonitrile (FCH₂CN) and Trithis compound (CF₃CN). The introduction of fluorine atoms significantly alters the electronic properties and, consequently, the reactivity of the acetonitrile (B52724) scaffold. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective chemical behaviors, supported by available experimental data and computational studies.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes key physical and spectroscopic data for this compound and Trithis compound. This data offers insights into the electronic environment of the molecules, which dictates their reactivity.
| Property | This compound (FCH₂CN) | Trithis compound (CF₃CN) | Analysis of the Difference |
| Molecular Weight | 59.04 g/mol | 95.02 g/mol | The higher molecular weight of Trithis compound is due to the presence of two additional fluorine atoms. |
| Boiling Point | 82-84 °C | -64 °C | The significant difference in boiling points reflects the stronger intermolecular dipole-dipole interactions in this compound compared to the weaker van der Waals forces in the more symmetrical and less polarizable Trithis compound. |
| ¹⁹F NMR Chemical Shift (δ) | -251 ppm[1] | approx. -60 to -80 ppm (typical for CF₃ groups)[2][3] | The highly shielded ¹⁹F nucleus in this compound (upfield shift) is indicative of a less electron-deficient fluorine atom compared to the deshielded nuclei in the CF₃ group of Trithis compound, which are strongly influenced by the cumulative electron-withdrawing effect of the three fluorine atoms. |
| C≡N IR Stretching Frequency | Not explicitly found | Not explicitly found | It is expected that the C≡N stretching frequency in Trithis compound would be higher than in this compound due to the stronger inductive electron-withdrawing effect of the CF₃ group, which would strengthen and shorten the C≡N bond.[4] |
Comparative Reactivity Analysis
The reactivity of nitriles is primarily characterized by the electrophilicity of the carbon atom in the cyano group and the ability of the nitrogen atom to act as a weak base or a ligand. The progressive fluorination from this compound to Trithis compound has a profound impact on these characteristics.
Electrophilicity and Nucleophilic Attack
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. The powerful inductive electron-withdrawing effect of fluorine atoms significantly enhances the electrophilicity of this carbon. With three fluorine atoms, the CF₃ group in Trithis compound is a much stronger electron-withdrawing group than the FCH₂ group in this compound.
Cycloaddition Reactions
Trithis compound has been shown to be a competent dienophile and dipolarophile in cycloaddition reactions.[5][6][7][8][9] The electron-deficient nature of the nitrile group, enhanced by the CF₃ group, facilitates its participation in reactions with electron-rich dienes and dipoles. For instance, the [3+2] cycloaddition with nitrile imines proceeds to give 5-trifluoromethyl-1,2,4-triazoles in good yields.[6][7][8][9]
While specific examples of this compound participating in similar cycloaddition reactions were not found in the surveyed literature, it is anticipated to be less reactive than Trithis compound in such reactions due to the lower degree of electronic activation of its nitrile group.
Hydrolysis
The hydrolysis of halogenated acetonitriles is a well-documented process, and the rate of hydrolysis is known to increase with the number of halogen substituents.[10][11][12] This trend is attributed to the increased electrophilicity of the nitrile carbon, making it more susceptible to attack by water. Therefore, it can be inferred that Trithis compound will undergo hydrolysis at a faster rate than this compound under similar conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis and a key reaction of the compared molecules.
Synthesis of Trithis compound Precursor and In Situ [3+2] Cycloaddition
This protocol describes the in situ generation of Trithis compound from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime and its subsequent reaction with a nitrile imine.[6]
Materials:
-
Hydrazonoyl chloride (0.30 mmol, 1.5 equiv)
-
2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (54.1 mg, 0.20 mmol, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂, 1.0 mL)
-
Triethylamine (B128534) (NEt₃, 60.6 mg, 83.2 μL, 0.60 mmol, 3.0 equiv)
-
Schlenk tube with a stir bar and Teflon cap
Procedure:
-
To a Schlenk tube equipped with a stir bar, add the hydrazonoyl chloride, 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime, and dichloromethane.
-
Add triethylamine to the mixture.
-
Immediately seal the tube with the Teflon cap and stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, remove the solvent in vacuo under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
General Synthesis of this compound
A general method for the synthesis of this compound involves the nucleophilic substitution of a haloacetonitrile with a fluoride (B91410) salt.
Materials:
-
Bromoacetonitrile (B46782) (1.2 kg)
-
Anhydrous potassium fluoride (500 g)
-
Glycerol (B35011) (600 mL)
-
3 L reaction flask with a mechanical stirrer and heating mantle
Procedure:
-
In a 3 L reaction flask, combine bromoacetonitrile and anhydrous potassium fluoride in glycerol at ambient temperature.
-
Commence stirring with an electric mixer and begin heating the mixture.
-
Raise the temperature to 74 °C and maintain the reaction for 5.5 hours.
-
The product, this compound, can be isolated from the reaction mixture by distillation.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Logical relationship of factors influencing reactivity.
Caption: Experimental workflow for [3+2] cycloaddition.
Conclusion
References
- 1. colorado.edu [colorado.edu]
- 2. dovepress.com [dovepress.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Fluoroacetonitrile Synthesis: Yield and Purity Benchmarking
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. Fluoroacetonitrile (FCH₂CN), a valuable synthon in the preparation of various fluorinated organic molecules, can be prepared through several synthetic routes. This guide provides a comparative analysis of two prominent methods for synthesizing this compound, focusing on reaction yield and product purity, supported by detailed experimental data. The two methods benchmarked are:
-
Nucleophilic Substitution of Haloacetonitriles: A single-step reaction involving the displacement of a halide from a haloacetonitrile with an inorganic fluoride (B91410) salt.
-
Two-Step Synthesis from Chloroacetamide: A process involving the initial formation of fluoroacetamide (B1672904) from chloroacetamide, followed by dehydration to yield this compound.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the synthesis of this compound using different approaches within the two main methods.
| Method Category | Starting Material | Fluorinating Agent | Dehydrating Agent | Reported Yield (%) | Final Purity (%) | Reference |
| Nucleophilic Substitution | Chloroacetonitrile (B46850) | Anhydrous Lithium Fluoride | N/A | 95.4 | 99.8 | [1] |
| Bromoacetonitrile | Anhydrous Magnesium Fluoride | N/A | 97.0 | >99.5 (Assumed) | [1] | |
| Tosyloxyacetonitrile | Silicofluoride | N/A | 97.1 | 99.9 | [1] | |
| Two-Step from Chloroacetamide | Chloroacetamide | Potassium Fluoride | Phosphorus Pentoxide (P₂O₅) | Not explicitly stated for overall process | Not explicitly stated | [2][3][4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Nucleophilic Substitution of Haloacetonitriles
This method offers a direct route to this compound with high yields and purities. The general reaction is the substitution of a leaving group (e.g., Cl, Br, OTs) on an acetonitrile (B52724) derivative with a fluoride ion from an inorganic salt.[1]
Example Protocol using Chloroacetonitrile and Lithium Fluoride:
-
Reaction Setup: In a 3-liter reaction flask equipped with an electric mixer, 1.3 kg of chloroacetonitrile and 580 g of anhydrous lithium fluoride are added at ambient temperature. 600 ml of ethylene (B1197577) glycol is then added as the solvent.[1]
-
Reaction: The mixture is heated to 100°C and allowed to react for 6 hours with continuous stirring.[1]
-
Initial Purification (Distillation): After the reaction, the mixture is cooled to 52°C. The crude product is then distilled at a temperature of 110°C. The distillate is collected in a flask cooled with dry ice. This initial distillation yields a product with 95.4% yield and 96.1% purity.[1]
-
Final Purification (Fractional Distillation): The product from the initial distillation is placed in a 500 ml single-port bottle and subjected to fractional distillation at 120°C under normal pressure. The fraction collected between 78-80°C is the final this compound product with a purity of 99.8%. The collection flask is cooled in an acetone (B3395972) bath.[1]
Method 2: Two-Step Synthesis from Chloroacetamide
This pathway involves two distinct chemical transformations: the formation of fluoroacetamide and its subsequent dehydration.
Step 2a: Synthesis of Fluoroacetamide from Chloroacetamide:
Fluoroacetamide is produced via a halogen exchange reaction. Chloroacetamide is reacted with potassium fluoride in a suitable solvent. The reaction mixture is heated to facilitate the substitution of the chlorine atom with fluorine, yielding fluoroacetamide.[2]
Step 2b: Dehydration of Fluoroacetamide to this compound:
The conversion of primary amides, such as fluoroacetamide, to nitriles is a standard dehydration reaction. A common and effective dehydrating agent for this purpose is phosphorus pentoxide (P₂O₅). In a typical procedure, the primary amide is heated with P₂O₅, which removes the elements of water to form the corresponding nitrile.[3] While this is a known transformation, specific yield and purity data for the dehydration of fluoroacetamide were not available in the searched literature.
Mandatory Visualizations
To better illustrate the processes discussed, the following diagrams are provided.
Caption: Comparative workflow of two synthesis methods for this compound.
Concluding Remarks
Based on the available data, the nucleophilic substitution of haloacetonitriles presents a highly efficient and well-documented method for the synthesis of this compound, consistently delivering high yields and exceptional purity after purification. This method benefits from a single reaction step, which can be advantageous in terms of process time and overall resource utilization.
The two-step synthesis from chloroacetamide is a viable alternative pathway. However, for a comprehensive comparison of its efficiency, detailed quantitative data on the yield and purity of the final product after the dehydration step would be required. Researchers should consider factors such as the availability and cost of starting materials, reaction conditions, and required purity when selecting the most appropriate synthetic route for their specific needs.
References
Cross-validation of analytical techniques for Fluoroacetonitrile detection
A Comparative Guide to Analytical Techniques for the Detection of Fluoroacetonitrile
For researchers, scientists, and professionals in drug development, the accurate and reliable detection and quantification of small organic molecules like this compound is critical. As a reactive and potentially toxic compound, robust analytical methods are necessary for its characterization, quantification in various matrices, and for safety and quality control purposes. This guide provides an objective comparison of several analytical techniques applicable to the detection of this compound, supported by general experimental principles.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., qualitative identification, quantitative measurement). The following table summarizes the key characteristics of potentially applicable analytical techniques.
| Analytical Technique | Principle | Typical Application for Small Organofluorines | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-to-charge ratio detection. | Identification and quantification of volatile and semi-volatile organic compounds.[1][2] | High sensitivity and selectivity, provides structural information for identification.[3] Well-suited for volatile compounds like this compound. | May require derivatization for less volatile compounds, potential for matrix interference. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Analysis of a wide range of non-volatile and thermally labile compounds.[4][5] | Versatile for various compound polarities, can be coupled with various detectors (UV, MS). | Less suitable for highly volatile compounds like this compound without derivatization, potential for lower resolution compared to GC for such molecules.[6][7] |
| 2D-Infrared (2D-IR) Spectroscopy | Measures vibrational coupling and dynamics of molecules. | Detailed structural and environmental analysis of molecules in solution.[8] | Provides rich information on molecular structure, solvation, and dynamics. | Primarily a research tool, not typically used for routine quantification. Requires specialized equipment and expertise. |
| Electrochemical Detection (with sample preparation) | Measures changes in electrical properties (e.g., potential, current) due to the presence of an analyte. | Detection of electroactive species, often used for inorganic ions like fluoride.[9] | High sensitivity, low cost, and potential for miniaturization.[9] | Indirect method for this compound requiring a conversion step (e.g., combustion) to an electroactive species (fluoride ion).[10] Susceptible to interferences from other ions.[11] |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound would require method development and validation. However, the following sections provide generalized methodologies for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of a volatile organic compound like this compound.
1. Sample Preparation:
-
For liquid samples (e.g., reaction mixtures, biological fluids), a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be employed.
-
For solid samples, headspace analysis or thermal desorption can be utilized.
-
An internal standard should be added for accurate quantification.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-624) is typically suitable for separating small polar molecules.
-
Injector: Split/splitless inlet, with the mode and temperature optimized to ensure efficient vaporization without analyte degradation.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
High-Performance Liquid Chromatography (HPLC) Protocol
While less conventional for this analyte, an HPLC method could be developed, likely requiring derivatization to improve retention and detection.
1. Sample Preparation and Derivatization:
-
A pre-column derivatization step would likely be necessary to introduce a chromophore or a more polar functional group to the this compound molecule.
-
The derivatized sample would then be dissolved in the mobile phase.
2. HPLC Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent with a UV or MS detector.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid for MS detection.[4][12]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV-Vis detector set to the maximum absorbance wavelength of the derivatized analyte, or a mass spectrometer for higher selectivity and sensitivity.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of selecting and cross-validating an analytical technique, as well as the fundamental principles of GC-MS and a sample preparation workflow for electrochemical detection.
Workflow for analytical technique selection and cross-validation.
Fundamental principle of Gas Chromatography-Mass Spectrometry (GC-MS).
Sample preparation workflow for indirect electrochemical detection.
Conclusion
For the specific analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is likely the most direct and suitable technique due to the volatile nature of the analyte. It offers high sensitivity and the ability to confirm the identity of the compound through its mass spectrum. While other techniques such as HPLC, 2D-IR spectroscopy, and electrochemical methods have their merits, they would likely require more extensive method development, such as derivatization or indirect measurement, making them less straightforward for routine analysis of this particular compound.
A thorough cross-validation of these techniques would involve analyzing the same set of this compound samples using two or more of these developed methods and comparing key performance parameters such as accuracy, precision, linearity, and limits of detection and quantification. This would provide a high degree of confidence in the analytical results. Researchers are encouraged to perform such validation studies to ensure the reliability of their data.
References
- 1. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Separation of Fluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Liquid Chromatography | Using Acetonitrile | HPLC [masontechnology.ie]
A Comparative Guide to Fluorine Incorporation: Fluoroacetonitrile vs. Selectfluor
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. Among the vast arsenal (B13267) of fluorinating agents, Fluoroacetonitrile and Selectfluor are two commercially available reagents, each offering distinct advantages and occupying a unique niche in synthetic chemistry. This guide provides an objective, data-driven comparison of these two reagents to inform rational decision-making in the design and execution of fluorination strategies.
At a Glance: Mechanistic Distinction is Key
The most critical point of differentiation between this compound and Selectfluor lies in their mechanism of fluorine incorporation. They are not interchangeable reagents but rather complementary tools for different synthetic objectives.
-
Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful electrophilic fluorinating agent . It delivers an electrophilic fluorine equivalent ("F+") to electron-rich substrates such as enolates, enamines, and activated aromatic rings. This process is known as direct fluorination.
-
This compound (FCH₂CN) is not a direct fluorinating agent but rather a versatile fluorinated building block . It is used to introduce a fluoromethyl (-CH₂F) or a cyanofluoromethyl (-CHFCN) moiety into a target molecule. Its reactivity is centered around the nucleophilicity of the α-carbon (after deprotonation) or electrophilicity of the nitrile carbon.
Comparative Overview
The following table summarizes the key characteristics of this compound and Selectfluor.
| Feature | This compound | Selectfluor |
| CAS Number | 503-20-8[1][2] | 140681-55-6[3] |
| Molecular Formula | C₂H₂FN[2][4] | C₇H₁₄B₂ClF₉N₂[5] |
| Molecular Weight | 59.04 g/mol [2][4] | 354.26 g/mol [3][5] |
| Appearance | Colorless to almost colorless clear liquid[6] | Colorless solid[3][5] |
| Fluorination Type | Building block for -CH₂F or -CHFCN group incorporation | Electrophilic ("F+") source for direct fluorination[3][7] |
| Primary Use | Synthesis of fluorinated pharmaceuticals and agrochemicals[4][8] | Direct fluorination of a wide range of substrates[6][9] |
| Handling | Highly flammable, toxic liquid.[1][10][11] Requires handling in a well-ventilated fume hood with spark-proof equipment.[12] | Stable, non-hygroscopic solid.[13] Easy to handle, can even be used in aqueous conditions.[14] |
| Safety | Toxic if swallowed, in contact with skin, or if inhaled.[10] Severe fire hazard.[12] | May be harmful to skin, eyes, or respiratory tract.[3] Moderately strong oxidizing agent.[3] |
Advantages and Disadvantages
This compound
Advantages:
-
Versatile Building Block: Enables the introduction of the valuable fluoromethyl group, which is a common motif in pharmaceuticals.[4]
-
Access to Diverse Structures: Serves as a precursor to a wide range of fluorinated compounds, including amino acids, heterocycles, and ketones.[4][15]
-
Specific Reactivity: Allows for targeted synthesis through reactions at the α-carbon or the nitrile group.
Disadvantages:
-
Indirect Fluorination: Does not perform direct C-H to C-F conversion.
-
High Toxicity and Flammability: Poses significant handling challenges and requires stringent safety protocols.[10][11] It is a highly flammable liquid and vapor.[10]
-
Limited Scope: Its application is confined to building block chemistry rather than general fluorination.
Selectfluor
Advantages:
-
Powerful Electrophilic Fluorinating Agent: Highly effective for the direct fluorination of a broad range of nucleophiles.[9]
-
Ease of Handling and Stability: A stable, non-volatile, and non-hygroscopic solid that is significantly safer and easier to handle than gaseous fluorinating agents like F₂.[3][13]
-
Broad Substrate Scope: Can fluorinate a wide variety of compounds, including ketones, esters, amides, and aromatic systems.[9][10]
-
Commercial Importance: It is the world's most widely used commercial electrophilic fluorinating agent, with applications in the synthesis of major pharmaceuticals like fluticasone.[9][16]
Disadvantages:
-
High Molecular Weight: The reagent has a high molecular weight, which can lead to poor atom economy.
-
Strong Oxidizing Agent: Besides fluorination, it can also act as a strong oxidant, which may lead to side reactions with sensitive substrates.[5]
-
Cost: Can be more expensive than some other fluorinating agents for large-scale synthesis.
Experimental Protocols and Performance Data
Selectfluor: α-Fluorination of a β-Ketoester
This protocol demonstrates the use of Selectfluor for the direct electrophilic fluorination of an activated methylene (B1212753) group.
Reaction:
Experimental Protocol:
-
Reaction Setup: To a solution of the β-ketoester (1.0 mmol) in acetonitrile (B52724) (10 mL), add Selectfluor (1.1 mmol, 1.1 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate (B1210297) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.
Performance Data:
The α-fluorination of various β-dicarbonyl compounds using Selectfluor typically proceeds in high yields.
| Substrate (β-Ketoester) | Product | Yield (%) |
| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 90 |
| Diethyl malonate | Diethyl 2-fluoromalonate | 85 |
| Acetylacetone | 3-Fluoro-2,4-pentanedione | 92 |
(Yields are representative and can vary based on specific reaction conditions and substrates.)
This compound: Synthesis of a Fluorinated Pyrimidine
This protocol illustrates the use of this compound as a nucleophilic building block after deprotonation to construct a fluorinated heterocycle.
Reaction:
Experimental Protocol for a key intermediate:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
-
Deprotonation: Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv.) in THF. Stir for 30 minutes at -78 °C.
-
Reaction with Electrophile: Add the desired electrophile (e.g., an acyl chloride or an aldehyde) (1.0 mmol) dropwise to the solution.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Performance Data:
The use of this compound as a building block is highly substrate-dependent, but it is a key component in the synthesis of various pharmaceuticals. For example, it is a precursor for producing fluorinated compounds valuable in materials science and chemical manufacturing.[4]
Signaling Pathways and Logical Relationships
The choice between this compound and Selectfluor is dictated by the desired synthetic outcome. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting a fluorinating agent.
Conclusion
This compound and Selectfluor are both valuable reagents for introducing fluorine into organic molecules, but they serve fundamentally different purposes. Selectfluor is the reagent of choice for direct electrophilic fluorination, offering a combination of high reactivity, stability, and ease of handling.[3][9] It has become an indispensable tool for the late-stage functionalization of complex molecules in drug discovery.[9]
This compound, in contrast, is a specialized building block for incorporating the fluoromethyl group.[4] While its handling requires significant precautions due to its toxicity and flammability, it provides access to a unique and important chemical space in medicinal chemistry.[4][10]
The selection between these two reagents should be based on a clear understanding of the desired molecular target and the specific type of C-F bond formation required. For direct fluorination of an existing scaffold, Selectfluor is the superior choice. For the construction of molecules containing a fluoromethyl moiety, this compound is an essential synthon.
References
- 1. Selectfluor Mediated Difunctionalization of Olefins towards the Synthesis of Fluoromethylated Morpholines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. REF Case study search [impact.ref.ac.uk]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Addition of carbonyl fluoride to organic and inorganic nitriles [vtechworks.lib.vt.edu]
- 14. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound 98 503-20-8 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Validating Fluoroacetonitrile Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Strategies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. Fluoroacetonitrile, with its unique electronic properties conferred by the fluorine atom, presents distinct reactivity compared to its non-fluorinated counterpart, acetonitrile (B52724). This guide provides a comparative framework for utilizing isotopic labeling studies to validate and elucidate the reaction mechanisms of this compound, using the well-documented reactions of acetonitrile as a benchmark.
The introduction of a highly electronegative fluorine atom alpha to the nitrile group is expected to significantly influence the electron density and reactivity of the molecule. This guide will focus on the hydrolysis of the nitrile group, a fundamental transformation, to illustrate how isotopic tracers can provide unambiguous mechanistic insights.
Proposed Reaction Pathway: Hydrolysis of this compound
The acid-catalyzed hydrolysis of nitriles to carboxylic acids is a well-established reaction.[1] The proposed mechanism involves the initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide.[1][2] For this compound, the electron-withdrawing nature of the fluorine atom is anticipated to enhance the electrophilicity of the nitrile carbon, potentially accelerating the initial nucleophilic attack.
Comparative Isotopic Labeling Strategies
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical transformation, offering definitive evidence for proposed mechanistic pathways.[3] By substituting specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track their position in the products, providing insights into bond-forming and bond-breaking steps.[4]
Scenario 1: Validating the Source of the Carboxylic Acid Carbon
To confirm that the nitrile carbon is retained as the carboxylic acid carbon during hydrolysis, a ¹³C labeling study can be employed.
Experimental Protocol: Synthesis and Hydrolysis of this compound-1-¹³C
A detailed protocol for a hypothetical synthesis and subsequent hydrolysis of ¹³C-labeled this compound is presented below, adapted from known procedures for nitrile synthesis and hydrolysis.[3]
-
Synthesis of this compound-1-¹³C:
-
React sodium cyanide-¹³C (Na¹³CN) with a suitable fluorinated electrophile, such as fluoromethyl tosylate, in a polar aprotic solvent like DMSO.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a low-boiling organic solvent.
-
Purify the resulting this compound-1-¹³C by distillation.
-
Confirm isotopic incorporation and purity using ¹³C NMR and mass spectrometry.
-
-
Acid-Catalyzed Hydrolysis:
-
Reflux the synthesized this compound-1-¹³C in an aqueous acidic solution (e.g., 1 M HCl).
-
Monitor the disappearance of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture and extract the product, fluoroacetic acid, with an appropriate organic solvent.
-
Analyze the purified product by mass spectrometry to confirm the retention of the ¹³C label in the carboxylic acid group.[3]
-
Expected Outcomes:
| Labeled Reactant | Expected Labeled Product | Conclusion |
| This compound-1-¹³C | Fluoroacetic acid-1-¹³C | The cyano carbon is retained and becomes the carboxylic acid carbon. |
| Acetonitrile-1-¹³C[5] | Acetic acid-1-¹³C[5] | The cyano carbon is retained and becomes the carboxylic acid carbon. |
Scenario 2: Investigating the Role of the Solvent and Kinetic Isotope Effects
Deuterium (B1214612) labeling can be used to probe the involvement of solvent molecules in the rate-determining step and to measure kinetic isotope effects (KIEs).[6][7]
Experimental Protocol: Kinetic Isotope Effect Measurement
-
Reaction Setup:
-
Prepare two parallel reactions for the hydrolysis of this compound. One reaction will be conducted in H₂O with a non-deuterated acid catalyst (e.g., HCl), and the other in D₂O with a deuterated acid catalyst (e.g., DCl).
-
Ensure identical concentrations and temperature for both reactions.
-
-
Kinetic Monitoring:
-
Monitor the rate of disappearance of this compound in both reactions using a suitable analytical technique (e.g., GC, HPLC, or NMR spectroscopy).
-
-
Data Analysis:
-
Determine the rate constants (kH for the reaction in H₂O and kD for the reaction in D₂O).
-
Calculate the solvent kinetic isotope effect (SKIE) as the ratio kH/kD.
-
Comparative Analysis of Expected Kinetic Isotope Effects:
| Reaction | Expected SKIE (kH/kD) | Mechanistic Implication |
| Hydrolysis of this compound | > 1 (Normal SKIE) | Indicates that O-H bond breaking in the water molecule is part of the rate-determining step, consistent with water acting as a nucleophile.[8] |
| Hydrolysis of Acetonitrile | > 1 (Normal SKIE) | Similar to this compound, suggesting a common mechanism where the solvent participates in the rate-limiting step.[9] |
The magnitude of the SKIE can provide further insights. A larger SKIE for this compound compared to acetonitrile could suggest a more advanced transition state with greater O-H bond cleavage, potentially influenced by the electronic effects of the fluorine atom.
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz provide clear visual representations of the proposed chemical processes and experimental designs.
Conclusion
This guide outlines a comparative approach for using isotopic labeling to investigate the reaction mechanisms of this compound. By drawing parallels with the well-understood chemistry of acetonitrile and employing techniques such as ¹³C and deuterium labeling, researchers can gain definitive insights into the role of the fluorine substituent and the intimate details of the reaction pathway. The experimental protocols and expected outcomes presented here provide a solid foundation for designing and interpreting such studies, ultimately enabling the more effective use of this compound in synthetic and medicinal chemistry.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetonitrile-13C2|13C-Labeled Solvent|CAS 1722-25-4 [benchchem.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Evaluating the green chemistry metrics of different Fluoroacetonitrile syntheses
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Fluoroacetonitrile Synthesis Pathways Through the Lens of Green Chemistry
This compound (FCH₂CN) is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. As the chemical industry increasingly embraces sustainable practices, the environmental impact of synthetic routes is a critical consideration. This guide provides a comparative analysis of different methods for synthesizing this compound, with a focus on evaluating their green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the synthetic workflows, this document aims to assist researchers in selecting the most environmentally conscious and efficient pathway for their needs.
At a Glance: Comparing Synthesis Routes
The following tables summarize the key green chemistry metrics for three distinct synthetic routes to this compound. These metrics provide a quantitative measure of the efficiency and environmental impact of each process.
Table 1: Green Chemistry Metrics Comparison
| Metric | Route 1: Bromoacetonitrile (B46782) & KF in Glycerin | Route 2: Bromoacetonitrile & MgF₂ | Route 3: Two-Step from Chloroacetamide |
| Atom Economy (%) | 49.5% | 48.2% | 63.8% (overall) |
| E-factor | ~1.23 | ~1.07 | ~0.77 (overall) |
| Process Mass Intensity (PMI) | ~2.23 | ~2.07 | ~1.77 (overall) |
| Overall Yield (%) | 95.2% | 97.0% | ~60% (estimated) |
| Primary Byproducts | Potassium Bromide | Magnesium Bromide | Potassium Sulfate (B86663), Water, Phosphorus Pentoxide residue |
| Solvent(s) | Glycerin | (None) | p-Xylene, Dimethylformamide (Step 1); (None for dehydration) |
| Reaction Conditions | 74°C, 5.5h | 120°C, 1h | Step 1: 140-200°C; Step 2: Reflux |
Table 2: Molar and Mass Data for Metric Calculations
| Compound | Molar Mass ( g/mol ) |
| This compound (FCH₂CN) | 59.04 |
| Bromoacetonitrile (BrCH₂CN) | 119.95 |
| Chloroacetamide (ClCH₂CONH₂) | 93.51 |
| Potassium Fluoride (B91410) (KF) | 58.10 |
| Magnesium Fluoride (MgF₂) | 62.30 |
| Potassium Bromide (KBr) | 119.00 |
| Magnesium Bromide (MgBr₂) | 184.11 |
| Ammonium (B1175870) sulfato-acetamide | 174.16 |
| Potassium sulfate (K₂SO₄) | 174.26 |
| Phosphorus Pentoxide (P₄O₁₀) | 283.89 |
| Water (H₂O) | 18.02 |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed look at the experimental protocols for each synthesis route, which form the basis for the calculated green chemistry metrics.
Route 1: Halogen Exchange with Potassium Fluoride in Glycerin
This single-step method involves a nucleophilic substitution of bromide with fluoride.[1]
Experimental Protocol:
-
In a 3 L reaction flask, 1.2 kg (10.0 mol) of bromoacetonitrile, 500 g (8.6 mol) of anhydrous potassium fluoride, and 600 mL of glycerin are combined at room temperature.
-
The mixture is stirred and heated to 74°C for 5.5 hours.
-
After the reaction, the mixture is cooled to 58°C and subjected to distillation at 100°C.
-
The distilled product is collected in a flask cooled with dry ice, yielding this compound.
Route 2: Halogen Exchange with Anhydrous Magnesium Fluoride
This solvent-free approach also utilizes a halogen exchange reaction.[1]
Experimental Protocol:
-
To a 3 L reaction flask, 600 mL of bromoacetonitrile and 550 g (8.8 mol) of anhydrous magnesium fluoride are added at room temperature.
-
The mixture is stirred and heated to 120°C for 1 hour.
-
Following the reaction, the mixture is cooled to 50°C and purified by vacuum distillation at 80°C.
-
The this compound product is collected in a flask cooled with dry ice.
Route 3: Two-Step Synthesis from Chloroacetamide Derivative
This pathway involves the formation of fluoroacetamide (B1672904) followed by dehydration. The first step is based on a patented procedure for fluoroacetamide synthesis, and the second step is an adaptation of a standard dehydration method for analogous amides.
Step 1: Synthesis of Fluoroacetamide [2]
Experimental Protocol:
-
116 parts by weight of potassium fluoride and 180 parts by weight of ammonium sulfato-acetamide are thoroughly mixed.
-
The mixture is heated in a distillation flask under reduced pressure (approx. 20 mm Hg) over 2.5 hours, with the temperature reaching 140°C to 200°C.
-
Fluoroacetamide distills over and is collected in an air-cooled condenser.
Step 2: Dehydration of Fluoroacetamide to this compound (Adapted Protocol)
This protocol is adapted from the dehydration of chloroacetamide.
Experimental Protocol:
-
In a reaction vessel, fluoroacetamide is mixed with a dehydrating agent such as phosphorus pentoxide.
-
The mixture is heated to reflux to effect the dehydration.
-
This compound is then isolated from the reaction mixture by distillation.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic workflows for this compound.
Discussion and Conclusion
This comparative guide highlights the trade-offs between different synthetic routes to this compound from a green chemistry perspective.
-
Route 3 (from a chloroacetamide derivative) , despite having a lower overall yield, demonstrates the highest atom economy and the most favorable E-factor and PMI. This suggests that, from a mass efficiency standpoint, it is the most "green" of the three routes, as it incorporates a larger proportion of the reactant atoms into the final product and generates less waste per unit of product.
-
Route 2 (from bromoacetonitrile and MgF₂) offers a very high yield and the advantage of being a solvent-free reaction, which significantly reduces the environmental burden associated with solvent use and disposal. Its E-factor and PMI are slightly better than Route 1.
-
Route 1 (from bromoacetonitrile and KF in glycerin) also provides a high yield but uses a solvent (glycerin). While glycerin is a bio-based and relatively benign solvent, its use still contributes to the overall process mass intensity.
For the practicing researcher, the choice of synthesis will depend on a variety of factors:
-
Availability and cost of starting materials: Bromoacetonitrile may be more readily available but potentially more expensive than chloroacetamide derivatives.
-
Process simplicity and scalability: The single-step routes (1 and 2) are procedurally simpler than the two-step Route 3.
-
Energy consumption: The reaction temperatures vary significantly between the routes, which will impact the overall energy footprint of the synthesis.
-
Waste disposal: The nature of the byproducts (alkali halides vs. phosphate (B84403) residues) may influence the choice based on disposal capabilities.
References
A Comparative Guide to the Reaction Products of Fluoroacetonitrile: Structural Confirmation and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Fluoroacetonitrile (FCH₂CN) is a valuable building block in organic synthesis, offering a direct route to incorporating the fluoromethyl group into a variety of molecular scaffolds. Its reactivity is characterized by the electron-withdrawing nature of both the fluorine atom and the nitrile group, making the adjacent methylene (B1212753) group susceptible to nucleophilic attack and the nitrile available for cycloaddition reactions. This guide provides a comparative analysis of the reaction products of this compound with various nucleophiles and dipolarophiles, supported by experimental data and detailed protocols.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound with nucleophiles involves the displacement of the fluoride (B91410) ion. This section compares the outcomes of reactions with common oxygen, nitrogen, and sulfur nucleophiles.
Reactions with Oxygen Nucleophiles
While direct nucleophilic substitution on this compound by alcohols to form alkoxyacetonitriles is not extensively documented in dedicated studies, the reactivity of the acetonitrile (B52724) moiety in the presence of alcohols as solvents or reagents is known to lead to side products in other reaction types. For instance, in nucleophilic fluorination reactions using acetonitrile as a solvent, the presence of water can lead to the formation of alcohol side products.[1][2] This occurs through the formation of a hydroxide (B78521) ion, which is a more potent nucleophile than the alcohol itself.
A more relevant comparison can be drawn from the broader field of nucleophilic substitution on α-haloacetonitriles. For instance, the synthesis of this compound itself can be achieved by the substitution reaction of an acetonitrile derivative (like chloroacetonitrile (B46850) or bromoacetonitrile) with an inorganic fluoride salt.[3]
Table 1: Comparison of Nucleophilic Substitution on Haloacetonitriles
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| Chloroacetonitrile | KF | This compound | High | [3] |
| Bromoacetonitrile | Et₃N·3HF/AgF | This compound | High | [4] |
| This compound | RO⁻ | Alkoxyacetonitrile | Varies | General Reaction |
Reactions with Nitrogen Nucleophiles
This compound readily reacts with primary and secondary amines to yield the corresponding aminoacetonitriles. These products are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other biologically active molecules.[5] The reaction of acetonitrile (the non-fluorinated analog) with cyclic amines in the presence of a metal catalyst can lead to the formation of amidines.[6]
Table 2: Comparison of Reactions with Nitrogen Nucleophiles
| Substrate | Nucleophile | Product Type | Conditions | Reference |
| This compound | Primary/Secondary Amines | Aminoacetonitrile | Base | [5] |
| Acetonitrile | Cyclic Amines (e.g., piperidine) | Amidine | Zn(II) catalyst | [6] |
| 5-Fluoroisoquinoline-1-carbonitrile | Primary/Secondary Amines | 5-Amino-substituted isoquinoline-1-carbonitrile | SNAr | [5] |
Reactions with Sulfur Nucleophiles
Sulfur-based nucleophiles, such as thiols, are highly effective in displacing the fluorine atom in this compound to form thioacetonitriles. This "fluoro-thiol displacement reaction" is known for its high chemoselectivity.[7] The reaction of electron-poor aryl nitriles with thiols can lead to the formation of thioimidates, and in the presence of bis-thiols, stable amino dithioacetals can be formed.[8]
Table 3: Comparison of Reactions with Sulfur Nucleophiles
| Substrate | Nucleophile | Product Type | Key Features | Reference |
| This compound | Thiols | Thioacetonitrile | High chemoselectivity | [7] |
| Pentafluorophenyl compounds | Thiols | para-Thio-substituted product | Mild, metal-free conditions | [9][10] |
| Heteroaryl nitriles | Bis-thiols | Amino dithioacetal | Stable product formation | [8] |
Cycloaddition Reactions
The nitrile group of this compound can participate in cycloaddition reactions, providing a route to various heterocyclic systems. The presence of the fluorine atom can influence the reactivity and regioselectivity of these reactions.[11] A notable example is the [3+2] cycloaddition with nitrilimines to form 1,2,4-triazoles.
A study on the [3+2] cycloaddition reaction of trithis compound (B1584977) (CF₃CN) with diarylnitrilimines showed that the reaction is completely regioselective, leading to 5-trifluoromethyl-1,2,4-triazoles in good yields.[12] The reaction proceeds under kinetic control.[12]
Table 4: [3+2] Cycloaddition of Fluorinated Acetonitriles with Diarylnitrilimines
| Acetonitrile Derivative | Dipole | Product | Yield (%) | Regioselectivity | Reference |
| Trithis compound (TFAN) | Diarylnitrilimine | 5-Trifluoromethyl-1,2,4-triazole | 39-98 | Complete | [12] |
| This compound | Diarylnitrilimine | 5-Fluoromethyl-1,2,4-triazole | (Predicted) | (Predicted to be high) | N/A |
Experimental Protocols
General Procedure for Nucleophilic Substitution of this compound with Amines
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF), is added a suitable base (e.g., K₂CO₃, Et₃N; 1.2 eq). The chosen primary or secondary amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography or recrystallization to afford the desired aminoacetonitrile.[5]
General Procedure for [3+2] Cycloaddition of a Fluorinated Acetonitrile with a Nitrilimine
A solution of the hydrazonyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) is treated with a base (e.g., triethylamine; 1.1 eq) to generate the nitrilimine in situ. The fluorinated acetonitrile (e.g., trithis compound; 1.2 eq) is then introduced, and the reaction mixture is stirred at room temperature for several hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding fluoromethyl-substituted triazole.[12]
Visualizations
Caption: General workflow for nucleophilic substitution reactions of this compound.
Caption: Reaction pathway for the [3+2] cycloaddition of this compound.
Structural Confirmation
The structural confirmation of the reaction products of this compound relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for identifying the protons on the carbon adjacent to the newly introduced functional group. The characteristic splitting pattern due to coupling with the fluorine atom (a doublet or triplet) provides definitive evidence of the fluoromethyl group's integrity. ¹⁹F NMR confirms the presence of fluorine and its chemical environment. ¹³C NMR shows the chemical shifts of the carbon atoms, with the carbon bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the product, confirming its elemental composition. Fragmentation patterns can also offer structural insights.
-
Infrared (IR) Spectroscopy: The presence of the nitrile group is confirmed by a sharp absorption band in the region of 2240-2260 cm⁻¹. Other functional groups introduced will also have their characteristic absorption bands.
References
- 1. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. From cyclic amines and acetonitrile to amidine zinc(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trithis compound with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Showdown: Fluoroacetonitrile's Reactivity Profiled Against Key Alternatives
For Immediate Release
In the landscape of specialized chemical compounds, fluoroacetonitrile (CH₂FCN) presents a unique profile due to the strong electron-withdrawing nature of fluorine. Understanding its reaction kinetics is paramount for researchers, scientists, and drug development professionals engaged in syntheses where nitrile chemistry is pivotal. This guide provides a comparative analysis of the reaction rates of this compound against other haloacetonitriles and the parent compound, acetonitrile (B52724), supported by available experimental and extrapolated data.
Comparative Reaction Kinetics of Haloacetonitriles
The reactivity of the nitrile group is significantly influenced by the nature of the halogen substituent on the adjacent carbon. The high electronegativity of fluorine in this compound is anticipated to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to its chlorinated and brominated analogs.
Gas-Phase Radical Reactions
Experimental data is available for the gas-phase reactions of this compound with chlorine (Cl) and hydroxyl (OH) radicals. These reactions are crucial in atmospheric chemistry and can provide insights into the compound's stability and degradation pathways.
Table 1: Gas-Phase Reaction Rate Constants of Acetonitrile and Haloacetonitriles with Cl and OH Radicals at 298 K
| Compound | Formula | Rate Constant with Cl (cm³ molecule⁻¹ s⁻¹) | Rate Constant with OH (cm³ molecule⁻¹ s⁻¹) |
| Acetonitrile | CH₃CN | 1.15 x 10⁻¹⁴ | 2.20 x 10⁻¹⁵ |
| This compound | CH₂FCN | 2.10 x 10⁻¹⁴ | 7.00 x 10⁻¹⁴ |
| Chloroacetonitrile (B46850) | CH₂ClCN | 2.80 x 10⁻¹⁴ | 6.74 x 10⁻¹⁴ (estimated) |
| Bromoacetonitrile (B46782) | CH₂BrCN | - | 5.00 x 10⁻¹⁴ (estimated) |
Data for acetonitrile and chloroacetonitrile with Cl radicals from experimental studies. Data for this compound from experimental studies. OH radical reaction rate constants for chloroacetonitrile and bromoacetonitrile are estimated based on structure-activity relationships.[1][2][3]
The data indicates that this compound exhibits a higher reaction rate with both Cl and OH radicals compared to acetonitrile. This enhanced reactivity is attributed to the activating effect of the fluorine atom.
Aqueous Phase Reactions: Hydrolysis and Nucleophilic Substitution
While direct experimental kinetic data for the hydrolysis and nucleophilic substitution of this compound is limited in publicly available literature, extensive studies on other haloacetonitriles provide a strong basis for comparison and prediction. A study on the stability of seven haloacetonitriles in drinking water established linear free energy relationships (LFERs) that correlate reaction rate constants with the substituent's electronic effects.[4]
Based on these established trends, the strong electron-withdrawing inductive effect of the fluorine atom in this compound is expected to make it significantly more susceptible to nucleophilic attack at the nitrile carbon than its chloro- and bromo- counterparts. This would translate to faster hydrolysis rates and faster reactions with common nucleophiles like ammonia (B1221849) and hydroxide (B78521) ions.
Table 2: Experimental and Estimated Second-Order Rate Constants for the Hydrolysis of Haloacetonitriles with Hydroxide Ion (OH⁻) at 20°C
| Compound | Formula | Rate Constant (M⁻¹ s⁻¹) |
| Acetonitrile | CH₃CN | Very Slow (requires catalyst) |
| This compound | CH₂FCN | Estimated to be > 1.2 x 10⁻⁶ |
| Chloroacetonitrile | CH₂ClCN | 1.2 x 10⁻⁶ |
| Dichloroacetonitrile | CHCl₂CN | 1.8 x 10⁻⁴ |
| Trichloroacetonitrile | CCl₃CN | 3.1 x 10⁻² |
| Bromoacetonitrile | CH₂BrCN | 2.7 x 10⁻⁶ |
| Dibromoacetonitrile | CHBr₂CN | 1.1 x 10⁻⁴ |
Data for chloro- and bromoacetonitriles are from experimental studies under basic conditions (pH 8.7).[2][3][4] The rate constant for this compound is an estimation based on the activating effect of the fluorine substituent observed in other haloacetonitrile series.
Experimental Protocols
Gas-Phase Radical Reaction Kinetics
The rate constants for the reaction of this compound with Cl and OH radicals were determined using a relative rate method in conjunction with Fourier Transform Infrared (FT-IR) spectroscopy.
-
Reactant Preparation: A known concentration of this compound and a reference compound with a well-established rate constant are introduced into a reaction chamber.
-
Radical Generation: Cl atoms are typically generated by the photolysis of Cl₂. OH radicals are generated from the photolysis of a precursor like H₂O₂ or O₃ in the presence of water vapor.
-
Reaction Monitoring: The concentrations of this compound and the reference compound are monitored over time using FT-IR spectroscopy by measuring the absorbance of their characteristic infrared bands.
-
Data Analysis: The relative rate constant is determined from the slope of a plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t). The absolute rate constant for this compound is then calculated using the known rate constant of the reference compound.
Aqueous Phase Hydrolysis Kinetics of Haloacetonitriles
The hydrolysis rates of haloacetonitriles are typically studied under controlled pH and temperature conditions.
-
Solution Preparation: A buffered aqueous solution of the haloacetonitrile of interest is prepared at a specific pH.
-
Reaction Initiation: The reaction is initiated by placing the solution in a temperature-controlled water bath.
-
Sample Analysis: Aliquots are withdrawn at specific time intervals and quenched to stop the reaction. The concentration of the remaining haloacetonitrile is then determined using a suitable analytical technique, such as gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS).
-
Kinetic Analysis: The rate constant is determined by plotting the natural logarithm of the haloacetonitrile concentration versus time. For pseudo-first-order conditions (constant pH), the slope of this plot gives the pseudo-first-order rate constant, from which the second-order rate constant can be calculated if the concentration of the nucleophile (e.g., OH⁻) is known.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in these kinetic studies, the following diagrams are provided.
References
- 1. Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. | Semantic Scholar [semanticscholar.org]
- 2. Experimental and computational study of particle formation kinetics in UF6 hydrolysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Fluorinating Agents: Performance, Protocols, and Mechanisms
The strategic introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The choice of fluorinating agent is critical, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective, data-driven comparison of established ("old") and contemporary ("new") fluorinating agents, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their synthetic challenges.
Deoxofluorination of Alcohols: A Shift Towards Safety and Selectivity
The conversion of alcohols to alkyl fluorides, or deoxofluorination, is a fundamental transformation in medicinal chemistry. For decades, Diethylaminosulfur Trifluoride (DAST) has been a widely used reagent for this purpose. However, its hazardous nature has spurred the development of safer and more selective alternatives.[2]
Performance Comparison of Deoxofluorinating Agents
| Reagent Class | Reagent | Key Characteristics | Typical Yields (Primary Alcohols) | Typical Yields (Secondary Alcohols) |
| Old | Diethylaminosulfur Trifluoride (DAST) | Versatile, widely used, but thermally unstable and moisture-sensitive.[1] | 60-90%[2] | 50-80%[2] |
| New | Deoxo-Fluor | More thermally stable than DAST, but still reacts violently with water.[2] | 70-95%[2] | 60-90%[2] |
| New | PyFluor | Crystalline solid, enhanced safety, stability, and selectivity; often minimizes elimination side reactions.[2][3] | 80-99%[2] | 75-95%[2] |
| New | PhenoFluorMix | Specifically developed for the deoxyfluorination of phenols; operates under mild conditions.[1][4] | N/A | N/A |
Experimental Protocols for Deoxofluorination
General Protocol for Deoxyfluorination using DAST [1][5]
-
Materials: Alcohol (1.0 equiv), DAST (1.2-1.5 equiv), Anhydrous Dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
A solution of the alcohol in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
DAST is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-16 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
General Protocol for Deoxyfluorination using Deoxo-Fluor [6]
-
Materials: Alcohol or carbonyl compound (1 eq.), Deoxofluor (3 eq.), Anhydrous dichloromethane (20 Vol).
-
Procedure:
-
To a solution of the alcohol or carbonyl compound in anhydrous dichloromethane, add Deoxofluor dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated solution of NaHCO₃ and extract with dichloromethane twice.
-
Wash the combined organic layers with water and brine solution, dry over sodium sulphate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Protocol for Deoxyfluorination using PyFluor [2]
-
Materials: Alcohol (1.0 equiv), PyFluor (1.5 equiv), DBU (1.5 equiv), Anhydrous solvent (e.g., acetonitrile (B52724) or THF).
-
Procedure:
-
To a solution of the alcohol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.
-
Add PyFluor in one portion, and stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product for further purification.
-
Mechanistic Pathways in Deoxofluorination
The choice of a deoxofluorinating agent influences the reaction mechanism, which in turn affects stereochemistry and byproduct formation.
Caption: General reaction mechanism for alcohol fluorination using DAST.[2]
Caption: Proposed mechanism for deoxyfluorination with PyFluor and a base.[2]
Electrophilic Fluorination: Reagents for C-F Bond Formation at Nucleophilic Centers
Electrophilic fluorinating agents are essential for creating C-F bonds at nucleophilic centers like enolates and electron-rich aromatic rings.[1] Reagents with a nitrogen-fluorine (N-F) bond are favored for their stability and ease of handling.[1][7]
Performance Comparison of Electrophilic Fluorinating Agents
| Reagent Class | Reagent | Key Characteristics |
| Old/Established | Selectfluor™ | Bench-stable, high reactivity, versatile for electrophilic and radical fluorination.[1][8] |
| Old/Established | N-Fluorobenzenesulfonimide (NFSI) | Crystalline, stable, and commercially available; effective for a diverse array of substrates.[4] |
Experimental Protocol for Electrophilic Fluorination
General Protocol for Fluorination of Enol Esters with Selectfluor™ [9]
-
Materials: Enol ester (1 equiv.), Selectfluor™ (1 equiv.), Acetonitrile/Water (95/5 v/v).
-
Procedure:
-
Suspend the substrate and Selectfluor™ in the acetonitrile/water mixture.
-
Stir the mixture at room temperature for 4-19 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, NMR).
-
Upon completion, proceed with standard aqueous workup and purification.
-
Trifluoromethylation and Difluoromethylation: Installing Key Fluorinated Motifs
The introduction of trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups is crucial in drug design. A host of modern reagents have been developed for this purpose, operating through various mechanisms.
Key Reagents for Trifluoromethylation and Difluoromethylation
| Functional Group | Reagent Class | Reagent | Mechanism |
| Trifluoromethyl | Electrophilic | Togni Reagents | Can act as a CF₃• radical source or a CF₃⁺ cation source.[8][10] |
| Trifluoromethyl | Electrophilic | Umemoto Reagents | Transfers a trifluoromethyl group to nucleophiles.[11] |
| Trifluoromethyl | Radical | Langlois Reagent (Sodium trifluoromethanesulfinate) | In situ generates the trifluoromethyl radical (•CF₃).[12] |
| Trifluoromethyl | Radical | Baran Reagents (e.g., Zn(SO₂CF₃)₂) | Powerful trifluoromethylating reagent for heteroarenes via a radical pathway.[13] |
| Difluoromethyl | Radical | Baran Reagent (DFMS - Zinc difluoromethanesulfinate) | Source of difluoromethyl free radicals for C-H difluoromethylation.[14] |
Experimental Protocols for Trifluoromethylation
General Protocol for Trifluoromethylation using Umemoto Reagent
-
Materials: α-Acetyl-γ-butyrolactone (1.59 mmol), Sodium Hydride (60%, 3.17 mmol), Umemoto reagent IV (1.90 mmol), DMF (4 mL).
-
Procedure:
-
Add sodium hydride to a solution of α-acetyl-γ-butyrolactone in DMF at room temperature and stir for 15 minutes.
-
Cool the reaction mixture to -45 °C and add the Umemoto reagent.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
-
General Protocol for Radical Trifluoromethylation of Heteroarenes using Baran's Reagent [13]
-
Materials: Heterocyclic substrate (0.125 mmol), Baran reagent (2.0–3.0 equiv), 70% aqueous t-butyl hydroperoxide (3.0–5.0 equiv), Solvent (e.g., water, DMSO, or chloroform:water).
-
Procedure:
-
Combine the substrate, Baran reagent, and t-butyl hydroperoxide in the chosen solvent.
-
Stir the reaction at the appropriate temperature, monitoring for completion.
-
Perform an appropriate workup to isolate the trifluoromethylated product.
-
Mechanistic Insights into Trifluoromethylation
Caption: Dual reaction modes of Togni's trifluoromethylation reagent.[10]
Application in Positron Emission Tomography (PET) Imaging
The synthesis of radiolabeled probes, particularly with fluorine-18 (B77423) (¹⁸F), is a critical application of fluorination chemistry for PET imaging. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient fluorination methods.[15][16]
Experimental Workflow for [¹⁸F]FDG Synthesis via Nucleophilic Fluorination
The synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most common PET radiopharmaceutical, is typically achieved through nucleophilic fluorination.[15]
Caption: A simplified workflow for the synthesis of [18F]FDG for PET imaging.[15]
This guide provides a comparative overview of key old and new fluorinating agents. The selection of the most appropriate reagent will depend on the specific substrate, desired transformation, and available laboratory infrastructure. Researchers are encouraged to consult the primary literature for more detailed information and specific reaction conditions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. PyFluor - Enamine [enamine.net]
- 4. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Umemoto Reagent I - Enamine [enamine.net]
- 12. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Baran difluoromethylation reagent - Enamine [enamine.net]
- 15. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Initial and subsequent approach for the synthesis of 18FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Air-Stable Aryl Derivatives from Fluorinated Compounds for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the quest for stable and effective molecular entities is paramount. The introduction of fluorine into aryl derivatives has emerged as a transformative strategy, bestowing enhanced stability and modulating physicochemical properties crucial for therapeutic applications. This guide provides an objective comparison of air-stable aryl derivatives synthesized from fluorinated compounds, supported by experimental data, detailed protocols, and visualizations of their roles in key signaling pathways.
The strategic incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall performance as drug candidates.[1][2] This is attributed to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1] This guide focuses on air-stable aryl derivatives, a critical class of compounds where stability against ambient conditions is a prerequisite for handling, formulation, and in vivo efficacy. We will explore derivatives of pentafluoroorthotellurate and compounds bearing the trifluoromethyl group, highlighting their synthesis, stability, and applications in drug discovery.
Comparative Performance of Air-Stable Fluorinated Aryl Derivatives
The stability and reactivity of fluorinated aryl derivatives are key determinants of their utility. The following tables summarize quantitative data on the thermal stability and synthetic accessibility of representative air-stable fluorinated aryl compounds, comparing them with their non-fluorinated counterparts where applicable.
Table 1: Thermal Stability of Selected Fluorinated Aryl Derivatives
| Compound/Derivative Class | Structure | Decomposition Temperature (°C) | Measurement Conditions |
| Polytetrafluoroethylene (PTFE) | -(CF₂)n- | ≥ 550 | In air |
| Perfluorohept-1-ene | C₇F₁₄ | ~300 (near-complete degradation) | Not specified |
| Perfluorooct-1-ene | C₈F₁₆ | ~300 (near-complete degradation) | Not specified |
| Saturated Perfluorocarbons | e.g., C₇F₁₆ | ≥ 600 | Not specified |
| Fluorinated Polyether | Not specified | 389 - 397 | Not specified |
| Perfluoropolyether Triazine | Not specified | 389 - 397 | Not specified |
| Polyphenyl Ether | Not specified | 443 | Not specified |
| Fluorinated Alkyl Aryl Ethers | Ar-O-CF₂R | 300 - 400+ | In air |
Data compiled from multiple sources.[3][4][5]
Table 2: Comparison of Synthesis Yields for Fluorinated vs. Non-Fluorinated Analogues
| Reaction Type | Fluorinated Substrate | Non-Fluorinated Substrate | Yield (%) - Fluorinated | Yield (%) - Non-Fluorinated |
| Suzuki-Miyaura Coupling | Aryl-CF₃ + Arylboronic acid | Aryl-H + Arylboronic acid | Varies (often high) | Varies |
| Buchwald-Hartwig Amination | Aryl-CF₃ + Amine | Aryl-H + Amine | Varies (often high) | Varies |
| Trifluoromethylation | Aryl Iodide + (Ph₃P)₃CuCF₃ | - | 79-86 | - |
Yields are highly dependent on specific substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these valuable compounds.
Protocol 1: Synthesis of an Air-Stable Trifluoromethylating Agent - (Ph₃P)₃CuCF₃
This protocol describes the preparation of a robust and air-stable copper-trifluoromethyl complex.[6]
Materials:
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (Ph₃P)
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Potassium fluoride (B91410) (KF)
-
Dry N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add CuI (1.0 eq) and Ph₃P (3.0 eq) to a Schlenk flask containing dry DMF.
-
Stir the mixture at room temperature until a clear, colorless solution is formed.
-
Add KF (1.2 eq) to the solution.
-
Slowly add TMSCF₃ (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting (Ph₃P)₃CuCF₃ complex is an air-stable solid that can be stored and handled in the air for extended periods.
Protocol 2: High-Throughput Metabolic Stability Screening
This workflow outlines a general procedure for assessing the metabolic stability of fluorinated aryl derivatives in a high-throughput format.[7]
Materials:
-
Test compounds (fluorinated aryl derivatives)
-
Control compounds (with known metabolic stability)
-
Liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (B52724) (for quenching)
-
96-well plates
-
Liquid handling robot
-
LC-MS/MS system
Procedure:
-
Compound Plating: Using a liquid handling robot, prepare a 96-well plate containing the test compounds and control compounds at a final concentration of 1 µM.
-
Microsome Preparation: Prepare a suspension of liver microsomes in phosphate buffer.
-
Incubation: Add the microsomal suspension to the compound plate. Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate the plate at 37°C with shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60 minutes), transfer aliquots of the reaction mixture to a new 96-well plate containing cold acetonitrile to stop the reaction.
-
Sample Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds from the rate of disappearance of the parent compound over time.
Role in Drug Discovery: Targeting Key Signaling Pathways
Air-stable fluorinated aryl derivatives are instrumental in the development of drugs targeting critical signaling pathways implicated in various diseases.
KRAS Signaling Pathway
The KRAS protein is a key regulator of cell growth and proliferation, and its mutation is a driver in many cancers.[8] Developing inhibitors for mutant KRAS has been a significant challenge. Fluorinated aryl derivatives have been incorporated into KRAS inhibitors to enhance their binding affinity and metabolic stability.[9]
sGC-cGMP Signaling Pathway
The soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway plays a crucial role in regulating blood pressure and other physiological processes.[10] Fluorinated compounds have been developed as sGC stimulators and activators for the treatment of cardiovascular diseases.[2]
Experimental Workflow for Stability Verification
A systematic workflow is crucial for verifying the air-stability of newly synthesized fluorinated aryl derivatives.
Conclusion
The development of air-stable aryl derivatives from fluorinated compounds represents a significant advancement in medicinal chemistry and drug discovery. The enhanced stability, coupled with the ability to fine-tune physicochemical properties, makes these compounds highly attractive for creating next-generation therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in this dynamic field, facilitating the rational design and evaluation of novel, stable, and effective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. 5‐Fluorouracil preferentially sensitizes mutant KRAS non‐small cell lung carcinoma cells to TRAIL‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Purity Assessment of Fluoroacetonitrile: A Comparative Guide to qNMR, GC-FID, and LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and agrochemical industries where impurities can impact efficacy and safety. Fluoroacetonitrile (FCH₂CN), a key building block in the synthesis of various fluorinated compounds, requires robust analytical methods for its quality control. This guide provides a comprehensive comparison of three powerful analytical techniques for the quantitative purity assessment of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Overview of Analytical Techniques
Quantitative NMR (qNMR) stands out as a primary ratio method, allowing for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself. Gas Chromatography (GC) is a well-established technique for separating and analyzing volatile compounds, with the Flame Ionization Detector (FID) providing excellent sensitivity for organic molecules.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and quantifying trace impurities.[2][3]
Potential Impurities in this compound
Understanding the potential impurity profile is crucial for selecting the most appropriate analytical method. A common synthesis route for this compound involves the nucleophilic substitution of a haloacetonitrile (e.g., Chloroacetonitrile, Bromoacetonitrile) with a fluoride (B91410) salt.[4]
Based on this synthesis, potential impurities could include:
-
Unreacted Starting Materials: Chloroacetonitrile, Bromoacetonitrile.
-
Residual Solvents: Acetonitrile, Dimethylformamide (DMF), etc.
-
Byproducts: Products of side reactions, such as hydrolysis products or dimers.
-
Inorganic Salts: Residual fluoride salts.
Quantitative NMR (qNMR) for Purity Assessment
¹⁹F qNMR is a particularly powerful tool for the analysis of fluorinated compounds like this compound due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and a wide chemical shift range that minimizes signal overlap.[5][6]
Experimental Protocol: ¹⁹F qNMR
Instrumentation: 400 MHz (or higher) NMR Spectrometer equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) into the same NMR tube.
-
Add 0.7 mL of a deuterated solvent (e.g., Acetonitrile-d₃ or DMSO-d₆) to the NMR tube.
-
Cap the tube and vortex until the sample and internal standard are fully dissolved.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE).[7]
-
Relaxation Delay (D1): A sufficiently long relaxation delay is critical for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei of both the analyte and the internal standard. For small molecules, a D1 of 30-60 seconds is often sufficient.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Number of Scans (NS): 16-64, depending on the desired signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Integrate the characteristic signals of this compound and the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Logical Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity assessment of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive method for the purity assessment of volatile compounds like this compound. The separation is based on the compound's boiling point and interaction with the stationary phase of the GC column.
Experimental Protocol: GC-FID
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-1, DB-5ms).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
If using an internal standard method, add a constant concentration of a suitable internal standard (e.g., Toluene) to all samples and standards.
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute
-
Ramp: 10 °C/min to 150 °C
-
Hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Data Analysis:
The purity of this compound is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard calibration can be used.
Logical Workflow for GC-FID Purity Assessment
Caption: Workflow for GC-FID purity assessment of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that is particularly useful for identifying and quantifying non-volatile or thermally labile impurities that may not be detected by GC.
Experimental Protocol: LC-MS
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent mixture (e.g., Water/Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
Data Analysis:
Purity is determined by comparing the peak area of this compound to the total ion chromatogram (TIC) or by using a calibration curve for the main component and any identified impurities.
Logical Workflow for LC-MS Purity Assessment
Caption: Workflow for LC-MS purity assessment of this compound.
Comparison of Quantitative Performance
The following table summarizes the key performance characteristics of qNMR, GC-FID, and LC-MS for the purity assessment of this compound. The presented data is representative and may vary depending on the specific instrumentation and experimental conditions.
| Feature | ¹⁹F qNMR | GC-FID | LC-MS |
| Principle | Intrinsic quantitative response of ¹⁹F nuclei in a magnetic field. | Separation based on volatility and polarity, detection by flame ionization. | Separation based on polarity, detection by mass-to-charge ratio. |
| Quantification | Absolute (primary ratio method). | Relative (requires a reference standard for high accuracy). | Relative (requires a reference standard for each analyte). |
| Selectivity | Excellent for fluorinated compounds, minimal signal overlap. | Good for volatile impurities. | High selectivity based on mass fragmentation patterns. |
| Sensitivity | Moderate (typically requires mg of sample). | High (ppm levels). | Very high (ppb to ppt (B1677978) levels). |
| Precision (RSD) | < 1% | < 2% | < 5% |
| Accuracy | High (traceable to SI units). | Good (dependent on calibration). | Good (dependent on calibration and matrix effects). |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | Moderate | Low | High |
| Strengths | - Absolute quantification without specific analyte standard- Non-destructive- Provides structural information | - High precision for volatile compounds- Robust and widely available- Low cost | - Excellent for trace impurity detection- High selectivity- Applicable to non-volatile and thermally labile compounds |
| Limitations | - Lower sensitivity than chromatographic methods- Requires specialized equipment and expertise | - Only for volatile and thermally stable compounds- Does not provide structural information | - Matrix effects can influence quantification- Requires reference standards for each impurity |
Conclusion and Recommendations
The choice of the most suitable analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
For the highest accuracy and as a primary method for the certification of reference materials, ¹⁹F qNMR is the recommended technique. Its ability to provide absolute quantification without the need for a specific this compound standard makes it an invaluable tool.
-
For routine quality control and the analysis of volatile impurities, GC-FID offers a cost-effective, robust, and high-throughput solution.
-
When the identification and quantification of unknown or trace-level non-volatile impurities are critical, LC-MS is the method of choice due to its superior sensitivity and selectivity.
A comprehensive purity assessment of this compound often benefits from an orthogonal approach, utilizing a combination of these techniques. For instance, qNMR can be used to determine the absolute purity of the main component, while GC-FID and LC-MS can be employed to identify and quantify specific volatile and non-volatile impurities, respectively. This multi-faceted strategy provides a complete picture of the sample's purity and ensures the quality and reliability of this important chemical intermediate.
References
- 1. redalyc.org [redalyc.org]
- 2. uccore.org [uccore.org]
- 3. rsc.org [rsc.org]
- 4. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Fluoroacetonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate release.
This document provides essential safety and logistical information for the proper disposal of fluoroacetonitrile, a highly flammable and acutely toxic chemical. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling at all times. It is classified as highly flammable, and toxic if swallowed, inhaled, or in contact with skin.[1] Due to its acute toxicity, this compound and its associated waste are often regulated as "P-listed" hazardous waste, which mandates stringent disposal protocols.[2][3][4][5][6]
Key Hazards:
-
Acute Toxicity: Can be fatal or cause serious health damage upon ingestion, inhalation, or skin contact.[1] Nitrile poisoning symptoms can be similar to those of hydrogen cyanide.
-
Flammability: Highly flammable liquid and vapor. Vapors can travel a significant distance to an ignition source.
-
Irritation: Causes skin, eye, and respiratory system irritation.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles and a face shield
-
Flame-retardant lab coat
-
Work in a properly functioning chemical fume hood to avoid inhalation of vapors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 503-20-8 |
| Molecular Formula | C₂H₂FN |
| Molecular Weight | 59.04 g/mol |
| Boiling Point | 79-80 °C |
| Density | 1.061 g/mL at 25 °C |
| Flash Point | -14 °C (closed cup) |
| P-List Waste Limit | Do not accumulate more than 1 quart (~1 liter) |
Step-by-Step Disposal Procedures
Disposal of this compound and associated waste must be handled by a licensed hazardous waste disposal facility. On-site chemical neutralization is not recommended without a validated and approved protocol due to the high toxicity of both the parent compound and potential byproducts, such as fluoroacetic acid.
1. Waste Segregation and Collection:
-
Unused or Off-Specification this compound:
-
Collect in a dedicated, properly labeled, and sealed waste container.
-
The container must be compatible with this compound and have a securely fitting cap.
-
Do not mix with any other waste streams.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be disposed of as hazardous waste.[3]
-
Collect these materials in a clearly labeled, sealed plastic bag or container.
-
-
Empty Containers:
-
Empty containers that held this compound are also considered hazardous waste and must not be discarded as regular trash.[4][5]
-
These containers should be submitted for disposal through your institution's Environmental Health and Safety (EHS) office. Do not rinse them, as the rinsate would also be considered hazardous waste.[4]
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the associated hazards: "Acutely Toxic," "Flammable," "Irritant."
3. Storage of Waste:
-
Store all this compound waste in a designated and secure satellite accumulation area.
-
The storage area should be a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.
-
Ensure that the waste is stored separately from incompatible materials, particularly oxidizing agents.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for scheduling a waste pickup.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
1. Small Spills (within a chemical fume hood):
-
Ensure all ignition sources are removed from the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
2. Large Spills or Spills Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
3. Decontamination of Non-Disposable Equipment:
-
Non-disposable equipment contaminated with this compound must be decontaminated.
-
A common procedure is a "triple-rinse." Each rinse should be performed with a solvent in which this compound is soluble.
-
Collect all rinsate as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information. All procedures involving hazardous materials should be carried out by trained personnel.
References
- 1. chembk.com [chembk.com]
- 2. wastemedic.com [wastemedic.com]
- 3. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 4. P-Listed Chemical Waste | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Fluoroacetonitrile: A Comprehensive Guide
Fluoroacetonitrile is a highly flammable and toxic chemical that necessitates stringent safety protocols for its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and to maintain a safe research environment. Adherence to these procedures is critical for researchers, scientists, and drug development professionals working with this hazardous substance.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below for easy reference. This information is crucial for understanding its physical properties and inherent hazards.
| Property | Value | Citations |
| Molecular Formula | FCH₂CN | [1] |
| Molecular Weight | 59.04 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 79-80 °C | [1] |
| Density | 1.061 g/mL at 25 °C | [1] |
| Flash Point | -14 °C (6.8 °F) - closed cup | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Classifications | Flammable Liquid 2, Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |
| UN Number | 3273 | [3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is paramount to minimizing risk. The following step-by-step protocol outlines the necessary precautions from preparation to post-handling procedures.
Pre-Handling Preparations
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.[3]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) are readily accessible.[2][3]
-
Spill Kit: Have a spill kit containing absorbent materials like vermiculite, sand, or earth readily available.[4][5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the following section.
Required Personal Protective Equipment (PPE)
The correct selection and use of PPE is the most critical barrier to exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet the ANSI Z.87.1 1989 standard.[5][6] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[6]
-
Skin Protection:
-
Respiratory Protection:
-
Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[3][4][5]
-
If engineering controls are not sufficient, a respirator is required.[6] A recommended filter type is ABEK.[3] In case of emergencies or high concentrations of vapor, a self-contained breathing apparatus (SCBA) should be used.[3][7][8]
-
Safe Handling Practices
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3][5]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[2][3][5] Smoking, eating, and drinking are strictly prohibited in the handling area.[2][3][4][5]
-
Personal Contact: Avoid all personal contact, including inhalation of vapors.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3][4][5] The container should be kept tightly sealed and stored in a locked-up area accessible only to authorized personnel.[2][3]
Post-Handling Procedures
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4][5]
-
Clothing: Contaminated work clothes should be removed immediately and laundered separately before reuse.[3][4][5]
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is crucial. The following plans for spills, exposure, and disposal must be understood by all personnel working with this compound.
Emergency Procedures Workflow
Caption: Workflow for handling this compound and responding to emergencies.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Immediately call a physician or poison control center.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing.[2][3] Rinse the affected skin area with plenty of water and shower.[2][3] Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3] Call an ophthalmologist.[3]
-
Ingestion: Immediately call a poison control center or doctor.[2][3] Rinse the mouth with water.[2][3]
Spill Response
-
Immediate Actions: Evacuate the area and eliminate all ignition sources.[3][4][5]
-
Containment: Wear full protective clothing and a self-contained breathing apparatus.[4] Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite.[4][5]
-
Cleanup: Use spark-free tools to collect the absorbed material and any recoverable product into labeled, sealed containers for disposal.[4][5]
-
Decontamination: Wash the spill area and prevent runoff from entering drains.[4][5] Decontaminate all protective clothing and equipment before storage and reuse.[4][5]
Disposal Plan
-
Regulatory Compliance: All waste, including this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[4] It may be classified as a hazardous waste under EPA regulations with waste numbers D001 for ignitability (B1175610) and D003 for reactivity.[4]
-
Waste Collection: Dispose of contents and containers at an approved waste disposal facility.[2][3] Do not mix with other waste.[3]
-
Empty Containers: Empty containers may still contain explosive vapors and should be handled as if they were full.[4][5] They must be triple-rinsed with a suitable solvent before disposal.[9] The rinsate should be collected and disposed of as hazardous waste.[9]
References
- 1. This compound 98 503-20-8 [sigmaaldrich.com]
- 2. This compound | 503-20-8 | TCI AMERICA [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
